Product packaging for N-Heptanoylglycine(Cat. No.:CAS No. 23783-23-5)

N-Heptanoylglycine

Número de catálogo: B125330
Número CAS: 23783-23-5
Peso molecular: 187.24 g/mol
Clave InChI: RNFCYFVPNIXAHP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-heptanoylglycine is an N-acylglycine with an acyl group that is heptanoyl. It has a role as a metabolite. It is a N-acylglycine and a fatty amide. It is functionally related to a heptanoic acid.
This compound has been reported in Trypanosoma brucei with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO3 B125330 N-Heptanoylglycine CAS No. 23783-23-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(heptanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-3-4-5-6-8(11)10-7-9(12)13/h2-7H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFCYFVPNIXAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448764
Record name N-Heptanoylglycine
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Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Heptanoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23783-23-5
Record name (Heptanoylamino)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23783-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Heptanoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Heptanoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Metabolic Pathway of N-Heptanoylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Heptanoylglycine is a member of the N-acyl amino acid (NAAA) family, a class of lipid signaling molecules implicated in various physiological processes. While specific research on this compound is limited, this guide synthesizes the current understanding of its metabolic pathway by examining the broader NAAA metabolism. This document details the biosynthesis and catabolism of this compound, presents quantitative data for related compounds, outlines experimental protocols for its analysis, and explores potential signaling pathways.

Biosynthesis of this compound

The primary route for the synthesis of this compound is through the enzymatic conjugation of heptanoyl-CoA and glycine (B1666218). This reaction is catalyzed by glycine N-acyltransferase (GLYAT) , a mitochondrial enzyme.[1][2] The biosynthesis can be summarized in two main steps:

  • Activation of Heptanoic Acid: Heptanoic acid is first activated to its coenzyme A (CoA) thioester, heptanoyl-CoA. This activation is an ATP-dependent process.

  • Conjugation with Glycine: GLYAT then facilitates the transfer of the heptanoyl group from heptanoyl-CoA to the amino group of glycine, forming this compound and releasing CoA.[1]

Another proposed biosynthetic pathway for N-acylglycines involves the sequential oxidation of N-acylethanolamines.[3] In the context of this compound, this would involve the conversion of N-heptanoylethanolamine.

Catabolism of this compound

The degradation of this compound is believed to occur through hydrolysis, breaking the amide bond to release heptanoic acid and glycine. Several enzymes have been identified as capable of hydrolyzing N-acyl amino acids:

  • Fatty Acid Amide Hydrolase (FAAH): This enzyme is a key player in the degradation of various fatty acid amides, including the endocannabinoid anandamide.[4] FAAH is known to hydrolyze a range of N-acyl amino acids and is a likely candidate for this compound catabolism.

  • Peptidase M20 Domain Containing 1 (PM20D1): This secreted enzyme has been shown to have bidirectional activity, capable of both synthesizing and hydrolyzing N-acyl amino acids.

Quantitative Data

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)OrganismReference
Glycine N-acyltransferaseButyryl-CoA0.3-Human
Glycine N-acyltransferaseHexanoyl-CoA--Human
Glycine N-acyltransferaseOctanoyl-CoA0.43.3Human
Glycine N-acyltransferaseIsovaleryl-CoA0.37.64Human
Glycine N-acyltransferaseBenzoyl-CoA0.057917.1Human

Note: The Vmax values for isovaleryl-CoA and octanoyl-CoA from one source appear to be significantly different from what would be expected based on other findings. It is important to consult the primary literature for detailed experimental conditions.

Concentrations of this compound in biological fluids have not been widely reported. The analysis of urinary acylglycines is primarily used as a diagnostic tool for inherited metabolic disorders, where elevated levels of specific acylglycines are indicative of enzymatic defects in fatty acid β-oxidation.

Experimental Protocols

The analysis of this compound and other acylglycines in biological samples such as urine and plasma is typically performed using mass spectrometry-based techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the quantification of acylglycines.

Sample Preparation:

  • Extraction: Acylglycines are extracted from the biological matrix (e.g., urine) using liquid-liquid or solid-phase extraction.

  • Derivatization: Due to their low volatility, acylglycines require derivatization prior to GC analysis. A common method is esterification to form more volatile derivatives. For example, using a silylating reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

GC-MS Analysis:

  • Separation: The derivatized acylglycines are separated on a gas chromatograph equipped with a suitable capillary column.

  • Detection: A mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity and specificity for the analysis of acylglycines without the need for derivatization.

Sample Preparation:

  • Protein Precipitation: For plasma samples, proteins are precipitated using a solvent like methanol.

  • Solid-Phase Extraction (SPE): Anion exchange SPE can be used to isolate and concentrate acylglycines from the sample matrix.

UPLC-MS/MS Analysis:

  • Chromatography: Separation is achieved on a UPLC system with a reverse-phase column.

  • Mass Spectrometry: A tandem mass spectrometer is used for detection. Multiple reaction monitoring (MRM) is typically employed, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored for quantification.

Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the broader class of N-acyl amino acids is recognized for its signaling roles.

One area of interest is their effect on mitochondrial function . For instance, N-arachidonylglycine has been shown to induce reactive oxygen species (ROS) production and cytochrome c release in liver mitochondria, suggesting an impact on mitochondrial respiration and apoptosis. Given the structural similarity, it is plausible that this compound could exert similar effects. N-acyl amino acids have also been identified as endogenous uncouplers of mitochondrial respiration, independent of UCP1.

The structural relationship of N-acyl amino acids to endocannabinoids also raises the possibility of their interaction with G-protein coupled receptors (GPCRs), although direct evidence for this compound is lacking.

Visualizations

Metabolic_Pathway_of_N_Heptanoylglycine Heptanoic_Acid Heptanoic Acid Heptanoyl_CoA Heptanoyl-CoA Heptanoic_Acid->Heptanoyl_CoA Acyl-CoA Synthetase (ATP -> AMP + PPi) N_Heptanoylglycine This compound Heptanoyl_CoA->N_Heptanoylglycine Glycine N-acyltransferase (GLYAT) (CoA released) Glycine Glycine Glycine->N_Heptanoylglycine Glycine N-acyltransferase (GLYAT) (CoA released) Heptanoic_Acid_Glycine Heptanoic Acid + Glycine N_Heptanoylglycine->Heptanoic_Acid_Glycine FAAH / PM20D1 (Hydrolysis)

Caption: Metabolic pathway of this compound biosynthesis and catabolism.

Experimental_Workflow_for_N_Heptanoylglycine_Analysis Sample Biological Sample (Urine, Plasma) Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization UPLCMSMS UPLC-MS/MS Analysis Extraction->UPLCMSMS GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data UPLCMSMS->Data

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This compound is an N-acyl amino acid whose metabolism follows the general pathways established for this class of molecules. Its biosynthesis is primarily mediated by glycine N-acyltransferase, and its degradation is likely carried out by hydrolases such as FAAH and PM20D1. While quantitative data and specific signaling roles for this compound are yet to be fully elucidated, the methodologies for its analysis are well-established. Further research into this specific molecule may reveal unique biological functions and potential therapeutic applications, particularly in the context of metabolic disorders and cellular signaling.

References

Endogenous N-Heptanoylglycine in Mammals: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Heptanoylglycine is an endogenous N-acylglycine, a class of metabolites resulting from the conjugation of a fatty acid with the amino acid glycine (B1666218). While the broader family of N-acyl-amino acids is gaining recognition for their roles in signaling and metabolic regulation, specific information regarding the endogenous function of this compound in mammalian systems remains limited. This technical guide synthesizes the current understanding of this compound, focusing on its biosynthesis, its established role as a biomarker in fatty acid oxidation disorders, and potential, yet unconfirmed, physiological functions. This document also outlines experimental methodologies for its study, drawing from established techniques for similar metabolites, to facilitate further research into this molecule.

Introduction

N-acyl-amino acids (NAAs) are a diverse class of lipid molecules that have emerged as important players in various physiological processes. This compound, the conjugate of heptanoic acid and glycine, belongs to this family. Unlike its more extensively studied long-chain unsaturated counterparts, such as N-arachidonoyl glycine (NAGly), the specific biological roles of saturated, medium-chain NAAs like this compound are not well-defined.

The primary context in which this compound is currently understood is as a metabolic byproduct that accumulates in certain inborn errors of metabolism, specifically fatty acid oxidation disorders (FAODs). Its presence and concentration in biological fluids serve as a diagnostic marker for these conditions. This guide provides a comprehensive overview of the knowns and unknowns surrounding endogenous this compound, aiming to provide a foundational resource for researchers interested in its potential physiological significance.

Biosynthesis and Metabolism

The formation of this compound is a detoxification pathway that becomes significant when there is an accumulation of its precursor, heptanoyl-CoA.

Biosynthesis

The synthesis of this compound occurs primarily in the mitochondria of the liver and kidneys.[1] The key enzyme responsible for this conjugation is Glycine N-acyltransferase (GLYAT) (EC 2.3.1.13).[2] This enzyme catalyzes the transfer of an acyl group from an acyl-CoA molecule to the amino group of glycine.[2]

The two-step biochemical process is as follows:

  • Activation of Heptanoic Acid: Heptanoic acid is first activated to its coenzyme A thioester, heptanoyl-CoA , by an acyl-CoA synthetase. This step requires ATP.

  • Conjugation with Glycine: GLYAT then catalyzes the reaction between heptanoyl-CoA and glycine to form this compound and free Coenzyme A (CoA).[2]

Heptanoic_Acid Heptanoic Acid Heptanoyl_CoA Heptanoyl-CoA Heptanoic_Acid->Heptanoyl_CoA Acyl-CoA Synthetase N_Heptanoylglycine This compound Heptanoyl_CoA->N_Heptanoylglycine Glycine N-acyltransferase (GLYAT) Glycine Glycine Glycine->N_Heptanoylglycine ATP ATP AMP_PPi AMP + PPi CoA_SH CoA-SH CoA_SH_out CoA-SH

Caption: Biosynthesis of this compound.
Substrate Specificity of Glycine N-acyltransferase (GLYAT)

While GLYAT is known to have broad substrate specificity for various acyl-CoAs, kinetic data for heptanoyl-CoA is not prominently available. Studies on human liver GLYAT have determined the kinetic constants for a range of straight and branched-chain acyl-CoA esters.[3] Generally, the enzyme shows a preference for benzoyl-CoA and short- to medium-chain fatty acyl-CoAs. The activity of GLYAT with heptanoyl-CoA can be inferred from its known activity with hexanoyl-CoA and octanoyl-CoA.

Table 1: Substrate Specificity of Human Liver Glycine N-acyltransferase for Selected Acyl-CoAs

SubstrateKm (mM)Vmax (nmol/min/mg protein)
Butyryl-CoA0.412.5
Hexanoyl-CoA0.311.1
Octanoyl-CoA0.39.1
Decanoyl-CoA0.36.7
Data adapted from in vitro studies on human liver homogenates.

Role in Fatty Acid Oxidation Disorders (FAODs)

The most well-documented role of this compound is as a diagnostic biomarker for certain FAODs, particularly those affecting medium-chain fatty acid metabolism.

In a healthy individual, the concentration of medium-chain acyl-CoAs is kept low through efficient β-oxidation. However, in individuals with a deficiency in an enzyme such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD), there is an accumulation of medium-chain acyl-CoAs, including heptanoyl-CoA. This accumulation drives the formation and subsequent urinary excretion of the corresponding N-acylglycines.

The therapeutic use of triheptanoin (B1683035), a synthetic triglyceride of heptanoic acid, for the treatment of long-chain FAODs, provides an alternative energy source. The metabolism of heptanoate (B1214049) bypasses the defective long-chain fatty acid oxidation steps and is broken down into propionyl-CoA and acetyl-CoA, which can then enter the Krebs cycle. It is plausible that during triheptanoin therapy, a fraction of the administered heptanoate is converted to this compound, although this is considered a minor metabolic fate and not the primary therapeutic mechanism.

Triheptanoin Triheptanoin (exogenous) Heptanoate Heptanoate Triheptanoin->Heptanoate Heptanoyl_CoA Heptanoyl-CoA Heptanoate->Heptanoyl_CoA Beta_Oxidation β-Oxidation Heptanoyl_CoA->Beta_Oxidation N_Heptanoylglycine This compound Heptanoyl_CoA->N_Heptanoylglycine GLYAT Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA MCAD_Deficiency MCAD Deficiency Beta_Oxidation->MCAD_Deficiency Krebs_Cycle Krebs Cycle Propionyl_CoA->Krebs_Cycle Acetyl_CoA->Krebs_Cycle Glycine Glycine Glycine->N_Heptanoylglycine MCAD_Deficiency->Heptanoyl_CoA Accumulation

Caption: Metabolic fate of heptanoate and formation of this compound.

Potential Physiological Functions (Hypothetical)

While direct evidence is lacking, the structural similarity of this compound to other bioactive N-acyl-amino acids suggests potential, yet unproven, roles in cellular signaling.

  • G-Protein Coupled Receptor (GPCR) Modulation: Other N-acylglycines, such as N-arachidonoyl glycine, are known to interact with orphan GPCRs like GPR18. It is conceivable that this compound could also modulate the activity of this or other GPCRs, although this has not been experimentally verified.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Activity: Fatty acids and their derivatives are known ligands for PPARs, a family of nuclear receptors that regulate lipid and glucose metabolism. The potential for this compound to activate PPARs has not been investigated but remains a plausible area of future research.

  • Neuronal Function: Glycine is a major neurotransmitter, and its metabolism is crucial for proper neuronal function. N-acylglycines can influence neuronal activity; for instance, N-arachidonoyl glycine modulates synaptic transmission. The effects of this compound on the central nervous system are unknown.

Experimental Protocols

Detection and Quantification in Biological Samples

The analysis of this compound in biological matrices such as urine and plasma typically involves mass spectrometry-based methods.

Protocol: Quantification of this compound in Urine by GC-MS

  • Sample Preparation:

    • To 1 mL of urine, add a known amount of a stable isotope-labeled internal standard (e.g., N-heptanoyl-[¹³C₂]glycine).

    • Acidify the sample to pH 1 with HCl.

    • Extract the N-acylglycines with an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the sample at 60-80°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) for chromatographic separation.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions of the this compound-TMS derivative and the internal standard.

  • Quantification:

    • Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Urine_Sample Urine Sample Internal_Standard Add Internal Standard Urine_Sample->Internal_Standard Extraction Acidification & Organic Extraction Internal_Standard->Extraction Derivatization Derivatization (TMS) Extraction->Derivatization GC_MS GC-MS Analysis (SIM) Derivatization->GC_MS Quantification Quantification GC_MS->Quantification

Caption: Workflow for this compound quantification by GC-MS.
In Vitro Bioactivity Assays

To investigate the potential signaling roles of this compound, a variety of in vitro assays can be employed.

Protocol: GPCR Activation Assay (Calcium Mobilization)

  • Cell Culture:

    • Culture a cell line (e.g., HEK293) stably or transiently expressing the GPCR of interest (e.g., GPR18).

  • Calcium Indicator Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Performance:

    • Wash the cells to remove excess dye.

    • Measure baseline fluorescence using a fluorescence plate reader.

    • Add varying concentrations of this compound to the cells.

    • Monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the dose-response curve to determine the EC₅₀ of this compound for the receptor.

Conclusion and Future Directions

The current body of knowledge positions this compound primarily as a secondary metabolite and a biomarker for certain fatty acid oxidation disorders. Its endogenous function in healthy mammals remains largely unexplored. Future research should focus on several key areas:

  • Quantitative Profiling: Establishing the physiological concentrations of this compound in various mammalian tissues and fluids in both healthy and diseased states.

  • Receptor Deorphanization: Screening this compound against a panel of orphan GPCRs and nuclear receptors to identify potential molecular targets.

  • Functional Studies: Investigating the effects of this compound in relevant in vitro and in vivo models to elucidate its physiological and pathophysiological roles.

A deeper understanding of the endogenous functions of this compound and other medium-chain N-acyl-amino acids could open new avenues for therapeutic intervention in metabolic and neurological disorders.

References

The Role of N-Heptanoylglycine in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Heptanoylglycine is an N-acylglycine that has emerged as a significant metabolite in the context of fatty acid metabolism, particularly in inherited metabolic disorders. As a conjugate of heptanoic acid and glycine (B1666218), its presence and concentration in biological fluids can be indicative of underlying dysregulation in fatty acid oxidation pathways. This technical guide provides an in-depth analysis of this compound's role in fatty acid metabolism, compiling quantitative data, detailing experimental protocols for its synthesis and analysis, and visualizing its metabolic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating novel biomarkers and therapeutic avenues related to fatty acid metabolism disorders.

Introduction

N-acylglycines are a class of endogenous lipid molecules formed by the conjugation of a fatty acid to glycine. While they are typically minor metabolites, their levels can become significantly elevated inborn errors of metabolism, particularly fatty acid oxidation disorders. This compound, the N-acyl conjugate of the seven-carbon fatty acid heptanoic acid, has garnered attention as a potential biomarker for conditions such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. In this disorder, the impaired beta-oxidation of medium-chain fatty acids leads to the accumulation of upstream metabolites, including heptanoyl-CoA, which is subsequently shunted into alternative metabolic pathways, such as conjugation with glycine to form this compound. Beyond its role as a biomarker, the broader family of N-acyl glycines is being explored for its potential signaling roles in various physiological processes.

Biosynthesis and Degradation of this compound

The metabolism of this compound is primarily governed by two key enzymes: its synthesis is catalyzed by glycine N-acyltransferase (GLYAT), and its degradation is mediated by fatty acid amide hydrolase (FAAH).

Biosynthesis

The primary route for the formation of this compound is the enzymatic conjugation of heptanoyl-CoA with glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT), a mitochondrial enzyme. The biosynthesis can be summarized as follows:

Heptanoyl-CoA + Glycine ⇌ this compound + CoA

Under normal physiological conditions, the concentration of heptanoyl-CoA is low. However, in disorders like MCAD deficiency, the blockage of beta-oxidation leads to an accumulation of medium-chain acyl-CoAs, including heptanoyl-CoA, thereby driving the synthesis of this compound.

Degradation

This compound can be hydrolyzed back to heptanoic acid and glycine by the enzyme fatty acid amide hydrolase (FAAH). FAAH is a serine hydrolase that plays a crucial role in the degradation of a variety of fatty acid amides, including the endocannabinoid anandamide.

This compound + H₂O → Heptanoic Acid + Glycine

The balance between the activities of GLYAT and FAAH determines the cellular and circulating levels of this compound.

Quantitative Data: N-Acylglycines in MCAD Deficiency

Direct quantitative data for this compound in MCAD deficiency is limited in the literature. However, extensive data is available for the structurally similar N-hexanoylglycine, which serves as a reliable proxy. The following table summarizes the urinary concentrations of N-hexanoylglycine in patients with MCAD deficiency compared to control individuals.

AnalytePatient GroupConcentration Range (μmol/mmol creatinine)Reference
N-HexanoylglycineMCAD Deficiency10 - 169[1]
N-HexanoylglycineHealthy ControlsNot typically detected[2]
N-HexanoylglycineAsymptomatic Neonate with MCAD30-fold increase over controls[3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of N-acyl glycines.

Materials:

Procedure:

  • Dissolution of Glycine: Dissolve glycine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2 equivalents) with stirring in an ice bath.

  • Acylation: Slowly add heptanoyl chloride (1.1 equivalents) dropwise to the cold glycine solution while maintaining vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2 with 2 M hydrochloric acid.

  • Extraction: Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Glycine N-Acyltransferase (GLYAT) Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of GLYAT using heptanoyl-CoA and glycine as substrates. The assay is based on the detection of the free coenzyme A (CoA) produced in the reaction using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group of CoA to produce a yellow-colored product that can be measured at 412 nm.

Materials:

  • Purified GLYAT enzyme or mitochondrial extract

  • Heptanoyl-CoA

  • Glycine

  • DTNB solution (in phosphate (B84403) buffer)

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microcuvette, prepare a reaction mixture containing Tris-HCl buffer, a saturating concentration of glycine, and DTNB solution.

  • Enzyme Addition: Add the purified GLYAT enzyme or mitochondrial extract to the reaction mixture and incubate for 5 minutes at 37°C to allow for temperature equilibration.

  • Initiation of Reaction: Initiate the reaction by adding a known concentration of heptanoyl-CoA.

  • Measurement: Immediately monitor the increase in absorbance at 412 nm over time using the spectrophotometer.

  • Calculation of Activity: The rate of the reaction is proportional to the rate of change in absorbance. The enzyme activity can be calculated using the molar extinction coefficient of the DTNB-CoA adduct (14,150 M⁻¹cm⁻¹).

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This fluorometric assay is a common method for measuring FAAH activity. It utilizes a synthetic substrate that becomes fluorescent upon hydrolysis by FAAH. While a specific N-heptanoyl-based fluorogenic substrate may not be commercially available, a general N-acyl-7-amino-4-methylcoumarin (AMC) substrate can be used to assess the ability of this compound to act as a substrate or inhibitor.

Materials:

  • Purified FAAH enzyme or cell/tissue lysate

  • N-Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) or similar fluorogenic FAAH substrate

  • This compound (as a potential substrate or inhibitor)

  • Assay Buffer (e.g., Tris-HCl, pH 9.0)

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Prepare a solution of the FAAH enzyme or lysate in the assay buffer.

  • Inhibitor/Substrate Incubation: In the wells of a microplate, add the enzyme preparation. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound for 15-30 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate (e.g., AAMCA).

  • Fluorescence Measurement: Immediately measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the FAAH activity. For inhibition studies, IC₅₀ values for this compound can be determined by plotting the reaction rate against the concentration of this compound.

Signaling Pathways and Logical Relationships

While primarily known as a metabolic byproduct, the broader class of N-acyl amino acids, including this compound, has been shown to possess signaling properties, primarily through the activation of G-protein coupled receptors (GPCRs).

Metabolic Pathway of this compound

The following diagram illustrates the central role of this compound in the context of disrupted fatty acid metabolism.

cluster_enzymes Enzymatic Conversions Fatty Acids Fatty Acids Heptanoic Acid Heptanoic Acid Fatty Acids->Heptanoic Acid Heptanoyl-CoA Heptanoyl-CoA Heptanoic Acid->Heptanoyl-CoA Beta-Oxidation Beta-Oxidation Heptanoyl-CoA->Beta-Oxidation Normal Metabolism This compound This compound Heptanoyl-CoA->this compound Accumulation GLYAT GLYAT Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA MCAD Deficiency MCAD Deficiency MCAD Deficiency->Beta-Oxidation Glycine Glycine Glycine->this compound This compound->Heptanoic Acid Degradation This compound->Glycine Degradation FAAH FAAH GLYAT->this compound FAAH->Heptanoic Acid This compound This compound GPCR (e.g., GPR18/GPR55) GPCR (e.g., GPR18/GPR55) This compound->GPCR (e.g., GPR18/GPR55) G-protein (Gαq/11 or Gαi/o) G-protein (Gαq/11 or Gαi/o) GPCR (e.g., GPR18/GPR55)->G-protein (Gαq/11 or Gαi/o) PLC PLC G-protein (Gαq/11 or Gαi/o)->PLC Gαq/11 Adenylyl Cyclase Adenylyl Cyclase G-protein (Gαq/11 or Gαi/o)->Adenylyl Cyclase Gαi/o PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC PKC DAG->PKC Downstream Signaling (e.g., ERK activation) Downstream Signaling (e.g., ERK activation) Ca2+ release->Downstream Signaling (e.g., ERK activation) PKC->Downstream Signaling (e.g., ERK activation) cAMP cAMP Adenylyl Cyclase->cAMP

References

An In-depth Technical Guide to N-Heptanoylglycine: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Heptanoylglycine is a naturally occurring N-acyl amino acid, a class of lipid molecules with growing interest in the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological significance of this compound. Detailed experimental protocols for its synthesis, analysis, and relevant enzymatic assays are presented to facilitate further research and development. This document aims to serve as a core resource for professionals in academia and the pharmaceutical industry engaged in the study of lipid signaling and metabolic pathways.

Chemical Structure and Identification

This compound, systematically named 2-(heptanoylamino)acetic acid, is an amide formed from the conjugation of a seven-carbon fatty acid, heptanoic acid, and the amino acid glycine (B1666218).[1][2] Its structure is characterized by a linear heptanoyl chain attached to the nitrogen atom of glycine.

Table 1: Chemical Identifiers of this compound

IdentifierValueReference
IUPAC Name 2-(heptanoylamino)acetic acid[1]
CAS Number 23783-23-5[3]
Molecular Formula C₉H₁₇NO₃[3]
Molecular Weight 187.24 g/mol
SMILES String CCCCCCC(=O)NCC(=O)O
InChI Key RNFCYFVPNIXAHP-UHFFFAOYSA-N
Synonyms N-(1-Oxoheptyl)glycine, (Heptanoylamino)acetic Acid, 2-heptanamidoacetic acid

Physicochemical Properties

This compound is a white solid at room temperature. While some of its physicochemical properties have been experimentally determined, others are predicted based on computational models.

Table 2: Physicochemical Properties of this compound

PropertyValueTypeReference
Physical State SolidExperimental
Melting Point 98 °CExperimental
Boiling Point 394.8 ± 25.0 °CPredicted
Water Solubility 1.54 g/LPredicted
logP 1.64Predicted
pKa (Strongest Acidic) 4.1Predicted
pKa (Strongest Basic) 2.13Predicted
Polar Surface Area 69.89 ŲPredicted
Solubility Slightly soluble in Ethyl Acetate and MethanolExperimental

Biological Significance and Signaling Pathways

This compound is a metabolite found in biological systems. Elevated levels of N-acylglycines, including this compound, in urine and blood can be indicative of certain inherited metabolic disorders related to fatty acid oxidation.

Biosynthesis of N-Acylglycines

The primary route for the synthesis of N-acylglycines in mammals is through the enzymatic action of glycine N-acyltransferase (GLYAT). This mitochondrial enzyme catalyzes the conjugation of an acyl-CoA with glycine to form the corresponding N-acylglycine and Coenzyme A.

N-Acylglycine Biosynthesis Biosynthesis of N-Acylglycines Acyl-CoA Acyl-CoA Glycine_N-acyltransferase Glycine_N-acyltransferase Acyl-CoA->Glycine_N-acyltransferase Substrate Glycine Glycine Glycine->Glycine_N-acyltransferase Substrate N-Acylglycine N-Acylglycine Glycine_N-acyltransferase->N-Acylglycine Product CoA CoA Glycine_N-acyltransferase->CoA Byproduct

Biosynthesis of N-Acylglycines by Glycine N-acyltransferase.

While specific signaling pathways for this compound have not been extensively elucidated, the broader class of N-acylglycines has been implicated in various biological processes. For instance, other N-acylglycines are known to have roles in anti-inflammation and pain perception (antinociception). They can interact with various receptors, including cannabinoid receptors like CB1. However, direct evidence for this compound's involvement in these specific pathways is still under investigation.

Experimental Protocols

Chemical Synthesis of this compound

A general and environmentally friendly method for the synthesis of N-acyl glycines involves the direct N-acylation of glycine with a free fatty acid. This can be achieved using enzymatic approaches. A common chemical synthesis approach involves the reaction of glycine with an activated form of heptanoic acid, such as heptanoyl chloride.

Materials:

  • Glycine

  • Heptanoyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Distilled water

Procedure:

  • Dissolve glycine in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add heptanoyl chloride to the cooled glycine solution with vigorous stirring. Maintain the pH of the reaction mixture by adding NaOH solution as needed.

  • After the addition is complete, continue stirring at room temperature for several hours.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Purification and Analysis

Purification: Purification of this compound can be achieved through recrystallization as described in the synthesis protocol. Purity can be assessed using techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Analysis by HPLC:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of an acid like formic acid or trifluoroacetic acid, is commonly employed.

  • Detection: UV detection at a wavelength around 210-220 nm is suitable for the amide bond.

  • Purity Assessment: The purity of this compound can be determined by the area percentage of the main peak in the chromatogram. A purity of ≥98.0% is often achieved for analytical standards.

HPLC Analysis Workflow Workflow for HPLC Analysis of this compound Sample_Preparation Dissolve this compound in Mobile Phase HPLC_System Inject Sample into HPLC System Sample_Preparation->HPLC_System Separation Separation on C18 Column HPLC_System->Separation Detection UV Detection (210-220 nm) Separation->Detection Data_Analysis Chromatogram Analysis (Purity Assessment) Detection->Data_Analysis

A typical workflow for the analysis of this compound purity by HPLC.

Analysis by Mass Spectrometry (MS): Mass spectrometry is a powerful tool for the structural confirmation and quantification of this compound. Electrospray ionization (ESI) is a common ionization technique. The predicted monoisotopic mass is 187.1208 Da.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

Adductm/z
[M+H]⁺ 188.1281
[M+Na]⁺ 210.1099
[M-H]⁻ 186.1136
Glycine N-Acyltransferase (GLYAT) Activity Assay

The activity of GLYAT, the enzyme responsible for the biosynthesis of this compound, can be measured using various methods. A common approach is a colorimetric assay that detects the release of Coenzyme A (CoA).

Principle: The assay measures the free thiol group of CoA produced during the conjugation reaction using a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with thiols to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.

Materials:

  • Mitochondrial fraction (as a source of GLYAT)

  • Heptanoyl-CoA

  • Glycine

  • DTNB

  • Tris-HCl buffer (pH ~8.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and glycine.

  • Add the mitochondrial fraction to the reaction mixture and pre-incubate.

  • Initiate the reaction by adding Heptanoyl-CoA.

  • Monitor the increase in absorbance at 412 nm over time.

  • The rate of the reaction is proportional to the GLYAT activity.

Conclusion

This compound is an endogenous metabolite with a well-defined chemical structure and a growing area of interest in metabolic research. While its specific signaling roles are still being uncovered, its association with metabolic disorders highlights its physiological importance. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, purify, and analyze this compound, as well as to study its biosynthesis. Further investigation into the specific molecular targets and signaling pathways of this compound will be crucial for understanding its full biological function and potential therapeutic applications.

References

N-Heptanoylglycine: A Technical Overview of its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Heptanoylglycine is an N-acylglycine, a class of molecules recognized as metabolites of fatty acids. Its discovery and characterization are intrinsically linked to the broader study of fatty acid metabolism and the enzymatic activity of glycine (B1666218) N-acyltransferase. This document provides a comprehensive technical guide on the discovery, synthesis, and initial characterization of this compound, including detailed experimental protocols and an exploration of its known biological context.

Introduction

This compound (C9H17NO3) is a chemical compound belonging to the N-acyl-alpha amino acid family.[1] It consists of a heptanoyl group attached to the nitrogen atom of glycine. These molecules are typically minor metabolites of fatty acids.[2] The study of N-acylglycines, including this compound, is significant in the context of diagnosing certain inherited metabolic disorders where elevated levels of these compounds can be detected in urine and blood.[2][3]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC9H17NO3--INVALID-LINK--
Molecular Weight187.24 g/mol --INVALID-LINK--
IUPAC Name2-(heptanoylamino)acetic acid--INVALID-LINK--
CAS Number23783-23-5--INVALID-LINK--

Discovery and Biosynthesis

The discovery of this compound is not attributed to a single seminal publication but rather emerged from the systematic study of N-acylglycines as products of fatty acid metabolism. The primary mechanism for its formation in biological systems is through the enzymatic action of glycine N-acyltransferase (GLYAT).[1]

Enzymatic Synthesis Pathway

The biosynthesis of this compound involves the conjugation of heptanoyl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase (EC 2.3.1.13). This enzyme is known to have broad substrate specificity, acting on various short- and medium-chain acyl-CoA molecules. The reaction proceeds as follows:

Heptanoyl_CoA Heptanoyl-CoA GLYAT Glycine N-acyltransferase (GLYAT) Heptanoyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Heptanoylglycine This compound GLYAT->N_Heptanoylglycine CoA Coenzyme A GLYAT->CoA

Biosynthesis of this compound.

Experimental Protocols

Chemical Synthesis of this compound

While this compound is commercially available as an analytical standard, a general method for its laboratory synthesis can be adapted from standard peptide coupling procedures.

Objective: To synthesize this compound from glycine and heptanoyl chloride.

Materials:

Procedure:

  • Glycine Solution Preparation: Dissolve glycine (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).

  • Acylation Reaction: Cool the glycine solution in an ice bath. Add heptanoyl chloride (1 equivalent) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

cluster_prep Reaction Preparation cluster_reaction Acylation cluster_workup Work-up and Purification Glycine_sol Prepare aqueous Glycine solution with NaOH Cool_sol Cool solution in ice bath Glycine_sol->Cool_sol Add_Heptanoyl_Cl Add Heptanoyl Chloride dropwise Cool_sol->Add_Heptanoyl_Cl Stir Stir at room temperature (2-4 hours) Add_Heptanoyl_Cl->Stir Acidify Acidify with HCl Stir->Acidify Extract Extract with DCM Acidify->Extract Dry_Evaporate Dry organic phase and evaporate solvent Extract->Dry_Evaporate Purify Purify crude product Dry_Evaporate->Purify cluster_known Known Biological Role cluster_future Potential Future Research Metabolite Endogenous Metabolite of Fatty Acid Metabolism Biomarker Diagnostic Biomarker for Metabolic Disorders Metabolite->Biomarker Receptor Receptor Interaction Studies Biomarker->Receptor Explore Potential Activities Signaling Elucidation of Signaling Pathways Receptor->Signaling ADME Pharmacokinetic Profiling Signaling->ADME

References

N-Heptanoylglycine as a potential biomarker for disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Heptanoylglycine is an acylated glycine (B1666218) molecule that has emerged as a potential biomarker for certain inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This technical guide provides a comprehensive overview of this compound, including its metabolic origin, its role as a biomarker, analytical methodologies for its detection, and its clinical significance.

Metabolic Context: Fatty Acid β-Oxidation and Glycine Conjugation

This compound is a product of the convergence of two key metabolic pathways: fatty acid β-oxidation and the glycine conjugation pathway.

Fatty Acid β-Oxidation

Fatty acid β-oxidation is the mitochondrial process responsible for breaking down fatty acids to produce acetyl-CoA, a primary fuel for the citric acid cycle. This pathway is particularly crucial during periods of fasting or prolonged exercise when glucose availability is limited. The process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain.

A key enzyme in this pathway is Medium-Chain Acyl-CoA Dehydrogenase (MCAD), which catalyzes the initial dehydrogenation of medium-chain fatty acyl-CoAs (typically C6 to C12). In individuals with MCAD deficiency, this step is impaired, leading to an accumulation of medium-chain fatty acyl-CoA esters within the mitochondria.

Glycine Conjugation Pathway

The glycine conjugation pathway is a detoxification process that occurs primarily in the liver and kidneys. It involves the conjugation of various acyl-CoA molecules with the amino acid glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase (GLYAT). This process renders the acyl groups more water-soluble, facilitating their excretion in urine. While this pathway is known for its role in detoxifying xenobiotics, it also plays a role in the metabolism of endogenous compounds.

This compound as a Biomarker for MCAD Deficiency

In MCAD deficiency, the accumulation of medium-chain fatty acyl-CoAs, including heptanoyl-CoA (a seven-carbon fatty acyl-CoA), overwhelms the normal fatty acid oxidation pathway. To alleviate the toxic effects of these accumulating acyl-CoAs, the glycine conjugation pathway is utilized as an alternative metabolic route. Heptanoyl-CoA is conjugated with glycine by GLYAT to form this compound, which is then excreted in the urine.[1][2][3] Consequently, elevated levels of this compound and other medium-chain acylglycines in urine serve as a characteristic biochemical marker for MCAD deficiency.[4][5]

The following diagram illustrates the metabolic pathway leading to the formation of this compound in the context of MCAD deficiency.

This compound Formation in MCAD Deficiency FattyAcids Medium-Chain Fatty Acids (e.g., Heptanoic Acid) AcylCoA Heptanoyl-CoA FattyAcids->AcylCoA BetaOxidation Fatty Acid β-Oxidation AcylCoA->BetaOxidation GLYAT Glycine N-acyltransferase (GLYAT) AcylCoA->GLYAT Alternative Pathway MCAD MCAD Enzyme BetaOxidation->MCAD Normal Pathway Block Deficient in MCAD Deficiency MCAD->Block Glycine Glycine Glycine->GLYAT NHeptanoylglycine This compound GLYAT->NHeptanoylglycine Urine Urinary Excretion NHeptanoylglycine->Urine

Metabolic pathway of this compound formation.

Quantitative Data

While extensive quantitative data for this compound is still emerging, analysis of related acylglycines in MCAD deficiency provides a strong indication of its diagnostic potential. The table below summarizes available data for this compound and the closely related hexanoylglycine.

AnalyteConditionSpecimenConcentration RangeReference
This compound Healthy Adults (25-30 years old)Urine<0.0015–0.0414 µmol/mmol creatinine
Hexanoylglycine Healthy IndividualsUrine1-2 µg/mg of creatinine
Hexanoylglycine MCAD DeficiencyUrine3-170 µg/mg of creatinine
Hexanoylglycine MCAD Deficiency (Acute Stage)Urine20-600 µg/mg of creatinine

Experimental Protocols

The detection and quantification of this compound and other acylglycines are typically performed using mass spectrometry-based methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation (Urine)

A general workflow for the preparation of urine samples for acylglycine analysis is as follows:

Urine Sample Preparation Workflow Start Urine Sample Collection Centrifugation Centrifugation to remove particulates Start->Centrifugation SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Centrifugation->SPE Elution Elution of Acylglycines SPE->Elution Drying Drying under Nitrogen Elution->Drying Derivatization Derivatization (for GC-MS) Drying->Derivatization Optional Reconstitution Reconstitution in appropriate solvent Drying->Reconstitution Derivatization->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis

General workflow for urine sample preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of acylglycines.

  • Chromatography: Reverse-phase chromatography is typically employed to separate the acylglycines.

    • Column: A C18 column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid), is used for elution.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is often used. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions. Stable isotope-labeled internal standards are crucial for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for acylglycine analysis.

  • Derivatization: Acylglycines are not sufficiently volatile for GC analysis and require derivatization. Common derivatization methods include:

    • Silylation: Converts active hydrogens to trimethylsilyl (B98337) (TMS) ethers and esters.

    • Acylation: Introduces acyl groups to improve chromatographic properties.

    • Esterification: For example, with bis(trifluoromethyl)benzyl (BTFMB) bromide.

  • Chromatography: A capillary column with a non-polar or medium-polarity stationary phase is used for separation.

  • Mass Spectrometry: Electron ionization (EI) or chemical ionization (CI) can be used. Quantification is typically performed using selected ion monitoring (SIM) with stable isotope-labeled internal standards.

Clinical Significance and Future Perspectives

The measurement of urinary this compound and other acylglycines is a valuable tool for the diagnosis and monitoring of MCAD deficiency and other fatty acid oxidation disorders. Early diagnosis through newborn screening programs that include acylglycine analysis can lead to timely intervention and improved patient outcomes.

Future research should focus on:

  • Establishing precise quantitative reference ranges for this compound in different age groups.

  • Determining the diagnostic sensitivity and specificity of this compound as a standalone biomarker for MCAD deficiency.

  • Exploring the potential of this compound as a biomarker for other metabolic diseases.

  • Developing and validating high-throughput analytical methods for routine clinical use.

The continued investigation of this compound holds promise for advancing our understanding and management of inborn errors of metabolism.

References

Synthesis and Purification of N-Heptanoylglycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-Heptanoylglycine, a valuable N-acylglycine for various research applications. This document outlines a detailed methodology based on the robust Schotten-Baumann reaction, followed by effective purification strategies to obtain a high-purity final product.

Introduction

This compound is an N-acylglycine characterized by a heptanoyl group attached to the nitrogen atom of glycine (B1666218). N-acylglycines are a class of metabolites that play a role in various biological processes and are of interest in the study of metabolic disorders. The ability to synthesize and purify this compound with high purity is crucial for accurate and reproducible research in areas such as metabolomics, drug discovery, and diagnostics.

This guide details a reliable laboratory-scale synthesis and purification protocol for this compound, ensuring a product suitable for demanding research applications.

Synthesis of this compound via Schotten-Baumann Reaction

The synthesis of this compound is effectively achieved through the Schotten-Baumann reaction, a well-established method for the N-acylation of amino acids.[1] This reaction involves the acylation of glycine with heptanoyl chloride in an aqueous alkaline medium. The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the amide product.[2]

Reaction Scheme

Synthesis_Reaction HeptanoylChloride Heptanoyl Chloride reagents + HeptanoylChloride->reagents Glycine Glycine Glycine->reagents NHeptanoylglycine This compound HCl HCl product reagents->product product->NHeptanoylglycine product->HCl

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • Glycine

  • Heptanoyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl, concentrated and 1M)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution of Glycine: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.0 equivalents). Stir until all the glycine has dissolved.

  • Cooling: Cool the glycine solution to 0-5 °C in an ice bath.

  • Addition of Heptanoyl Chloride: While maintaining the low temperature and stirring vigorously, slowly add heptanoyl chloride (1.0 equivalent) dropwise to the glycine solution. Simultaneously, add a 2 M aqueous solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture between 10 and 11.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the aqueous layer with dichloromethane or diethyl ether (2 x 50 mL) to remove any unreacted heptanoyl chloride and other non-polar impurities.

    • Carefully acidify the aqueous layer to pH 2 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate of this compound should form.

  • Isolation of Crude Product:

    • Collect the white precipitate by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with a small amount of ice-cold water.

    • Dry the crude product in a desiccator under vacuum.

Purification of this compound

Purification of the crude this compound is essential to remove any remaining starting materials, by-products, or salts. A combination of recrystallization and, if necessary, column chromatography can be employed to achieve high purity.

Purification Strategy

Purification_Strategy Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization PurityCheck1 Purity Check (TLC, Melting Point) Recrystallization->PurityCheck1 HighPurity High Purity Product PurityCheck1->HighPurity Purity > 98% ColumnChromatography Column Chromatography PurityCheck1->ColumnChromatography Purity < 98% PurityCheck2 Purity Check (TLC, HPLC) ColumnChromatography->PurityCheck2 PurityCheck2->HighPurity

Caption: Logical workflow for the purification of this compound.

Recrystallization Protocol

Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. For N-acylglycines, a common approach is to use a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Recommended Solvent Systems:

Procedure:

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent (or solvent mixture) to the crude this compound until it is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified this compound under vacuum.

Column Chromatography Protocol

If recrystallization does not yield a product of the desired purity, silica (B1680970) gel column chromatography can be employed. Silica gel is a polar stationary phase, and a mobile phase of appropriate polarity is used to elute the compound.

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the partially purified this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular Formula C₉H₁₇NO₃[3]
Molecular Weight 187.24 g/mol [3]
Appearance White to off-white solid
Melting Point 98 °C
CAS Number 23783-23-5[3]
Predicted Spectroscopic Data
¹H NMR (Predicted, CDCl₃, 400 MHz) ¹³C NMR (Predicted, CDCl₃, 100 MHz)
δ 10.5-12.0 (br s, 1H, COOH)δ 174.0-176.0 (C=O, acid)
δ 6.0-6.5 (br t, 1H, NH)δ 173.0-174.0 (C=O, amide)
δ 4.1-4.2 (d, 2H, N-CH₂)δ 41.0-42.0 (N-CH₂)
δ 2.2-2.3 (t, 2H, CO-CH₂)δ 36.0-37.0 (CO-CH₂)
δ 1.6-1.7 (quint, 2H, CO-CH₂-CH₂)δ 31.0-32.0 (CH₂)
δ 1.2-1.4 (m, 6H, 3xCH₂)δ 28.5-29.5 (CH₂)
δ 0.8-0.9 (t, 3H, CH₃)δ 25.0-26.0 (CH₂)
δ 22.0-23.0 (CH₂)
δ 13.5-14.5 (CH₃)

Experimental Workflows

Synthesis_Workflow Start Start DissolveGlycine Dissolve Glycine in NaOH(aq) Start->DissolveGlycine Cool Cool to 0-5 °C DissolveGlycine->Cool AddReagents Add Heptanoyl Chloride & NaOH(aq) Cool->AddReagents React Stir at Room Temperature AddReagents->React Workup Acidic Work-up React->Workup IsolateCrude Isolate Crude Product Workup->IsolateCrude Purify Purification IsolateCrude->Purify Characterize Characterization (MP, NMR, etc.) Purify->Characterize End End Characterize->End

Caption: Overall experimental workflow for the synthesis and purification of this compound.

This technical guide provides a solid foundation for the successful synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and purity requirements.

References

In Vitro Toxicity Profile of N-Heptanoylglycine: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available literature lacks specific in vitro toxicity studies on N-Heptanoylglycine. This document, therefore, serves as an in-depth technical guide proposing a comprehensive framework for its toxicological assessment. The methodologies, data tables, and pathways described are based on established in vitro toxicology protocols and are intended to guide researchers in designing and executing relevant studies.

N-acyl glycines (NAGlys) are a class of metabolites involved in the detoxification of various compounds.[1] While often associated with detoxification, alterations in the acyl chain can significantly impact a molecule's toxicity. For instance, studies on N-acyl homologues of acetaminophen (B1664979) have shown that increasing the acyl side chain length can lead to a progressive increase in toxicity.[2] This underscores the importance of evaluating the specific toxicological profile of this compound.

This guide outlines a multi-parametric approach to characterize the potential in vitro toxicity of this compound, focusing on cytotoxicity, mitochondrial dysfunction, oxidative stress, and the induction of apoptosis.

Data Presentation: A Framework for Quantitative Analysis

The following tables are templates designed for the clear and structured presentation of quantitative data obtained from the proposed in vitro assays.

Table 1: Proposed Cytotoxicity Profile of this compound in HepG2 Cells

Assay TypeEndpointTime Point (hours)IC₅₀ (µM)Max Effect (%)
MTTMetabolic Activity24[Value][Value]
48[Value][Value]
LDH ReleaseMembrane Integrity24[Value][Value]
48[Value][Value]

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit the biological process by 50%.

Table 2: Proposed Assessment of this compound-Induced Mitochondrial Dysfunction

ParameterAssayTime Point (hours)Concentration (µM)% Change from Control
Mitochondrial Membrane Potential (MMP)JC-10 Staining6[Value][Value]
24[Value][Value]
Oxygen Consumption Rate (OCR)Seahorse XF Analysis6[Value][Value]
24[Value][Value]
ATP ProductionLuminescence Assay24[Value][Value]

Table 3: Proposed Evaluation of Oxidative Stress Markers

MarkerAssayTime Point (hours)Concentration (µM)Fold Increase over Control
Reactive Oxygen Species (ROS)DCFDA Staining1[Value][Value]
4[Value][Value]
Lipid PeroxidationTBARS Assay (MDA)24[Value][Value]
48[Value][Value]

Table 4: Proposed Profile of Apoptosis Induction

ParameterAssayTime Point (hours)Concentration (µM)Fold Activation over Control
Initiator Caspase (Intrinsic)Caspase-9 Activity12[Value][Value]
Initiator Caspase (Extrinsic)Caspase-8 Activity12[Value][Value]
Executioner CaspaseCaspase-3/7 Activity24[Value][Value]

Experimental Protocols: Detailed Methodologies

A robust assessment of in vitro toxicity requires standardized and reproducible protocols. The following sections detail the proposed methodologies for key experiments.

Cell Culture and Treatment
  • Cell Line: Human hepatoma HepG2 cells are recommended due to their metabolic capabilities, making them a relevant model for assessing the toxicity of xenobiotics.[3][4]

  • Culture Conditions: Culture HepG2 cells in Williams' Medium E supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 25 mM glucose at 37°C in a humidified atmosphere of 5% CO₂.[3]

  • Seeding: Seed cells in appropriate multi-well plates (e.g., 96-well plates for cytotoxicity assays) at a density that ensures they are in the exponential growth phase at the time of treatment.

  • Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a culture medium to achieve the final desired concentrations. Ensure the final solvent concentration does not exceed 0.5% and include a vehicle control in all experiments.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Procedure: After the desired treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Procedure: After treatment, carefully collect an aliquot of the cell culture supernatant from each well.

  • Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD⁺, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Measurement: Measure the absorbance at 490 nm.

  • Controls: Include a negative control (untreated cells for spontaneous LDH release) and a positive control (cells treated with a lysis buffer for maximum LDH release).

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Mitochondrial Membrane Potential (MMP) Assay

This assay uses cationic fluorescent dyes like JC-10 to detect mitochondrial depolarization, a key indicator of mitochondrial dysfunction. In healthy cells with high MMP, JC-10 forms aggregates that emit red fluorescence. In unhealthy cells with low MMP, the dye remains in its monomeric form and emits green fluorescence.

  • Dye Loading: After treatment, remove the culture medium and incubate the cells with a medium containing the JC-10 dye and Hoechst 33342 (for nuclear staining) for 30 minutes at 37°C.

  • Washing: Gently wash the cells with a suitable buffer to remove excess dye.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Analysis: Quantify the fluorescence intensity of both red and green channels. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular accumulation of ROS using probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).

  • Probe Loading: After treatment, wash the cells and incubate them with H2DCFDA solution (e.g., 20 µM) for 30-45 minutes at 37°C, protected from light.

  • Induction (Optional): A positive control using an ROS-inducing agent like tert-butyl hydroperoxide (TBHP) can be included.

  • Measurement: Measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) using a fluorescence plate reader. Readings can be taken kinetically or as a single endpoint.

Lipid Peroxidation (TBARS) Assay

This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation, as an indicator of oxidative damage.

  • Sample Preparation: After treatment, lyse the cells and collect the lysate.

  • Reaction: Mix the lysate with thiobarbituric acid (TBA) reagent under acidic conditions.

  • Incubation: Heat the mixture at 95°C for approximately 60 minutes to form a colored adduct.

  • Measurement: Cool the samples and measure the absorbance of the supernatant at 532 nm.

  • Quantification: Calculate the MDA concentration using a standard curve prepared with an MDA standard and normalize to the total protein content of the sample.

Caspase Activity Assay

Caspase activity assays are used to measure the activation of key proteases in the apoptotic cascade.

  • Procedure: After treatment, lyse the cells to release intracellular contents.

  • Reaction: Add a specific luminogenic or fluorogenic substrate for the caspase of interest (e.g., Caspase-3/7, Caspase-8, or Caspase-9) to the cell lysate.

  • Incubation: Incubate at room temperature to allow the activated caspase to cleave the substrate, generating a signal.

  • Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Analysis: Express the results as fold activation over the vehicle-treated control.

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow and a key signaling pathway relevant to in vitro toxicity assessment.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_assays Phase 3: Multi-parametric Assays cluster_analysis Phase 4: Data Analysis Culture Cell Culture (HepG2) Seeding Cell Seeding in Multi-well Plates Culture->Seeding Treatment Treatment with This compound (Concentration & Time-course) Seeding->Treatment Cytotoxicity Cytotoxicity (MTT, LDH) Treatment->Cytotoxicity MitoTox Mitochondrial Function (MMP, OCR) Treatment->MitoTox OxStress Oxidative Stress (ROS, MDA) Treatment->OxStress Apoptosis Apoptosis (Caspase Activity) Treatment->Apoptosis Data Data Acquisition (Absorbance, Fluorescence, Luminescence) Cytotoxicity->Data MitoTox->Data OxStress->Data Apoptosis->Data Analysis IC50 Calculation & Statistical Analysis Data->Analysis Report Toxicity Profile Generation Analysis->Report

Caption: Proposed experimental workflow for in vitro toxicity assessment.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligands (e.g., FasL, TNF) DeathReceptor Death Receptors (e.g., Fas, TNFR) DeathLigand->DeathReceptor Binding DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 activates Procaspase8 Procaspase-8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Bid Bid Caspase8->Bid cleaves Stress Cellular Stress (e.g., DNA Damage, Oxidative Stress) Bcl2 Bcl-2 Family (Bax/Bak activation) Stress->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c (release) Mito->CytoC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytoC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Procaspase-9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 cleavage Substrates Cellular Substrates Caspase3->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis tBid tBid Bid->tBid tBid->Bcl2 activates

Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.

References

The Biological Significance of N-Heptanoylglycine and Other Acylglycines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the biological significance of N-acylglycines, with a particular focus on N-Heptanoylglycine. Acylglycines are a class of metabolites formed through the conjugation of fatty acids with glycine (B1666218), a process primarily occurring in the mitochondria. This pathway serves as a crucial detoxification mechanism, mitigating the accumulation of potentially toxic acyl-CoA intermediates that can arise from fatty acid metabolism and certain inborn errors of metabolism. Elevated levels of specific acylglycines, including this compound, in biological fluids are recognized as important biomarkers for various metabolic disorders. This document details the metabolic pathways associated with acylglycines, presents quantitative data on their levels in physiological and pathological states, outlines key experimental protocols for their analysis and functional characterization, and explores their potential roles in cellular signaling. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases and the discovery of novel therapeutic agents.

Introduction to Acylglycines

Acylglycines are endogenous metabolites synthesized through the enzymatic conjugation of an acyl-CoA molecule with the amino acid glycine.[1] This biochemical transformation is catalyzed by glycine N-acyltransferase (GLYAT) and is essential for maintaining metabolic homeostasis.[1] The process facilitates the excretion of excess or potentially toxic acyl groups, thereby preventing their accumulation and subsequent cellular damage. This compound is a specific acylglycine derived from heptanoic acid, a medium-chain fatty acid. Its presence and concentration in biological fluids can provide valuable insights into the state of fatty acid oxidation and overall metabolic health.

The biological importance of acylglycines is most evident in the context of inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidurias. In these conditions, genetic defects in enzymes responsible for fatty acid breakdown lead to the accumulation of specific acyl-CoA intermediates. The cellular machinery then upregulates the glycine conjugation pathway as an alternative detoxification route, resulting in elevated urinary excretion of the corresponding acylglycines.[2][3] Therefore, the analysis of urinary acylglycine profiles is a powerful tool for the diagnosis and monitoring of these metabolic diseases.[4]

Metabolic Pathways of Acylglycine Synthesis and Degradation

The synthesis of acylglycines is a mitochondrial process. Fatty acids are first activated to their corresponding acyl-CoA thioesters. In situations of metabolic imbalance where these acyl-CoAs accumulate, glycine N-acyltransferase catalyzes the transfer of the acyl group to glycine, forming an N-acylglycine and releasing free Coenzyme A. This reaction not only detoxifies the excess acyl groups but also helps to replenish the pool of free CoA, which is essential for numerous metabolic reactions.

Acylglycine_Synthesis_Pathway Fatty_Acid Fatty Acid (e.g., Heptanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Acyl_CoA Acyl-CoA (e.g., Heptanoyl-CoA) Acyl_CoA_Synthetase->Acyl_CoA GLYAT Glycine N-Acyltransferase (GLYAT) Acyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Acylglycine N-Acylglycine (e.g., this compound) GLYAT->N_Acylglycine CoA_SH CoA-SH GLYAT->CoA_SH Release Urinary_Excretion Urinary Excretion N_Acylglycine->Urinary_Excretion

Biosynthesis of N-Acylglycines.

The degradation of acylglycines is less well-characterized but is thought to involve hydrolysis back to the constituent fatty acid and glycine, although the primary route of elimination is through urinary excretion.

Quantitative Data on Acylglycine Levels

The quantification of acylglycines in urine is a key diagnostic tool for several inborn errors of metabolism. While specific reference ranges can vary between laboratories, the following table summarizes typical urinary concentrations for a panel of acylglycines in a healthy population. It is important to note that data specifically for this compound is often grouped with other medium-chain acylglycines and is not always reported individually in routine clinical testing.

AcylglycineAbbreviationReference Range (µmol/mmol creatinine)Associated Metabolic Disorder(s)
IsovalerylglycineIVG< 3Isovaleric Acidemia
3-Methylcrotonylglycine3-MCG< 103-Methylcrotonyl-CoA Carboxylase Deficiency
TiglylglycineTG< 2Propionic Acidemia, Methylmalonic Acidemia
HexanoylglycineHG< 3Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)
SuberylglycineSG< 5Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)
PhenylpropionylglycinePPG< 2Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)
This compound (C7) Not routinely reported individually Theoretically elevated in disorders of odd-chain fatty acid oxidation

Note: The reference ranges provided are approximate and should be interpreted in the context of a full clinical evaluation and other laboratory findings. Data compiled from multiple sources.

Experimental Protocols

Quantification of Urinary Acylglycines by UPLC-MS/MS

This protocol describes a common method for the quantitative analysis of acylglycines in urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

A. Sample Preparation

  • Urine Collection: Collect a random urine specimen. No preservative is required.

  • Internal Standard Spiking: To 100 µL of urine, add an internal standard solution containing stable isotope-labeled acylglycines.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge with methanol (B129727) followed by water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the acylglycines with methanol.

  • Derivatization (Optional but common): Evaporate the eluate to dryness and derivatize with butanolic HCl to form butyl esters. This can improve chromatographic properties.

  • Reconstitution: Reconstitute the dried, derivatized sample in the mobile phase.

B. UPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid, is commonly employed.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each acylglycine and its corresponding internal standard are monitored.

UPLC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Sample Spike_IS Spike with Internal Standards Urine_Sample->Spike_IS SPE Solid Phase Extraction (SPE) Spike_IS->SPE Derivatization Derivatization (Optional) SPE->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution UPLC UPLC Separation Reconstitution->UPLC ESI Electrospray Ionization (ESI) UPLC->ESI Tandem_MS Tandem Mass Spectrometry (MRM) ESI->Tandem_MS Quantification Quantification Tandem_MS->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

UPLC-MS/MS workflow for acylglycine analysis.
Glycine N-Acyltransferase (GLYAT) Activity Assay

This assay measures the activity of GLYAT by detecting the release of Coenzyme A (CoA) during the conjugation reaction.

A. Reagents

  • Tris-HCl buffer (pH 8.0)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Glycine

  • Acyl-CoA substrate (e.g., Heptanoyl-CoA)

  • Enzyme source (e.g., mitochondrial lysate)

B. Procedure

  • Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and glycine in a 96-well plate.

  • Add the enzyme source to each well.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately measure the absorbance at 412 nm in a microplate reader.

  • Monitor the increase in absorbance over time. The rate of increase is proportional to the rate of CoA release and thus to the GLYAT activity.

Potential Signaling Roles of Acylglycines

While the primary role of acylglycines is in detoxification, there is emerging interest in their potential as signaling molecules. Given their structural similarity to other lipid signaling molecules, it is plausible that acylglycines could interact with nuclear receptors or other cellular sensors.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors that play critical roles in lipid and glucose metabolism. They are activated by fatty acids and their derivatives. It is hypothesized that certain acylglycines, including this compound, may act as ligands for PPARs, thereby influencing gene expression related to fatty acid oxidation and energy homeostasis. Further research is required to validate this hypothesis.

PPAR_Signaling_Hypothesis Acylglycine This compound PPAR PPARα/γ Acylglycine->PPAR Binding? PPRE PPRE (Peroxisome Proliferator Response Element) PPAR->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Metabolic_Effects Metabolic Effects (e.g., ↑ Fatty Acid Oxidation) Gene_Expression->Metabolic_Effects

Hypothesized PPAR signaling by this compound.
Mitochondrial Function

The synthesis of acylglycines is intrinsically linked to mitochondrial metabolism. The accumulation of acyl-CoAs that drives acylglycine production can be indicative of mitochondrial dysfunction. Conversely, the efficient synthesis of acylglycines may be a protective mechanism to maintain mitochondrial function in the face of metabolic stress. The impact of this compound itself on mitochondrial function is an area for future investigation.

Future Directions and Conclusion

This compound and other acylglycines are significant players in metabolic regulation and detoxification. Their role as biomarkers for inborn errors of metabolism is well-established. However, the full extent of their biological significance, including their potential roles in cellular signaling, remains an active area of research.

Future studies should focus on:

  • Elucidating the specific signaling pathways modulated by this compound and other acylglycines.

  • Investigating the potential therapeutic applications of modulating acylglycine levels.

  • Developing more specific and sensitive analytical methods for the routine quantification of a broader range of acylglycines.

References

Investigating the Genetic Basis of Elevated N-Heptanoylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Heptanoylglycine is an acylglycine that serves as a secondary metabolite of fatty acid metabolism. Elevated levels of this compound and other acylglycines in blood and urine are indicative of underlying inborn errors of metabolism, particularly fatty acid oxidation (FAO) disorders. Understanding the genetic basis of these elevations is crucial for accurate diagnosis, patient management, and the development of targeted therapies. This technical guide provides an in-depth overview of the metabolic pathways involved, the primary genetic disorders associated with elevated this compound, and detailed experimental protocols for their investigation.

Introduction to this compound and Acylglycines

This compound is a conjugate of the seven-carbon fatty acid, heptanoic acid, and the amino acid glycine (B1666218).[1][2] Acylglycines are generally minor metabolites of fatty acids.[1][3][4] Their formation is a detoxification mechanism to mitigate the accumulation of acyl-CoA esters when the normal fatty acid β-oxidation pathway is impaired. The enzyme responsible for this conjugation is glycine N-acyltransferase (GLYAT). Elevated urinary and plasma concentrations of specific acylglycines are characteristic biomarkers for several inherited metabolic disorders.

Biochemical Pathways

Mitochondrial Fatty Acid β-Oxidation

Mitochondrial fatty acid β-oxidation (FAO) is a critical metabolic pathway for energy production, particularly during periods of fasting. It involves a series of enzymatic reactions that sequentially shorten fatty acyl-CoA molecules to produce acetyl-CoA, FADH2, and NADH. The acetyl-CoA then enters the Krebs cycle to generate ATP.

Glycine Conjugation Pathway

When a defect occurs in the FAO pathway, upstream acyl-CoA intermediates accumulate. These acyl-CoAs can be conjugated with glycine by glycine N-acyltransferase (GLYAT) to form the corresponding N-acylglycine, which is then excreted in the urine. This process helps to regenerate the pool of free coenzyme A (CoA).

Fatty_Acids Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA FAO_Pathway Fatty Acid β-Oxidation Fatty_Acyl_CoA->FAO_Pathway Acetyl_CoA Acetyl-CoA FAO_Pathway->Acetyl_CoA Normal Metabolism Genetic_Defect Genetic Defect (e.g., MCAD Deficiency) FAO_Pathway->Genetic_Defect Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Energy Energy (ATP) Krebs_Cycle->Energy Accumulated_Acyl_CoA Accumulated Acyl-CoA (e.g., Heptanoyl-CoA) Genetic_Defect->Accumulated_Acyl_CoA Blocks Pathway GLYAT Glycine N-Acyltransferase (GLYAT) Accumulated_Acyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Acylglycine N-Acylglycine (e.g., this compound) GLYAT->N_Acylglycine Detoxification Urinary_Excretion Urinary Excretion N_Acylglycine->Urinary_Excretion

Figure 1: Overview of Fatty Acid Metabolism and N-Acylglycine Formation.

Genetic Basis of Elevated this compound

The primary genetic cause of elevated medium-chain acylglycines, including this compound, is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency . Other disorders of fatty acid metabolism can also lead to the accumulation of various acylglycines.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is an autosomal recessive disorder caused by mutations in the ACADM gene. This gene encodes the MCAD enzyme, which is responsible for the initial dehydrogenation step in the β-oxidation of medium-chain fatty acids (C6 to C12). A deficiency in this enzyme leads to the accumulation of medium-chain fatty acids and their metabolites, including octanoylcarnitine (B1202733) (C8), hexanoylglycine, and suberylglycine. While this compound is not the primary diagnostic marker, its elevation is consistent with a general disruption in medium-chain fatty acid metabolism.

Table 1: Genetic and Biochemical Features of MCAD Deficiency

FeatureDescription
Gene ACADM
Inheritance Autosomal Recessive
Enzyme Medium-Chain Acyl-CoA Dehydrogenase
Primary Biomarkers Elevated C8-acylcarnitine (octanoylcarnitine)
Secondary Biomarkers Elevated C6-, C10-, and C10:1-acylcarnitines, hexanoylglycine, suberylglycine
Clinical Presentation Hypoketotic hypoglycemia, lethargy, vomiting, seizures, coma
Multiple Acyl-CoA Dehydrogenase Deficiency (MADD)

MADD, also known as glutaric aciduria type II, is another autosomal recessive disorder that can cause an elevation in a wide range of acylcarnitines and acylglycines. MADD is caused by mutations in the ETFA, ETFB, or ETFDH genes. These genes encode for electron transfer flavoprotein (ETF) and ETF-ubiquinone oxidoreductase, which are essential for the function of multiple acyl-CoA dehydrogenases, including MCAD.

Table 2: Genetic and Biochemical Features of MADD

FeatureDescription
Genes ETFA, ETFB, ETFDH
Inheritance Autosomal Recessive
Affected Proteins Electron Transfer Flavoprotein (ETF), ETF-Ubiquinone Oxidoreductase
Biomarkers Elevation of multiple acylcarnitine species, glutaric aciduria
Clinical Presentation Severe metabolic acidosis, hypoglycemia, hypotonia, congenital anomalies

Experimental Protocols

Investigating the genetic basis of elevated this compound involves a multi-step approach, starting with metabolic screening and followed by confirmatory genetic testing.

Clinical_Suspicion Clinical Suspicion or Newborn Screening Flag Sample_Collection Sample Collection (Blood Spot, Plasma, Urine) Clinical_Suspicion->Sample_Collection Metabolic_Screening Metabolic Screening Sample_Collection->Metabolic_Screening Acylcarnitine_Analysis Acylcarnitine Profile (Tandem MS) Metabolic_Screening->Acylcarnitine_Analysis Primary Acylglycine_Analysis Urinary Acylglycine Analysis (GC/MS or LC-MS/MS) Metabolic_Screening->Acylglycine_Analysis Secondary Abnormal_Results Abnormal Metabolic Profile Acylcarnitine_Analysis->Abnormal_Results Acylglycine_Analysis->Abnormal_Results Genetic_Testing Confirmatory Genetic Testing Abnormal_Results->Genetic_Testing Gene_Sequencing Targeted Gene Sequencing (ACADM, ETFA, ETFB, ETFDH) or Exome Sequencing Genetic_Testing->Gene_Sequencing Variant_Analysis Variant Analysis and Interpretation Gene_Sequencing->Variant_Analysis Diagnosis Definitive Diagnosis Variant_Analysis->Diagnosis

Figure 2: Experimental Workflow for Investigating Elevated Acylglycines.

Metabolic Screening
  • Principle: This is the primary screening method for FAO disorders. It quantifies acylcarnitine species in dried blood spots or plasma. In MCAD deficiency, a characteristic elevation of octanoylcarnitine (C8) is observed.

  • Methodology:

    • Sample Preparation: A 3mm punch from a dried blood spot is placed in a microtiter plate. An internal standard solution containing isotopically labeled acylcarnitines is added.

    • Extraction: Acylcarnitines are extracted with methanol.

    • Derivatization: The extracted acylcarnitines are derivatized to their butyl esters.

    • Analysis: The derivatized sample is injected into a tandem mass spectrometer. Precursor ion scanning is used to identify and quantify the different acylcarnitine species.

    • Data Interpretation: The acylcarnitine profile is compared to age-matched reference ranges. Ratios such as C8/C2 and C8/C10 are calculated to improve diagnostic specificity.

  • Principle: This method quantifies the levels of various acylglycines, including this compound, in urine.

  • Methodology (GC/MS):

    • Sample Preparation: An aliquot of urine is spiked with an internal standard (e.g., isotopically labeled acylglycine).

    • Extraction: The sample is acidified, and organic acids, including acylglycines, are extracted with an organic solvent (e.g., ethyl acetate).

    • Derivatization: The extracted compounds are derivatized to make them volatile for GC analysis (e.g., silylation).

    • Analysis: The derivatized sample is injected into a GC/MS system. The compounds are separated by the gas chromatograph and identified and quantified by the mass spectrometer.

    • Data Interpretation: The concentrations of individual acylglycines are determined and compared to reference intervals.

Genetic Testing
  • Principle: This involves sequencing the coding regions and intron-exon boundaries of specific genes known to be associated with the suspected disorder (e.g., ACADM for MCAD deficiency).

  • Methodology:

    • DNA Extraction: Genomic DNA is extracted from a whole blood sample.

    • PCR Amplification: The exons of the target gene are amplified using polymerase chain reaction (PCR).

    • Sanger Sequencing: The PCR products are sequenced using the Sanger method.

    • Sequence Analysis: The patient's DNA sequence is compared to the reference gene sequence to identify any pathogenic variants.

  • Principle: For cases with an ambiguous metabolic profile or when initial targeted sequencing is negative, NGS-based approaches can be used. Gene panels can simultaneously sequence multiple genes associated with FAO disorders. WES sequences the entire protein-coding region of the genome.

  • Methodology:

    • DNA Extraction: High-quality genomic DNA is extracted.

    • Library Preparation: The DNA is fragmented, and adapters are ligated to the fragments.

    • Target Enrichment (for panels and WES): The regions of interest are captured using probes.

    • Sequencing: The prepared library is sequenced on an NGS platform.

    • Bioinformatic Analysis: The sequencing data is aligned to the human reference genome, and variants are called and annotated. Pathogenic variants are identified and interpreted in the clinical context.

Data Presentation

Table 3: Representative Quantitative Data in MCAD Deficiency

AnalytePatient SampleReference Range
Plasma Acylcarnitines
Octanoylcarnitine (C8)5.2 µmol/L< 0.3 µmol/L
Decanoylcarnitine (C10)0.8 µmol/L< 0.4 µmol/L
C8/C2 Ratio0.4< 0.03
Urinary Acylglycines
Hexanoylglycine150 µmol/mmol creatinine< 5 µmol/mmol creatinine
Suberylglycine250 µmol/mmol creatinine< 10 µmol/mmol creatinine

Note: The values presented are for illustrative purposes and may vary between laboratories and individuals.

Conclusion

Elevated this compound is a significant indicator of an underlying genetic disorder of fatty acid metabolism. A systematic investigative approach, combining metabolic profiling with targeted genetic analysis, is essential for reaching a definitive diagnosis. MCAD deficiency due to mutations in the ACADM gene is the most common cause, but other disorders like MADD should also be considered. Accurate diagnosis is critical for implementing appropriate management strategies, which primarily involve avoiding fasting and dietary modifications, to prevent life-threatening metabolic crises. Further research into the precise role and regulation of glycine conjugation may open new avenues for therapeutic interventions in these disorders.

References

Methodological & Application

Application Notes & Protocols: Extraction of N-Heptanoylglycine from Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Heptanoylglycine is an acylglycine that serves as a crucial biomarker in the diagnosis of certain inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Accurate and reliable quantification of this compound in urine is essential for clinical diagnosis and research. This document provides detailed protocols for the extraction of this compound from urine samples using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) methods, followed by derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Data Presentation: Quantitative Performance of Extraction Methods

The following table summarizes the expected performance of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for the analysis of acylglycines and related organic acids in urine. It is important to note that while these data provide a strong indication of the expected performance for this compound, specific validation for this analyte is recommended.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Reference
Mean Recovery 84.1% - 109.3% (for a range of acylglycines)77.4% (for a range of organic acids)[1][2]
Precision (CV%) < 10% (Within- and between-run for acylglycines)< 10% (Within-day for organic acids)[1][2]
Limit of Detection (LOD) Analyte dependent, generally in the low ng/mL range.Analyte dependent, generally in the low ng/mL range.[3]
Limit of Quantification (LOQ) Analyte dependent, generally in the low ng/mL range.Analyte dependent, generally in the low ng/mL range.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound

This protocol outlines the extraction of this compound from urine using a strong anion exchange SPE column.

Materials:

  • Urine sample

  • Internal standard (e.g., stable isotope-labeled this compound)

  • Methanol

  • Deionized water

  • 1 M Acetic acid

  • n-Butanol

  • Formic acid

  • Concentrated sulfuric acid

  • Ethyl acetate (B1210297)

  • Strong anion exchange SPE columns

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge the urine sample at 4000 rpm for 5 minutes to pellet any particulate matter.

    • Transfer 1 mL of the supernatant to a clean tube.

    • Add an appropriate amount of the internal standard.

  • SPE Column Conditioning:

    • Condition the strong anion exchange SPE column by washing it sequentially with 2 mL of methanol, 2 mL of deionized water, and 2 mL of 1 M acetic acid.

    • Ensure the pH of the eluent is neutral by rinsing with deionized water.

  • Sample Loading:

    • Adjust the pH of the prepared urine sample to 8.0-8.5.

    • Load the sample onto the conditioned SPE column at a flow rate of approximately 2 mL/min.

  • Washing:

    • Wash the column with 2 mL of deionized water four times to remove neutral and basic compounds.

    • Dry the column by centrifugation or by passing nitrogen through it.

    • Dehydrate the column with 1 mL of methanol.

  • Elution:

    • Elute the acylglycines from the column with a sequential addition of the following elution solvents:

      • 1 mL of n-butanol/formic acid/concentrated sulfuric acid (80/20/0.5 by vol)

      • 1 mL of ethyl acetate/formic acid/concentrated sulfuric acid (80/20/0.5 by vol)

      • 1 mL of pure methanol

    • Collect the eluate in a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 50°C.

    • The dried residue is now ready for derivatization or can be reconstituted in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound

This protocol describes a liquid-liquid extraction procedure for this compound from urine.

Materials:

  • Urine sample

  • Internal standard (e.g., stable isotope-labeled this compound)

  • Ethyl acetate

  • Sodium chloride (NaCl)

  • 50 g/L Hydroxylamine (B1172632) hydrochloride solution

  • 7.5 M Sodium hydroxide (B78521) (NaOH)

  • 6 M Hydrochloric acid (HCl)

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge the urine sample at 4000 rpm for 5 minutes.

    • To a 10 mL glass test tube, add a volume of urine equivalent to 1 mg of creatinine (B1669602).

    • Add an appropriate amount of the internal standard.

    • Add 6 mL of ethyl acetate.

  • Extraction:

    • Add 1 g of NaCl and 500 µL of 50 g/L hydroxylamine hydrochloride solution to the mixture.

    • Adjust the pH to 14 with 7.5 M NaOH and incubate for 30 minutes at 60°C.

    • After cooling, acidify the mixture with 6 M HCl.

    • Vortex the tube vigorously for 1 minute to extract the organic acids into the ethyl acetate layer.

    • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction with another 6 mL of ethyl acetate and combine the organic layers.

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 50°C.

    • The dried residue is now ready for derivatization.

Protocol 3: Derivatization for GC-MS Analysis

This protocol details the derivatization of the extracted this compound to its volatile trimethylsilyl (B98337) (TMS) ester for GC-MS analysis.

Materials:

  • Dried extract from SPE or LLE

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Reagent Preparation:

    • Ensure all glassware and reagents are anhydrous, as silylating reagents are moisture-sensitive.

  • Derivatization Reaction:

    • To the dried extract in a GC-MS vial, add 100 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

    • Tightly cap the vial.

    • Heat the vial at 65°C for 20-30 minutes in a heating block or oven.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps urine_sample Urine Sample centrifuge1 Centrifuge @ 4000 rpm, 5 min urine_sample->centrifuge1 add_is Add Internal Standard centrifuge1->add_is condition Condition SPE Column (Methanol, Water, Acetic Acid) add_is->condition load Load Sample (pH 8.0-8.5) condition->load wash Wash Column (Deionized Water) load->wash dry Dry and Dehydrate Column wash->dry elute Elute Acylglycines dry->elute evaporate Evaporate to Dryness elute->evaporate derivatize Derivatize for GC-MS evaporate->derivatize analyze GC-MS or LC-MS/MS Analysis derivatize->analyze

Caption: Workflow for Solid-Phase Extraction of this compound.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_final Final Steps urine_sample Urine Sample (1 mg creatinine equiv.) add_is Add Internal Standard & Ethyl Acetate urine_sample->add_is add_reagents Add NaCl & Hydroxylamine-HCl add_is->add_reagents ph_adjust1 Adjust pH to 14 (NaOH), Incubate @ 60°C add_reagents->ph_adjust1 ph_adjust2 Acidify (HCl) ph_adjust1->ph_adjust2 vortex_centrifuge Vortex & Centrifuge ph_adjust2->vortex_centrifuge collect_organic Collect Organic Layer vortex_centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate derivatize Derivatize for GC-MS evaporate->derivatize analyze GC-MS Analysis derivatize->analyze

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Derivatization_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product acylglycine This compound (Dried Extract) heat Heat @ 65°C (20-30 min) acylglycine->heat bstfa BSTFA + 1% TMCS bstfa->heat pyridine Pyridine (Catalyst) pyridine->heat tms_ester Volatile TMS Ester heat->tms_ester

Caption: Derivatization of this compound for GC-MS Analysis.

References

Application Notes and Protocols for the Use of N-Heptanoylglycine as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of N-Heptanoylglycine, specifically its stable isotope-labeled form (this compound-d2), as an internal standard in quantitative mass spectrometry assays. These guidelines are intended to assist in the development and validation of robust analytical methods for the determination of acylglycines in biological matrices, which is crucial for the diagnosis and monitoring of inherited metabolic disorders.

Introduction

Acylglycines are metabolites formed from the conjugation of acyl-CoA esters with glycine. The analysis of their profiles in biological fluids, such as urine and plasma, is a key diagnostic tool for various inborn errors of metabolism, including fatty acid oxidation disorders and organic acidemias. Accurate and precise quantification of these biomarkers is paramount for clinical diagnosis and research. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.

This compound, being an odd-chain acylglycine, is not typically endogenous in humans in significant amounts, making its deuterated form, this compound-d2, an excellent internal standard for the quantification of a panel of short- and medium-chain acylglycines.

Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use as an analytical standard.

PropertyValue
Chemical Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
Monoisotopic Mass 187.120843 u
CAS Number 23783-23-5
Appearance Solid
Solubility Soluble in organic solvents such as methanol (B129727) and acetonitrile.
Storage Temperature 2-8°C

This compound-d2 is the recommended internal standard and is commercially available.

Metabolic Pathway of Acylglycine Formation

The formation of acylglycines is a crucial detoxification pathway that is elevated in certain metabolic disorders. Understanding this pathway provides context for the clinical significance of their measurement.

Acylglycine Formation Pathway FattyAcids Fatty Acids / Amino Acids AcylCoA Acyl-CoA Esters FattyAcids->AcylCoA Metabolic Pathways GLYAT Glycine N-Acyltransferase (GLYAT) AcylCoA->GLYAT Glycine Glycine Glycine->GLYAT Acylglycine N-Acylglycines Excretion Urinary Excretion Acylglycine->Excretion GLYAT->Acylglycine Conjugation

Biosynthesis of N-Acylglycines.

Experimental Protocols

The following protocols provide a detailed methodology for the quantitative analysis of acylglycines in human urine using this compound-d2 as an internal standard.

  • This compound-d2 (Internal Standard)

  • Acylglycine standards (for calibration curve)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., anion exchange)

  • n-Butanol

  • Acetyl chloride

  • Human urine (for matrix-matched calibrators and quality controls)

  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex and centrifuge at 4000 rpm for 5 minutes to pellet any precipitate.

  • Internal Standard Spiking: To 100 µL of urine supernatant, add a pre-determined amount of this compound-d2 working solution (e.g., to a final concentration of 1 µM).

  • SPE Cartridge Conditioning: Condition the anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the acylglycines with 1 mL of 5% formic acid in methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Butylation): Reconstitute the dried extract in 100 µL of 3N butanolic-HCl (prepared by adding acetyl chloride to n-butanol). Incubate at 65°C for 20 minutes.

  • Final Drying and Reconstitution: Evaporate the butylated sample to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis UrineSample Urine Sample SpikeIS Spike with this compound-d2 UrineSample->SpikeIS SPE Solid-Phase Extraction (SPE) SpikeIS->SPE Derivatization Derivatization (Butylation) SPE->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution LCMS UPLC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing

Workflow for Acylglycine Analysis.
ParameterRecommended Setting
UPLC System Waters ACQUITY UPLC or equivalent
Column C18 reversed-phase, e.g., 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C

The following table provides example MRM transitions for this compound and its deuterated internal standard. Specific transitions for other acylglycines should be optimized empirically.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 188.176.115
This compound-d2 190.178.115
Other AcylglycinesAnalyte-specificCommonly 76.1Optimize individually

Data Presentation and Method Validation

A rigorous validation of the analytical method is crucial to ensure reliable results. The following tables summarize key validation parameters and provide expected performance characteristics.

AnalyteCalibration Range (µM)
Isovalerylglycine0.1 - 100> 0.99
Hexanoylglycine0.1 - 100> 0.99
Suberylglycine0.1 - 100> 0.99
Other AcylglycinesDependent on expected levels> 0.99
AnalyteConcentration (µM)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
QC Low 0.3< 15%< 15%85-115%
QC Mid 10< 10%< 10%90-110%
QC High 80< 10%< 10%90-110%

The use of this compound-d2 is intended to normalize for variability in recovery and matrix effects.

ParameterExpected Performance
Extraction Recovery 85-115% (when corrected with internal standard)
Matrix Effect The internal standard should track the analyte, resulting in a normalized matrix factor close to 1.0. The coefficient of variation (%CV) of the internal standard-normalized matrix factor should be <15%.[1]

Troubleshooting

  • Low Recovery: Optimize SPE washing and elution steps. Ensure complete evaporation and reconstitution.

  • Significant Matrix Effects: Enhance sample cleanup, for example, by using a more specific SPE sorbent or by employing a two-step extraction process. Chromatographic separation can also be optimized to separate analytes from interfering matrix components.

  • Poor Peak Shape: Adjust mobile phase composition, gradient profile, or try a different LC column.

  • Inconsistent Results: Ensure the internal standard is added accurately and consistently to all samples, calibrators, and quality controls at the beginning of the sample preparation process.

Conclusion

The protocol described provides a robust and reliable method for the quantitative analysis of acylglycines in urine using this compound-d2 as an internal standard. Proper method validation is essential to ensure the accuracy and precision required for clinical and research applications. The use of a stable isotope-labeled internal standard like this compound-d2 is critical for mitigating the challenges associated with complex biological matrices and for producing high-quality, reproducible data.

References

Application of N-Heptanoylglycine Precursors in Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) is an autosomal recessive inherited disorder of fatty acid β-oxidation.[1][2] The deficiency of the MCAD enzyme impairs the metabolism of medium-chain fatty acids (C6-C12), leading to hypoketotic hypoglycemia, lethargy, vomiting, and can result in seizures, coma, and sudden death, particularly during periods of fasting or illness.[1][2] Current management strategies for MCADD primarily involve dietary modifications, specifically the avoidance of fasting.[1]

Recent research has explored the therapeutic potential of anaplerotic therapies for MCADD. One such promising agent is triheptanoin (B1683035), a triglyceride composed of three seven-carbon (heptanoic) fatty acids. Heptanoic acid, the active component of triheptanoin, is metabolized to N-heptanoylglycine, which can be detected in urine. While initially thought to be contraindicated in MCADD, recent studies have demonstrated that heptanoic acid can be metabolized in MCAD-deficient cells and animal models, providing an alternative energy source and replenishing Krebs cycle intermediates. This application note summarizes the key findings and experimental protocols for investigating the utility of this compound precursors in MCADD research.

Mechanism of Action

In MCADD, the block in β-oxidation of medium-chain fatty acids leads to a deficiency in acetyl-CoA production and an accumulation of medium-chain acyl-CoAs. Heptanoic acid, a seven-carbon fatty acid, can be metabolized through pathways that are not solely dependent on MCAD. Its metabolism generates both acetyl-CoA and propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, a key intermediate of the Krebs cycle, thus exerting an anaplerotic effect by replenishing the pool of cycle intermediates. This dual benefit of providing an alternative energy source and supporting the Krebs cycle makes triheptanoin a compelling therapeutic candidate for MCADD.

Triheptanoin Triheptanoin (C7 Triglyceride) Heptanoic_Acid Heptanoic Acid (C7) Triheptanoin->Heptanoic_Acid Lipolysis Heptanoyl_CoA Heptanoyl-CoA Heptanoic_Acid->Heptanoyl_CoA Beta_Oxidation β-Oxidation Heptanoyl_CoA->Beta_Oxidation N_Heptanoylglycine This compound (Urinary Metabolite) Heptanoyl_CoA->N_Heptanoylglycine Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Anaplerosis Anaplerosis Krebs_Cycle->Anaplerosis Succinyl_CoA->Krebs_Cycle Glycine Glycine Glycine->N_Heptanoylglycine

Caption: Metabolic pathway of triheptanoin in MCADD.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the effects of heptanoic acid (C7) and its precursor, triheptanoin, in MCADD models.

Table 1: In Vitro Efficacy of Heptanoic Acid (C7) in MCADD Fibroblasts

ParameterConditionResultReference
Oxygen Consumption Rate (OCR) MCADD fibroblasts + C7Dose-dependent increase in basal and maximal OCR
Protein Lysine Succinylation MCADD fibroblasts + C7Increased immunofluorescence staining of succinylated lysines
C7-CoA Dehydrogenase Activity MCADD cell extractReadily catalyzed C7-CoA, but not C8-CoA

Table 2: In Vivo Efficacy of Triheptanoin in Acadm-/- Mice

ParameterTreatmentResultReference
Plasma Acylcarnitines Triheptanoin (7 days)Dose-dependent increase in heptanoyl-, valeryl-, and propionylcarnitine
Liver Pathology Triheptanoin (7 days)Reversal of hepatic steatosis
Liver Glycogen (B147801) Triheptanoin (7 days)Increased hepatic glycogen content
Hepatocyte Protein Succinylation Triheptanoin (7 days)Increased hepatocyte protein succinylation

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Measurement of Oxygen Consumption Rate (OCR) in Fibroblasts

This protocol is adapted for use with the Seahorse XF Analyzer to assess mitochondrial function in response to heptanoic acid treatment.

Materials:

  • Seahorse XFe96 cell culture microplates

  • Control and MCADD patient-derived fibroblasts

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Heptanoic acid (C7) stock solution

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture control and MCADD fibroblasts to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete culture medium.

    • Seed 5,000-10,000 cells per well in a Seahorse XFe96 microplate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Heptanoic Acid Treatment:

    • Prepare serial dilutions of heptanoic acid in complete culture medium.

    • Replace the medium in the wells with the C7-containing medium or control medium.

    • Incubate for the desired treatment period (e.g., 24-48 hours).

  • Seahorse XF Assay:

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

    • One hour before the assay, wash the cells with pre-warmed Seahorse XF Base Medium and then add fresh Base Medium to each well.

    • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

    • Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibration plate with the cell plate and initiate the assay.

  • Data Analysis:

    • Measure basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

    • Normalize OCR data to cell number or protein concentration per well.

Start Start Seed_Cells Seed Fibroblasts in Seahorse Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_C7 Treat with Heptanoic Acid Incubate_24h_1->Treat_C7 Incubate_Treatment Incubate for Treatment Period Treat_C7->Incubate_Treatment Prepare_Seahorse Prepare Seahorse Analyzer and Reagents Incubate_Treatment->Prepare_Seahorse Run_Assay Run Mito Stress Test Prepare_Seahorse->Run_Assay Analyze_Data Analyze OCR Data Run_Assay->Analyze_Data End End Analyze_Data->End

Caption: Workflow for OCR measurement.
Immunofluorescence Staining for Lysine Succinylation

This protocol details the visualization of changes in protein succinylation in response to heptanoic acid treatment.

Materials:

  • Control and MCADD fibroblasts cultured on coverslips

  • Heptanoic acid (C7)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-succinyllysine antibody

  • Secondary antibody: fluorescently-conjugated anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed fibroblasts on sterile glass coverslips in a culture dish.

    • Treat cells with heptanoic acid as described in the OCR protocol.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-succinyllysine antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Staining and Mounting:

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Capture images and quantify the fluorescence intensity to compare succinylation levels between control and treated cells.

Start Start Culture_Treat Culture and Treat Cells on Coverslips Start->Culture_Treat Fix_Perm Fix and Permeabilize Culture_Treat->Fix_Perm Block Block Non-specific Binding Fix_Perm->Block Primary_Ab Incubate with Primary Antibody (anti-succinyllysine) Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab DAPI_Stain Counterstain with DAPI Secondary_Ab->DAPI_Stain Mount_Image Mount and Image DAPI_Stain->Mount_Image End End Mount_Image->End

Caption: Immunofluorescence staining workflow.
Targeted Metabolomics of Krebs Cycle Intermediates

This protocol outlines the analysis of Krebs cycle intermediates in cell extracts or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Control and MCADD fibroblasts or tissue samples

  • Heptanoic acid or triheptanoin for treatment

  • Methanol (B129727), acetonitrile, and water (LC-MS grade)

  • Internal standards for Krebs cycle intermediates

  • LC-MS/MS system

Procedure:

  • Sample Collection and Extraction:

    • For cultured cells, wash with ice-cold PBS, and then add ice-cold 80% methanol to quench metabolism and extract metabolites.

    • For tissues, homogenize in a suitable extraction solvent (e.g., methanol/water).

    • Centrifuge the samples to pellet proteins and debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation:

    • Dry the supernatant under a stream of nitrogen or by lyophilization.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

    • Add internal standards to the samples for quantification.

  • LC-MS/MS Analysis:

    • Inject the samples onto a reverse-phase or HILIC column for separation of the Krebs cycle intermediates.

    • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific metabolites.

    • Develop an MRM method with specific precursor-product ion transitions for each Krebs cycle intermediate and internal standard.

  • Data Analysis:

    • Integrate the peak areas for each metabolite and internal standard.

    • Calculate the concentration of each Krebs cycle intermediate relative to the internal standard and normalize to cell number or tissue weight.

    • Compare the levels of Krebs cycle intermediates between control and treated groups.

Conclusion

The use of this compound precursors, specifically triheptanoin, represents a promising therapeutic strategy for MCADD. The anaplerotic effect of heptanoic acid metabolism can potentially correct the underlying energy deficit and metabolic disturbances in this disorder. The protocols and data presented here provide a framework for researchers to further investigate the efficacy and mechanisms of this novel therapeutic approach. Future studies, including ongoing clinical trials, will be crucial in determining the clinical utility of triheptanoin for patients with MCADD.

References

Application Notes and Protocols for High-Throughput Screening of Modulators of N-Heptanoylglycine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize modulators of N-Heptanoylglycine metabolism. The methodologies described are suitable for implementation in academic research and industrial drug discovery settings.

Introduction

This compound is an N-acylglycine, a class of lipid signaling molecules involved in various physiological processes. The metabolic pathway of this compound primarily involves two key enzymatic steps: the activation of heptanoic acid to heptanoyl-CoA by Acyl-CoA Synthetase (ACS), followed by the conjugation of heptanoyl-CoA with glycine (B1666218), catalyzed by Glycine N-acyltransferase (GLYAT).[1] Dysregulation of N-acylglycine metabolism has been associated with metabolic disorders, making the enzymes in this pathway attractive targets for therapeutic intervention. Furthermore, N-acylglycines, including this compound, have been shown to act as allosteric modulators of glycine receptors, suggesting their role in neurotransmission and pain signaling.[2][3]

This document outlines protocols for both biochemical and cell-based assays designed to screen for inhibitors and activators of this compound metabolism.

Data Presentation: Modulators of this compound Metabolism and Related Enzymes

The following tables summarize quantitative data for known modulators of enzymes involved in or related to this compound metabolism and the modulation of glycine receptors by N-acyl amino acids.

Table 1: Inhibitors of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and Other Lipases

CompoundTarget EnzymeIC50Reference
Spiropentaneacetic acidMedium-Chain Acyl-CoA Dehydrogenase (MCAD)6 - 100 µM (inhibition of palmitoylcarnitine (B157527) oxidation)[4]
Methylenecyclopropaneacetic acidMedium-Chain Acyl-CoA Dehydrogenase (MCAD) and Short-Chain Acyl-CoA DehydrogenaseNot specified[4]
OrlistatHuman Monoacylglycerol Lipase (MAGL)0.23 ± 0.04 µM
OrlistatHuman Adipose Triglyceride Lipase (ATGL)1.8 ± 0.3 µM
OrlistatHuman Hormone-Sensitive Lipase (HSL)2.1 ± 0.4 µM

Table 2: Positive Allosteric Modulators of Glycine Receptors

N-acyl amino acids have been identified as positive allosteric modulators of glycine receptors. The following data demonstrates the potentiation of glycine-induced currents.

CompoundReceptor SubtypeEC50 of Glycine (in the presence of modulator)Fold PotentiationReference
N-oleoyl glycine (3 µM)α1 Glycine Receptor10 µM (from 17 µM)>100% potentiation at 1 µM
C18 ω6,9 glycine (1 µM)α1, α2, α1β, α2β Glycine ReceptorsNot specified>100%
C18 ω6,9 glycine (1 µM)α3, α3β Glycine ReceptorsNot specified>50%

Experimental Protocols

Biochemical Assay: High-Throughput Screening for Inhibitors of Acyl-CoA Synthetase (ACS)

This protocol describes a fluorescence-based assay to screen for inhibitors of medium-chain Acyl-CoA Synthetase, the enzyme that catalyzes the first step in this compound synthesis. The assay measures the production of Acyl-CoA.

Materials:

  • Purified medium-chain Acyl-CoA Synthetase (ACS)

  • Heptanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA Oxidase

  • Horseradish Peroxidase (HRP)

  • Homovanillic acid or a suitable fluorogenic probe

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • 384-well black, clear-bottom plates

  • Fluorescence microplate reader

Protocol:

  • Compound Preparation: Prepare a library of test compounds in DMSO at a concentration of 10 mM. Serially dilute the compounds in assay buffer to the desired screening concentrations.

  • Enzyme and Substrate Preparation: Prepare a master mix containing ACS enzyme, CoA, and ATP in assay buffer. Prepare a separate substrate solution containing heptanoic acid.

  • Assay Procedure: a. Dispense 5 µL of the test compound solution into the wells of a 384-well plate. b. Add 10 µL of the enzyme/CoA/ATP master mix to each well. c. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction. d. Initiate the reaction by adding 10 µL of the heptanoic acid substrate solution. e. Incubate the reaction for 30-60 minutes at 37°C. f. Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

  • Detection: a. Add 10 µL of a detection mix containing Acyl-CoA oxidase, HRP, and a fluorogenic probe (e.g., homovanillic acid). b. Incubate for 15-30 minutes at room temperature, protected from light. c. Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 315/425 nm for homovanillic acid).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control. Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Assay: Quantification of this compound Production using LC-MS/MS

This protocol describes a cell-based assay to measure the intracellular production of this compound in response to treatment with test compounds.

Materials:

  • HEK293T or other suitable cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Heptanoic acid

  • Glycine

  • Test compounds

  • 96-well cell culture plates

  • LC-MS/MS system

Protocol:

  • Cell Culture and Treatment: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with test compounds at various concentrations for a predefined period (e.g., 24 hours). c. Add heptanoic acid and glycine to the culture medium to provide the substrates for this compound synthesis.

  • Cell Lysis and Extraction: a. After incubation, wash the cells with ice-cold PBS. b. Lyse the cells using a suitable lysis buffer (e.g., methanol/water, 80:20 v/v). c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • LC-MS/MS Analysis: a. Analyze the supernatant using a validated LC-MS/MS method for the quantification of this compound. A detailed method for N-acylglycine analysis can be adapted from existing literature. b. Use a stable isotope-labeled internal standard for accurate quantification.

  • Data Analysis: Determine the effect of the test compounds on the intracellular levels of this compound. Calculate EC50 or IC50 values for compounds that modulate its production.

Functional Cell-Based Assay: Modulation of Glycine Receptor Activity

This protocol describes a fluorescence-based functional assay to screen for modulators of glycine receptors, a potential downstream target of this compound.

Materials:

  • HEK293 cells stably expressing a glycine receptor subtype (e.g., α1)

  • Fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Glycine

  • Test compounds

  • 384-well black, clear-bottom plates

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument

Protocol:

  • Cell Plating and Dye Loading: a. Plate the glycine receptor-expressing cells in a 384-well plate and allow them to form a confluent monolayer. b. Load the cells with a membrane potential-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: a. Add test compounds at various concentrations to the wells. b. Incubate for a short period (e.g., 10-20 minutes) at room temperature.

  • Signal Measurement: a. Measure the baseline fluorescence using the FLIPR instrument. b. Add a sub-maximal concentration of glycine (e.g., EC20) to all wells to stimulate the glycine receptors. c. Immediately measure the change in fluorescence over time.

  • Data Analysis: a. Analyze the fluorescence data to determine the effect of the test compounds on the glycine-induced change in membrane potential. b. Identify compounds that potentiate (positive allosteric modulators) or inhibit (negative allosteric modulators) the glycine response. c. Determine the EC50 or IC50 values for active compounds.

Mandatory Visualization

N_Heptanoylglycine_Metabolism_Workflow cluster_biochemical Biochemical HTS cluster_cellbased Cell-Based HTS cluster_functional Functional HTS Compound_Library Compound Library ACS_Assay Acyl-CoA Synthetase (ACS) Assay Compound_Library->ACS_Assay Screening Fluorescence_Reading Fluorescence Reading ACS_Assay->Fluorescence_Reading Detection Hit_Identification_Biochemical Hit Identification (ACS Inhibitors) Fluorescence_Reading->Hit_Identification_Biochemical Analysis Cell_Culture Cell Culture (e.g., HEK293T) Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Metabolite_Extraction Metabolite Extraction Compound_Treatment->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Hit_Identification_Cellular Hit Identification (Metabolism Modulators) LCMS_Analysis->Hit_Identification_Cellular GlyR_Cells Glycine Receptor Expressing Cells Compound_Incubation Compound Incubation GlyR_Cells->Compound_Incubation Glycine_Stimulation Glycine Stimulation Compound_Incubation->Glycine_Stimulation Membrane_Potential_Assay Membrane Potential Assay (FLIPR) Glycine_Stimulation->Membrane_Potential_Assay Hit_Identification_Functional Hit Identification (GlyR Modulators) Membrane_Potential_Assay->Hit_Identification_Functional

Caption: High-throughput screening workflow for identifying modulators of this compound metabolism.

N_Heptanoylglycine_Metabolic_Pathway cluster_inhibitors Potential Inhibition Points Heptanoic_Acid Heptanoic Acid ACS Acyl-CoA Synthetase (ACS) Heptanoic_Acid->ACS CoA CoA CoA->ACS ATP ATP ATP->ACS AMP_PPi AMP + PPi Heptanoyl_CoA Heptanoyl-CoA GLYAT Glycine N-acyltransferase (GLYAT) Heptanoyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Heptanoylglycine This compound CoA_out CoA ACS->AMP_PPi ACS->Heptanoyl_CoA GLYAT->N_Heptanoylglycine GLYAT->CoA_out Inhibitor_ACS ACS Inhibitors Inhibitor_ACS->ACS Inhibitor_GLYAT GLYAT Inhibitors Inhibitor_GLYAT->GLYAT

Caption: Metabolic pathway for the synthesis of this compound.

Glycine_Receptor_Signaling cluster_antagonists Potential Antagonism N_Heptanoylglycine This compound (Allosteric Modulator) GlyR Glycine Receptor (Ligand-gated ion channel) N_Heptanoylglycine->GlyR Positive Modulation Glycine Glycine (Agonist) Glycine->GlyR Binding & Activation Chloride_Influx Cl- Influx GlyR->Chloride_Influx Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Antagonist GlyR Antagonists Antagonist->GlyR

Caption: Signaling pathway of Glycine Receptor modulation by this compound.

References

Application Notes and Protocols for Metabolic Tracing of N-Heptanoylglycine using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Heptanoylglycine is an N-acylglycine, a class of metabolites formed from the conjugation of a fatty acid and glycine (B1666218).[1][2] These molecules are increasingly recognized for their roles in cellular signaling and as potential biomarkers for metabolic disorders.[3][4] Stable isotope labeling is a powerful technique to trace the metabolic fate of molecules like this compound in vitro and in vivo, providing insights into their biosynthesis, degradation, and intersection with other metabolic pathways.[5] This document provides a detailed protocol for the application of stable isotope-labeled this compound in metabolic tracing studies.

N-acylglycines are biosynthesized through the action of glycine N-acyltransferase (GLYAT), which catalyzes the reaction between an acyl-CoA and glycine. The degradation of N-acylglycines can occur via hydrolysis, releasing the constituent fatty acid and glycine. Tracing the metabolic journey of this compound can elucidate the activity of these pathways and how they are affected by various physiological or pathological conditions.

Proposed Metabolic Pathways of this compound

The metabolism of this compound is expected to follow the general pathways of N-acylglycine metabolism. This involves its biosynthesis from heptanoyl-CoA and glycine, and its potential degradation back to heptanoic acid and glycine. The heptanoic acid moiety, a medium-chain fatty acid (MCFA), can then enter β-oxidation for energy production or be elongated into long-chain fatty acids (LCFAs).

Metabolic Pathway of this compound cluster_synthesis Biosynthesis cluster_degradation Degradation & Further Metabolism Heptanoic Acid Heptanoic Acid Heptanoyl-CoA Heptanoyl-CoA Heptanoic Acid->Heptanoyl-CoA Acyl-CoA Synthetase This compound This compound Heptanoyl-CoA->this compound Glycine Glycine Glycine->this compound Glycine N-Acyltransferase (GLYAT) N-Heptanoylglycine_deg This compound Heptanoic Acid_deg Heptanoic Acid N-Heptanoylglycine_deg->Heptanoic Acid_deg Hydrolysis Glycine_deg Glycine N-Heptanoylglycine_deg->Glycine_deg Hydrolysis Beta-Oxidation Beta-Oxidation Heptanoic Acid_deg->Beta-Oxidation LCFA Elongation LCFA Elongation Heptanoic Acid_deg->LCFA Elongation

Caption: Proposed metabolic pathways of this compound.

Experimental Workflow for Metabolic Tracing

A general workflow for tracing the metabolism of stable isotope-labeled this compound involves several key steps, from cell culture to data analysis.

Experimental Workflow Cell_Culture 1. Cell Culture/ Animal Model Isotope_Labeling 2. Introduction of Labeled This compound Cell_Culture->Isotope_Labeling Incubation 3. Time-Course Incubation Isotope_Labeling->Incubation Quenching_Extraction 4. Metabolic Quenching & Metabolite Extraction Incubation->Quenching_Extraction Sample_Analysis 5. LC-MS/MS or GC-MS Analysis Quenching_Extraction->Sample_Analysis Data_Analysis 6. Data Processing & Metabolic Flux Analysis Sample_Analysis->Data_Analysis

Caption: General experimental workflow for metabolic tracing.

Experimental Protocols

Synthesis of Stable Isotope-Labeled this compound

While deuterated this compound is commercially available, custom synthesis allows for the incorporation of other stable isotopes like ¹³C or ¹⁵N. This can be achieved through chemical or enzymatic methods. A common approach is the chemical conjugation of isotopically labeled glycine (e.g., ¹³C₂, ¹⁵N-glycine) with heptanoyl chloride.

Materials:

  • ¹³C₂, ¹⁵N-Glycine

  • Heptanoyl chloride

  • Anhydrous solvent (e.g., Dichloromethane)

  • Base (e.g., Triethylamine)

  • Standard laboratory glassware and purification apparatus (e.g., silica (B1680970) gel chromatography)

Procedure:

  • Dissolve ¹³C₂, ¹⁵N-glycine in the anhydrous solvent.

  • Add the base to the solution.

  • Slowly add heptanoyl chloride to the reaction mixture at a controlled temperature.

  • Allow the reaction to proceed for a specified time with stirring.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the resulting labeled this compound using column chromatography.

  • Confirm the identity and isotopic enrichment of the final product by mass spectrometry and NMR.

Cell Culture and Labeling

Materials:

  • Cell line of interest (e.g., HepG2, HEK293)

  • Appropriate cell culture medium and supplements

  • Stable isotope-labeled this compound

  • Cell culture plates or flasks

Procedure:

  • Culture cells to the desired confluency under standard conditions.

  • Prepare a stock solution of the labeled this compound in a suitable solvent (e.g., DMSO).

  • Replace the standard culture medium with a fresh medium containing the labeled this compound at a predetermined concentration.

  • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to trace the metabolic fate over time.

Metabolite Extraction

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold extraction solvent (e.g., 80% methanol)

  • Cell scraper

  • Centrifuge

Procedure:

  • At each time point, rapidly wash the cells with ice-cold PBS to remove extracellular metabolites.

  • Immediately add the ice-cold extraction solvent to the cells to quench metabolic activity.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cell debris.

  • Collect the supernatant containing the metabolites for analysis.

Mass Spectrometry Analysis

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

  • Separate the extracted metabolites using an appropriate chromatography method.

  • Analyze the eluent by mass spectrometry to detect and quantify the labeled this compound and its downstream metabolites.

  • Monitor for the mass shift corresponding to the incorporated stable isotopes to distinguish labeled from unlabeled metabolites.

Data Presentation

The quantitative data obtained from mass spectrometry can be summarized to compare the relative abundance of labeled metabolites over time.

Table 1: Hypothetical Time-Course of Labeled Metabolite Abundance

Time (hours)Labeled this compound (Relative Abundance)Labeled Heptanoic Acid (Relative Abundance)Labeled Palmitic Acid (C16:0) (Relative Abundance)
01.000.000.00
20.850.120.01
60.620.280.05
120.350.450.10
240.150.550.18

Conclusion

The use of stable isotope-labeled this compound in metabolic tracing studies provides a robust method for investigating its metabolic fate. The protocols outlined here offer a framework for researchers to design and execute experiments aimed at understanding the role of N-acylglycines in health and disease. This approach can be adapted for various biological systems and can be instrumental in the discovery of novel therapeutic targets and biomarkers.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of N-Heptanoylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and specific quantitative analysis of N-Heptanoylglycine in biological matrices, particularly urine, using Gas Chromatography-Mass Spectrometry (GC-MS). This methodology is crucial for the study of metabolic disorders, specifically those related to fatty acid oxidation.

Introduction

This compound is an N-acylglycine, a class of metabolites formed from the conjugation of a fatty acid (heptanoic acid in this case) and glycine (B1666218).[1] Elevated levels of specific acylglycines in biological fluids are indicative of inborn errors of metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[2][3][4][5] In MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to their accumulation and subsequent conjugation with glycine. Therefore, the accurate quantification of this compound can serve as a diagnostic biomarker for this and other related metabolic disorders.

GC-MS is a robust and widely used analytical technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like N-acylglycines, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis. This application note details a complete workflow for the analysis of this compound, including sample preparation, derivatization, GC-MS parameters, and data analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the GC-MS analysis of this compound as its trimethylsilyl (B98337) (TMS) derivative. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: GC-MS Parameters for this compound (as TMS derivative)

ParameterValue
Gas Chromatograph
ColumnSH-Rxi™-5Sil MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Acquisition ModeFull Scan (m/z 50-550) and Selected Ion Monitoring (SIM)
Ion Source Temperature230 °C
Transfer Line Temperature280 °C

Table 2: Chromatographic and Mass Spectrometric Data for this compound-TMS Derivative

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compound-TMS~15.515873, 174, 246

Table 3: Method Performance Characteristics (Representative Values)

ParameterValue
Limit of Detection (LOD)0.05 µM
Limit of Quantification (LOQ)0.15 µM
Linearity Range0.15 - 50 µM
Recovery90 - 105%
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%

Experimental Protocols

3.1. Sample Preparation (Urine)

This protocol outlines the extraction of this compound from a urine sample.

  • Sample Collection: Collect a random urine sample in a sterile container. For quantitative analysis, it is recommended to normalize the results to creatinine (B1669602) concentration.

  • Internal Standard Spiking: To a 1 mL aliquot of urine, add a known concentration of a suitable internal standard, such as a stable isotope-labeled N-acylglycine (e.g., ¹³C₂-N-Heptanoylglycine).

  • Acidification: Acidify the sample to a pH of approximately 1 by adding 100 µL of 6M HCl.

  • Liquid-Liquid Extraction:

    • Add 5 mL of ethyl acetate (B1210297) to the acidified urine sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

    • Repeat the extraction process on the remaining aqueous layer with another 5 mL of ethyl acetate.

    • Combine the organic extracts.

  • Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen gas at 40 °C.

3.2. Derivatization

This protocol describes the conversion of the extracted this compound to its volatile trimethylsilyl (TMS) derivative.

  • Reagent Preparation: Prepare a derivatization reagent mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine (B92270) in a 2:1 (v/v) ratio.

  • Derivatization Reaction:

    • To the dried extract from the sample preparation step, add 100 µL of the prepared derivatization reagent.

    • Cap the tube tightly and vortex briefly.

    • Heat the mixture at 60 °C for 30 minutes in a heating block or water bath.

  • Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial for analysis.

Visualization of Metabolic Pathway and Experimental Workflow

4.1. Metabolic Context of this compound

This compound is formed from heptanoic acid, a medium-chain fatty acid. The metabolic pathway of heptanoic acid involves its activation to Heptanoyl-CoA, followed by β-oxidation. In cases of impaired β-oxidation, such as MCAD deficiency, Heptanoyl-CoA can be shunted towards conjugation with glycine to form this compound, which is then excreted in the urine.

metabolic_pathway Heptanoic Acid Heptanoic Acid Heptanoyl-CoA Heptanoyl-CoA Heptanoic Acid->Heptanoyl-CoA Acyl-CoA Synthetase β-Oxidation β-Oxidation Heptanoyl-CoA->β-Oxidation This compound This compound Heptanoyl-CoA->this compound Glycine N-Acyltransferase Acetyl-CoA Acetyl-CoA β-Oxidation->Acetyl-CoA Propionyl-CoA Propionyl-CoA β-Oxidation->Propionyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Propionyl-CoA->TCA Cycle Anaplerosis Glycine Glycine Glycine->this compound Urine Excretion Urine Excretion This compound->Urine Excretion MCAD Deficiency MCAD Deficiency MCAD Deficiency->β-Oxidation Inhibition

Metabolic fate of Heptanoic Acid and formation of this compound.

4.2. GC-MS Analysis Workflow

The following diagram illustrates the logical flow of the experimental procedure for the GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Urine Sample Urine Sample Internal Standard Spiking Internal Standard Spiking Urine Sample->Internal Standard Spiking Acidification Acidification Internal Standard Spiking->Acidification Liquid-Liquid Extraction Liquid-Liquid Extraction Acidification->Liquid-Liquid Extraction Evaporation to Dryness Evaporation to Dryness Liquid-Liquid Extraction->Evaporation to Dryness Addition of BSTFA/TMCS Addition of BSTFA/TMCS Evaporation to Dryness->Addition of BSTFA/TMCS Heating (60°C) Heating (60°C) Addition of BSTFA/TMCS->Heating (60°C) GC Injection GC Injection Heating (60°C)->GC Injection Chromatographic Separation Chromatographic Separation GC Injection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Peak Integration Peak Integration Mass Spectrometry Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

Workflow for GC-MS analysis of this compound.

Data Analysis and Interpretation

5.1. Identification

The identification of the this compound-TMS derivative is based on its retention time and mass spectrum. The mass spectrum should be compared with a reference spectrum from a standard or a spectral library. The fragmentation of the TMS derivative of N-acylglycines typically involves characteristic ions. For the TMS derivative of Hexanoylglycine, a close analog, characteristic ions are observed at m/z 73 (trimethylsilyl group), and fragments representing the glycine-TMS portion and the acyl chain. A similar pattern is expected for this compound-TMS.

5.2. Quantification

For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of this compound in the unknown samples is then determined from this calibration curve. Results should be normalized to the urinary creatinine concentration and reported in units such as mmol/mol creatinine.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound in urine. This analytical procedure is a valuable tool for the diagnosis and monitoring of patients with inborn errors of fatty acid metabolism, contributing to a better understanding of these complex metabolic disorders and aiding in the development of therapeutic strategies.

References

Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of N-Heptanoylglycine

Author: BenchChem Technical Support Team. Date: December 2025

`

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Heptanoylglycine is an N-acyl amino acid, a class of molecules gaining increasing interest in biomedical research due to their roles in various physiological and pathological processes. Accurate structural elucidation is paramount for understanding their function and for the development of potential therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. This document provides detailed application notes and protocols for the structural elucidation of this compound using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectroscopy.

Chemical Structure and Atom Numbering

The chemical structure of this compound is presented below, with atoms systematically numbered for clarity in NMR spectral assignments.

Caption: Chemical structure of this compound with atom numbering.

Predicted Quantitative NMR Data

Due to the limited availability of public experimental NMR data for this compound, the following tables summarize the predicted ¹H and ¹³C NMR spectral data. These predictions were generated using advanced computational algorithms and serve as a reliable guide for spectral assignment.

Table 1: Predicted ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

Atom #Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H10.89t7.0
H21.29m-
H31.29m-
H41.29m-
H51.63p7.5
H62.22t7.5
H84.08d5.0
NH6.10t5.0
OH9.50br s-

t = triplet, m = multiplet, p = pentet, d = doublet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

Atom #Chemical Shift (δ) ppm
C114.0
C222.5
C331.5
C428.8
C525.5
C636.5
C7174.5
C841.5
C9172.0

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of an this compound sample and the acquisition of high-quality NMR data.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) to the vial. Other deuterated solvents such as DMSO-d₆ or methanol-d₄ can be used depending on sample solubility and experimental requirements.

  • Dissolution: Gently sonicate or vortex the vial to ensure the complete dissolution of the sample.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample's identity.

Protocol 2: NMR Data Acquisition

The following are suggested starting parameters for acquiring NMR spectra on a 400 MHz spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.

1D ¹H NMR:

  • Pulse Program: zg30

  • Number of Scans (ns): 16

  • Spectral Width (sw): 20 ppm

  • Acquisition Time (aq): 4.096 s

  • Relaxation Delay (d1): 2.0 s

1D ¹³C NMR:

  • Pulse Program: zgpg30

  • Number of Scans (ns): 1024

  • Spectral Width (sw): 240 ppm

  • Acquisition Time (aq): 1.36 s

  • Relaxation Delay (d1): 2.0 s

2D COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpqf

  • Number of Scans (ns): 2

  • Increments in F1: 256

  • Spectral Width (sw) in F1 and F2: 12 ppm

  • Relaxation Delay (d1): 2.0 s

2D HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans (ns): 2

  • Increments in F1: 256

  • Spectral Width (sw) in F2 (¹H): 12 ppm

  • Spectral Width (sw) in F1 (¹³C): 180 ppm

  • Relaxation Delay (d1): 2.0 s

Data Processing and Structural Elucidation Workflow

The acquired raw data (Free Induction Decay - FID) must be processed to generate the final spectra for analysis. The overall workflow for structural elucidation is depicted below.

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation SamplePrep Sample Preparation NMR_Acquisition 1D & 2D NMR Data Acquisition SamplePrep->NMR_Acquisition FT Fourier Transformation NMR_Acquisition->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing Baseline->Referencing PeakPicking Peak Picking & Integration Referencing->PeakPicking Assignment ¹H & ¹³C Assignment PeakPicking->Assignment Coupling Coupling Constant Analysis Assignment->Coupling Correlation 2D Correlation Analysis Assignment->Correlation Structure_Validation Structure Validation Coupling->Structure_Validation Correlation->Structure_Validation Final_Structure Final Structure Confirmation Structure_Validation->Final_Structure

Caption: Workflow for structural elucidation using NMR spectroscopy.

Conclusion

NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By following the detailed protocols for sample preparation and data acquisition, and by utilizing a systematic workflow for data processing and analysis, researchers can confidently determine the chemical structure of this and related N-acyl amino acids. The provided predicted NMR data serves as a valuable reference for spectral assignment and interpretation. This comprehensive approach is essential for advancing research and development in fields where these molecules play a critical role.

Troubleshooting & Optimization

Technical Support Center: N-Heptanoylglycine Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of N-Heptanoylglycine in biological samples. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on stability to ensure the integrity and accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological samples a concern?

Q2: What are the primary factors that can affect the stability of this compound in biological samples?

A2: The main factors influencing the stability of this compound include temperature, pH, the presence of endogenous enzymes, and handling procedures such as freeze-thaw cycles. Exposure to room temperature for extended periods and repeated freezing and thawing can lead to significant degradation.

Q3: What are the ideal storage conditions for biological samples containing this compound?

A3: For long-term storage, it is recommended to keep plasma and urine samples at -80°C. For short-term storage, refrigeration at 2-8°C is acceptable for a limited time. It is crucial to minimize the time samples spend at room temperature during collection and processing.

Q4: How many times can I freeze and thaw my samples without significant degradation of this compound?

A4: While specific data for this compound is limited, it is a general best practice to minimize freeze-thaw cycles for all analytes. For many metabolites, significant changes can be observed after just a few cycles.[1] If multiple analyses are planned, it is advisable to aliquot samples into smaller volumes before the initial freezing.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in biological samples.

Issue Potential Cause Recommended Solution
Low or no detectable this compound Sample degradation due to improper handling or storage.Review sample collection, processing, and storage procedures. Ensure samples were promptly processed and stored at -80°C. Minimize exposure to room temperature.
Inefficient extraction from the biological matrix.Optimize the extraction protocol. Ensure the pH of the sample is appropriate for the extraction solvent and that the solvent is of high purity. Consider a different extraction method (e.g., solid-phase extraction instead of liquid-liquid extraction).
High variability between replicate samples Inconsistent sample handling or processing.Standardize all steps of the sample handling and preparation protocol. Ensure consistent timing for each step and use calibrated equipment.
Matrix effects during LC-MS/MS analysis.Evaluate for matrix effects by performing a post-extraction spike of a known amount of this compound into a blank matrix extract. If significant ion suppression or enhancement is observed, modify the chromatographic method to better separate the analyte from interfering matrix components or use a stable isotope-labeled internal standard.
Poor peak shape in chromatogram (e.g., tailing, splitting) Suboptimal chromatographic conditions.Adjust the mobile phase composition, gradient, or flow rate. Ensure the pH of the mobile phase is appropriate for the analyte. Check the column for degradation or contamination.
Co-elution with interfering substances.Modify the chromatographic gradient to improve separation. Consider using a different stationary phase or a longer column.
Gradual decrease in signal intensity over a sequence of injections Contamination of the LC-MS/MS system.Clean the ion source and mass spectrometer inlet. Flush the LC system with appropriate cleaning solutions.
Degradation of the analyte in the autosampler.Ensure the autosampler is temperature-controlled (typically at 4°C) to minimize degradation of processed samples waiting for injection.

Stability of this compound in Biological Samples

Maintaining the stability of this compound from sample collection to analysis is critical for obtaining reliable data. The primary degradation pathways for similar compounds involve hydrolysis of the amide bond and enzymatic degradation by endogenous proteases and amidases present in biological matrices.

Factors Affecting Stability and Recommended Handling Procedures

cluster_pre_analytical Pre-analytical Factors cluster_analytical Analytical Factors cluster_degradation Degradation Risks Collection Sample Collection Processing Sample Processing Collection->Processing Immediate processing (within 1-2 hours) Enzymatic Enzymatic Degradation Collection->Enzymatic Storage Sample Storage Processing->Storage Prompt freezing at -80°C Hydrolysis Chemical Hydrolysis Processing->Hydrolysis Extraction Extraction Storage->Extraction Minimize thaw time FreezeThaw Freeze-Thaw Cycles Storage->FreezeThaw Temp Temperature Fluctuation Storage->Temp Analysis LC-MS/MS Analysis Extraction->Analysis Temperature-controlled autosampler (4°C) Analysis->Hydrolysis

Key factors and workflow for maintaining this compound stability.
Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively available in the literature, data for other acylglycines and general metabolites provide valuable guidance.

Condition Matrix Stability Recommendation Citation
Long-term Storage UrineStable for up to 416 days at -80°CStore urine samples at -80°C for long-term studies.[2]
Short-term Storage UrineStable for up to 9 days at 4°CFor short-term storage or during processing, keep urine samples refrigerated.[2]
Freeze-Thaw Cycles PlasmaSignificant changes in some metabolites after 3-5 cycles.Aliquot samples into single-use vials before initial freezing to avoid multiple freeze-thaw cycles.[3][4]
Room Temperature Exposure PlasmaDegradation of some lipids and metabolites can occur within hours.Process blood samples as quickly as possible, keeping them on ice or refrigerated during any delays.

Experimental Protocols

Recommended Sample Collection and Handling

Plasma:

  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Immediately place the collected blood on ice or in a refrigerator (2-8°C).

  • Within one to two hours of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Carefully aspirate the plasma supernatant without disturbing the buffy coat.

  • If not analyzing immediately, aliquot the plasma into cryovials and store at -80°C.

Urine:

  • Collect a mid-stream urine sample in a sterile container.

  • If not processed immediately, store the urine sample at 2-8°C.

  • For long-term storage, transfer the urine to cryovials and store at -80°C. It is recommended to centrifuge the urine to remove any sediment before freezing.

UPLC-MS/MS Method for Quantification of this compound

This protocol is adapted from a validated method for the analysis of various acylglycines and can be optimized for this compound.

1. Sample Preparation and Extraction:

  • Internal Standard: Prepare a stock solution of a suitable stable isotope-labeled internal standard (e.g., this compound-d3) in methanol (B129727).

  • Plasma Sample Preparation:

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 300 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Urine Sample Preparation:

    • Thaw urine samples and centrifuge to remove any particulates.

    • To 100 µL of urine, add 10 µL of the internal standard solution.

    • Dilute with 400 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial.

2. UPLC-MS/MS Conditions:

  • UPLC System: A high-performance UPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes, followed by a wash and re-equilibration step. The gradient should be optimized to ensure good separation of this compound from other matrix components.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: The specific precursor and product ion transitions for this compound and its internal standard need to be determined by infusing the pure compounds into the mass spectrometer. For this compound (C9H17NO3, MW: 187.24), the protonated molecule [M+H]+ would be m/z 188.1. A likely product ion would result from the loss of the glycine (B1666218) moiety.

3. Method Validation:

The analytical method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.

Experimental Workflow Diagram

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Biological Sample (Plasma or Urine) Add_IS Add Internal Standard Start->Add_IS Precipitate Protein Precipitation (for Plasma) Add_IS->Precipitate Plasma Inject Inject into UPLC Add_IS->Inject Urine (diluted) Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect Quantify Quantification Detect->Quantify

Workflow for the analysis of this compound in biological samples.

References

Troubleshooting low recovery of N-Heptanoylglycine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low recovery of N-Heptanoylglycine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it analyzed?

This compound is an N-acylglycine, which is a conjugate of heptanoic acid (a C7 fatty acid) and glycine (B1666218).[1][2][3] Acylglycines are typically minor metabolites of fatty acids.[2][3] Elevated levels of specific acylglycines in biological fluids like urine and blood can serve as important biomarkers for diagnosing and monitoring certain inborn errors of metabolism, particularly fatty acid oxidation disorders.

Q2: What are the key chemical properties of this compound that influence its extraction?

This compound is an amphipathic molecule with a nonpolar heptanoyl chain and a polar glycine head. Its molecular weight is 187.24 g/mol . It is a white solid at room temperature with limited solubility in methanol (B129727) and ethyl acetate (B1210297). These properties require careful selection of extraction solvents and methods to ensure efficient recovery from complex biological matrices.

Q3: What are the common analytical techniques used for this compound quantification?

The most common methods are hyphenated chromatographic techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • LC-MS/MS: Offers high sensitivity and specificity for direct analysis.

  • GC-MS: Requires a derivatization step to increase the volatility of the polar this compound molecule. Common derivatization methods include butylation or silylation to cap the acidic proton of the carboxylic acid and the active hydrogen of the amide group.

Q4: What are the primary causes of low recovery of this compound?

Low recovery can stem from several factors during sample preparation:

  • Incomplete Extraction: The chosen solvent system in Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) may not be optimal for partitioning this compound from the sample matrix.

  • Analyte Adsorption: The molecule can adsorb to the surfaces of plasticware (e.g., pipette tips, tubes) and glassware, leading to significant loss.

  • Matrix Effects: Co-extracted components from the biological matrix (e.g., phospholipids, salts) can interfere with analyte ionization in the mass spectrometer, leading to signal suppression and artificially low quantification.

  • Improper SPE Procedure: Issues such as incorrect sorbent choice, insufficient conditioning, sample breakthrough during loading, aggressive washing steps, or incomplete elution can all contribute to low recovery.

  • Emulsion Formation (in LLE): The formation of a stable emulsion between the aqueous and organic layers can trap the analyte, preventing its efficient extraction.

Quantitative Data Summary

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
Appearance White Solid
Solubility Slightly soluble in Methanol and Ethyl Acetate
Storage Temperature 2-8°C or Room Temperature

Troubleshooting Guides

Guide 1: Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)

Q: My recovery of this compound is low and inconsistent when using LLE. What should I check first?

A: Start by evaluating your solvent choice and extraction conditions. Since this compound has both polar and nonpolar characteristics, the pH of the aqueous phase and the polarity of the organic solvent are critical.

  • pH Adjustment: this compound has a carboxylic acid group. Acidifying the aqueous sample (e.g., to pH < 3) will protonate this group, making the molecule less polar and more amenable to extraction into an organic solvent like ethyl acetate or diethyl ether.

  • Solvent Selection: If recovery is still low, consider a different solvent system. A more polar solvent may be needed, or a mixture of solvents could improve efficiency.

Q: I'm observing a thick emulsion layer between the aqueous and organic phases. How can I resolve this and prevent it?

A: Emulsion formation is a common issue, especially with complex matrices like plasma, which contain surfactants like phospholipids.

  • To Break an Emulsion:

    • Centrifugation: Spin the sample at a higher speed or for a longer duration.

    • Salt Addition: Add a small amount of salt (e.g., NaCl) to the aqueous phase to increase its polarity and disrupt the emulsion.

    • Temperature Change: Gently warming or cooling the sample may help break the emulsion.

  • To Prevent an Emulsion:

    • Gentle Mixing: Instead of vigorous shaking or vortexing, use gentle rocking or swirling to mix the phases. This reduces the energy input that creates emulsions while still allowing for extraction.

Q: Could my analyte be sticking to my labware?

A: Yes, adsorption to surfaces is a significant cause of analyte loss, especially for hydrophobic molecules.

  • Use Silanized Glassware: This minimizes active sites where the analyte can bind.

  • Pre-rinse Pipette Tips: Before aspirating your sample, pre-rinse the pipette tip with the extraction solvent.

  • Minimize Transfers: Each transfer from one container to another is an opportunity for loss.

graph TD; A[Start: Low LLE Recovery] --> B{Check pH of Aqueous Phase}; B --> C{Is pH < 3?}; C -- No --> D[Acidify Sample and Re-extract]; C -- Yes --> E{Emulsion Formation?}; E -- Yes --> F[Troubleshoot Emulsion]; F --> G[Centrifuge, Add Salt, or Gentle Mixing]; E -- No --> H{Check for Adsorption}; H --> I[Use Silanized Glassware / Pre-rinse Tips]; I --> J{Re-evaluate Solvent System}; J --> K[Test Alternative Organic Solvents]; D --> L[End]; G --> L; K --> L;

Figure 1. Decision workflow for troubleshooting low recovery in Liquid-Liquid Extraction (LLE).

Guide 2: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)

Q: My analyte is not being retained on the SPE column and is found in the load and wash fractions. What's wrong?

A: This issue, known as "breakthrough," suggests the sorbent is not effectively capturing the analyte.

  • Incorrect Sorbent: For this compound, a reverse-phase sorbent (e.g., C8 or C18) is generally suitable. Ensure your chosen sorbent has the correct retention mechanism for your analyte.

  • Improper Conditioning/Equilibration: The sorbent bed must be properly wetted (conditioned) with a strong solvent (like methanol) and then rinsed (equilibrated) with a weaker solvent (like water or buffer) that mimics the sample matrix. Failure to do so, or allowing the sorbent to dry out before loading, can lead to poor retention.

  • Sample Solvent Too Strong: If your sample is dissolved in a solvent with high organic content, it may act as an elution solvent, preventing the analyte from binding to the sorbent. Dilute the sample with a weaker solvent if possible.

  • Flow Rate Too High: Loading the sample too quickly does not allow sufficient time for the analyte to interact with the sorbent. Reduce the flow rate.

Q: My analyte is retained, but I get low recovery after the final elution step. Where is it going?

A: If the analyte is not in the load or wash fractions, it is either being washed off prematurely or is not being eluted completely.

  • Wash Solvent is Too Strong: The wash step is meant to remove interferences, but a solvent that is too aggressive can also remove the analyte. Use a weaker wash solvent (e.g., a lower percentage of organic solvent).

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.

    • Increase the strength of the elution solvent (e.g., higher percentage of organic solvent).

    • Increase the volume of the elution solvent or perform multiple, smaller elutions and combine them.

    • Consider adding a "soak" step, where the elution solvent is allowed to sit on the sorbent bed for several minutes to maximize interaction.

Table 2: Common SPE Parameters for Optimization

ParameterPotential Problem if IncorrectRecommended ActionSource(s)
Sorbent Choice Poor analyte retention or irreversible binding.Select a sorbent based on analyte polarity (e.g., C18 for nonpolar analytes).
Conditioning Sorbent not activated, leading to poor retention.Wet with a strong solvent (e.g., Methanol) followed by an equilibration solvent.
Sample Loading Breakthrough due to high flow rate or strong sample solvent.Decrease flow rate; dilute sample in a weaker solvent.
Washing Premature elution of the analyte.Use the weakest solvent possible that still removes interferences.
Elution Analyte remains on the sorbent.Increase elution solvent strength or volume; use a soak step.
graph TD; subgraph "SPE Workflow" direction TB A(Condition) --> B(Equilibrate); B --> C(Load Sample); C --> D(Wash); D --> E(Elute); end

Figure 2. A typical Solid-Phase Extraction (SPE) workflow and associated troubleshooting points.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) from Plasma
  • Sample Preparation: To 200 µL of plasma in a glass tube, add an internal standard.

  • Acidification: Add 50 µL of 1M HCl to acidify the sample. Vortex briefly.

  • Extraction: Add 1 mL of ethyl acetate.

  • Mixing: Gently rock the tube for 15 minutes to mix the phases and facilitate extraction without forming an emulsion.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50:50 methanol:water) for LC-MS analysis.

Protocol 2: General Solid-Phase Extraction (SPE) from Urine

This protocol assumes the use of a C18 SPE cartridge.

  • Sample Pre-treatment: Acidify 1 mL of urine with 100 µL of 2% formic acid. Add an internal standard and vortex.

  • Cartridge Conditioning: Pass 1 mL of methanol through the cartridge.

  • Cartridge Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated urine sample onto the cartridge at a slow, steady flow rate (e.g., 1 drop per second).

  • Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or positive pressure for 5 minutes to remove excess water.

  • Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable solvent for analysis.

Protocol 3: Assessing Matrix Effects

Matrix effects should be evaluated to ensure that co-eluting substances are not suppressing or enhancing the analyte signal.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analytical standard (and internal standard) into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from a control subject) through the entire extraction procedure. Spike the analytical standard into the final, dried extract just before reconstitution.

    • Set C (Pre-Extraction Spike): Spike the analytical standard into a blank matrix sample before starting the extraction procedure.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set A) - 1) * 100

    • A matrix effect value close to 0% indicates minimal effect. A negative value indicates ion suppression, while a positive value indicates ion enhancement.

graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Figure 3. General logical workflow for troubleshooting low analyte recovery during sample preparation.

References

Technical Support Center: Optimizing Chromatographic Separation of N-Heptanoylglycine from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of N-Heptanoylglycine and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in separating this compound from its isomers?

A1: The primary challenge in separating this compound from its isomers lies in their structural similarity. Isomers have the same molecular formula and mass, making them difficult to resolve using standard chromatographic techniques. Key challenges include:

  • Co-elution: Isomers often have very similar retention times, leading to overlapping peaks.

  • Poor Resolution: Achieving baseline separation between isomeric peaks can be difficult.

  • Chiral Separation: If the isomers are enantiomers, specialized chiral stationary phases are required for separation.

Q2: Which chromatographic techniques are most suitable for separating this compound isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques.[1][2][3] These can be coupled with mass spectrometry (MS) for sensitive detection and quantification. For chiral separations, specific chiral chromatography techniques are necessary.

Q3: How does mobile phase pH affect the separation of this compound and its isomers?

A3: The pH of the mobile phase can significantly influence the retention and selectivity of ionizable compounds like this compound, which has a carboxylic acid group.[4][5] By adjusting the pH, you can alter the ionization state of the analyte, thereby changing its polarity and interaction with the stationary phase. For acidic compounds, a mobile phase pH below the pKa will increase retention on a reversed-phase column.

Q4: What is the role of column temperature in the separation process?

A4: Column temperature affects several aspects of the separation:

  • Viscosity: Higher temperatures decrease the viscosity of the mobile phase, which can lead to sharper peaks and shorter analysis times.

  • Selectivity: Temperature can alter the selectivity of the separation, sometimes even changing the elution order of isomers.

  • Efficiency: Operating at an optimal temperature can improve column efficiency and resolution.

It is often beneficial to screen a range of temperatures (e.g., 25°C to 60°C) to determine the optimal condition for a specific separation.

Troubleshooting Guides

Issue 1: Poor Resolution or Co-eluting Peaks

Possible Causes & Solutions

CauseRecommended Solution
Inappropriate Stationary Phase For achiral isomers, screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl). For chiral isomers, a chiral stationary phase (CSP) is mandatory.
Suboptimal Mobile Phase Composition Systematically vary the organic solvent (e.g., acetonitrile (B52724) vs. methanol) and the mobile phase pH. Perform a gradient optimization to improve separation.
Incorrect Flow Rate Lowering the flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase.
Inadequate Temperature Control Optimize the column temperature. A temperature study can reveal significant improvements in selectivity.
Issue 2: Peak Tailing or Fronting

Possible Causes & Solutions

CauseRecommended Solution
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions with Stationary Phase Adjust the mobile phase pH or add an ion-pairing agent (e.g., trifluoroacetic acid) to improve peak shape.
Column Degradation Flush the column with a strong solvent or replace it if it's old or has been subjected to harsh conditions.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Achiral Isomer Separation

This protocol provides a starting point for separating structural isomers of this compound.

1. Sample Preparation:

  • Dissolve this compound and its isomers in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

ParameterCondition
Column C18, 2.7 µm, 150 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Detection UV at 210 nm or MS detector

3. Data Analysis:

  • Integrate the peak areas to determine the relative abundance of each isomer.

  • Calculate the resolution between adjacent peaks. A resolution of >1.5 is considered baseline separation.

Protocol 2: Chiral HPLC Method for Enantiomeric Separation

This protocol is a starting point for separating enantiomers of this compound.

1. Sample Preparation:

  • Prepare the sample as described in Protocol 1.

2. HPLC Conditions:

ParameterCondition
Column Chiral Stationary Phase (e.g., polysaccharide-based or crown-ether based)
Mobile Phase Isocratic mixture of Hexane and Ethanol with a small percentage of a modifier like trifluoroacetic acid (e.g., 80:20 Hexane:Ethanol + 0.1% TFA). The exact ratio will depend on the column used.
Flow Rate 0.8 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 210 nm

3. Data Analysis:

  • Determine the retention times and peak areas for each enantiomer.

  • Calculate the enantiomeric excess (% ee) if applicable.

Quantitative Data Summary

The following tables provide illustrative data on how changes in chromatographic parameters can affect the separation of two hypothetical this compound isomers (Isomer 1 and Isomer 2).

Table 1: Effect of Mobile Phase pH on Retention Time and Resolution

Conditions: C18 column, 40°C, 1.0 mL/min flow rate, 30% Acetonitrile in buffer.

Mobile Phase pHRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
3.08.59.21.4
4.07.27.71.1
5.06.16.40.8

Table 2: Effect of Column Temperature on Retention Time and Resolution

Conditions: C18 column, pH 3.0 mobile phase, 1.0 mL/min flow rate, 30% Acetonitrile.

Temperature (°C)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
309.810.71.5
408.59.21.4
507.17.61.2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc Chromatographic Separation cluster_analysis Data Analysis prep_sample Prepare Sample (1 mg/mL) filter_sample Filter Sample (0.22 µm) prep_sample->filter_sample hplc_system HPLC/UPLC System filter_sample->hplc_system Inject Sample column_selection Select Column (C18 or Chiral) hplc_system->column_selection method_dev Optimize Method (Mobile Phase, Temp, Flow) column_selection->method_dev detection Detection (UV or MS) method_dev->detection Elution data_processing Integrate Peaks & Calculate Resolution detection->data_processing report Generate Report data_processing->report troubleshooting_workflow start Poor Isomer Separation check_resolution Is Resolution < 1.5? start->check_resolution optimize_mobile_phase Optimize Mobile Phase (pH, Organic Solvent) check_resolution->optimize_mobile_phase Yes end Achieved Separation check_resolution->end No optimize_temp Optimize Temperature optimize_mobile_phase->optimize_temp change_column Change Stationary Phase (e.g., different chemistry or chiral) optimize_temp->change_column review_method Review Injection Volume & Flow Rate change_column->review_method review_method->check_resolution

References

Minimizing ion suppression for N-Heptanoylglycine in electrospray ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of N-Heptanoylglycine by electrospray ionization (ESI) mass spectrometry.

Troubleshooting Guides

Ion suppression is a common challenge in ESI-MS that can significantly impact the accuracy and sensitivity of this compound quantification.[1][2] This guide provides a systematic approach to identifying and mitigating ion suppression.

Identifying Ion Suppression

The first step in troubleshooting is to determine if ion suppression is affecting your this compound signal. A common method is the post-extraction spike analysis.[1]

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare two samples:

    • Sample A: A blank matrix sample (e.g., plasma, urine) that has gone through the entire sample preparation process.

    • Sample B: An aliquot of the processed blank matrix from Sample A.

  • Spike the samples:

    • Spike Sample B with a known concentration of this compound standard.

    • Prepare a third sample, Sample C , by spiking the same concentration of this compound standard into the mobile phase or an equivalent neat solvent.

  • Analyze and compare:

    • Analyze all three samples by LC-MS/MS.

    • Compare the peak area of this compound in Sample B to that in Sample C.

  • Calculate the matrix effect:

    • Matrix Effect (%) = (Peak Area in Sample B / Peak Area in Sample C) * 100

    • A value significantly less than 100% indicates ion suppression.

Strategies for Minimizing Ion Suppression

Once ion suppression is confirmed, several strategies can be employed to minimize its effect. These can be broadly categorized into sample preparation, chromatographic optimization, and instrumental parameter adjustments.

Proper sample preparation is one of the most effective ways to reduce matrix effects by removing interfering components before LC-MS analysis.[2] The choice of technique depends on the complexity of the matrix and the physicochemical properties of this compound.

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Sample Preparation TechniqueExpected Efficacy for this compoundAdvantagesDisadvantages
Dilution Low to ModerateSimple, fast, and inexpensive.Limited effectiveness for complex matrices; may dilute the analyte below the limit of detection.
Protein Precipitation (PPT) ModerateRemoves a large portion of proteins.Co-precipitation of the analyte can occur; does not effectively remove other matrix components like phospholipids, which are known to cause significant ion suppression.[3]
Liquid-Liquid Extraction (LLE) Good to ExcellentCan provide a very clean extract by partitioning the analyte into an immiscible solvent.Can be labor-intensive and may have lower recovery for more polar analytes.
Solid-Phase Extraction (SPE) ExcellentHighly effective at removing interfering matrix components and concentrating the analyte, leading to a cleaner extract and reduced ion suppression.Requires method development and can be more expensive than other techniques.

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound

This protocol is a general guideline for SPE of N-acylglycines and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw biological samples (e.g., plasma, urine) on ice.

    • Centrifuge the samples to pellet any particulate matter.

    • Acidify the sample with a small amount of formic acid to ensure this compound is in its neutral form for better retention on a reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Place a reversed-phase SPE cartridge (e.g., C18) on a vacuum manifold.

    • Pass 1-2 mL of methanol (B129727) through the cartridge to wet the sorbent.

    • Equilibrate the cartridge by passing 1-2 mL of water (with the same percentage of formic acid as the pre-treated sample) through it. Do not let the sorbent run dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute this compound from the cartridge with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Optimizing the liquid chromatography separation can help to resolve this compound from co-eluting matrix components that cause ion suppression.

  • Column Chemistry: Utilize a column with a different stationary phase (e.g., C18, phenyl-hexyl) to alter selectivity and improve separation from interfering compounds.

  • Mobile Phase Composition:

    • Organic Modifier: Test different organic solvents like acetonitrile (B52724) and methanol, as they can provide different selectivities.

    • Additives: Use volatile mobile phase additives like formic acid or acetic acid to improve peak shape and ionization efficiency. Avoid non-volatile buffers like phosphate (B84403) buffers.

  • Gradient Elution: Adjust the gradient profile to increase the separation between this compound and the region of the chromatogram where most of the matrix components elute.

  • Ionization Source: If available, consider switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI), as APCI can be less susceptible to ion suppression for certain compounds.

  • Source Parameters: Optimize ESI source parameters such as capillary voltage, gas flow rates, and temperature to maximize the signal for this compound while potentially minimizing the ionization of interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a phenomenon where the ionization efficiency of the target analyte, this compound, is reduced by the presence of other co-eluting components in the sample matrix. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.

Q2: I am observing a significant drop in my this compound signal after a few injections of processed plasma samples. What could be the cause?

A2: This is a classic sign of matrix effects, likely due to the build-up of non-volatile matrix components, such as phospholipids, on your LC column and in the ion source. These components can gradually leach off during subsequent runs, causing ion suppression. A more rigorous sample cleanup method, such as SPE, is recommended to remove these interfering compounds.

Q3: Can I just dilute my sample to reduce ion suppression?

A3: While sample dilution can reduce the concentration of interfering matrix components, it also dilutes your analyte of interest, this compound. This approach may be suitable if the concentration of this compound in your samples is high. However, for trace-level analysis, dilution may lead to the signal falling below the limit of detection.

Q4: What is the best internal standard to use for this compound analysis to compensate for ion suppression?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- or ²H-labeled this compound. A SIL internal standard has nearly identical chemical and physical properties to the unlabeled analyte and will co-elute chromatographically. Therefore, it will experience the same degree of ion suppression, allowing for accurate correction of the signal and reliable quantification. Several studies on acylglycines utilize deuterated internal standards for accurate quantification.

Q5: My lab doesn't have a UPLC system. Can I still achieve good separation and minimize ion suppression for this compound on a conventional HPLC system?

A5: Yes, you can still achieve good results with a conventional HPLC system. Focus on optimizing your sample preparation to get the cleanest possible extract. Additionally, you can improve chromatographic separation by using a column with smaller particle size (if your system pressure allows), a longer column, or by adjusting the mobile phase gradient to better separate this compound from matrix interferences.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Pretreatment Sample Pre-treatment (Acidification) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution SPE->Elution DryRecon Dry-down & Reconstitution Elution->DryRecon LCMS LC-MS/MS Analysis DryRecon->LCMS Data Data Acquisition LCMS->Data Quant Quantification (with SIL-IS) Data->Quant Result Final Result Quant->Result

Caption: Recommended experimental workflow for minimizing ion suppression in this compound analysis.

Caption: Troubleshooting decision tree for addressing ion suppression of this compound.

References

Technical Support Center: High-Purity N-Heptanoylglycine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity N-Heptanoylglycine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Schotten-Baumann reaction between heptanoyl chloride and glycine (B1666218).

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Hydrolysis of Heptanoyl Chloride: The acid chloride is highly reactive and can be hydrolyzed by water to heptanoic acid, preventing it from reacting with glycine.[1] 2. Incorrect pH: A pH that is too low will protonate the amino group of glycine, reducing its nucleophilicity. A pH that is too high can promote the hydrolysis of the acid chloride.[1] 3. Inefficient Mixing: In a two-phase system (organic and aqueous), poor mixing leads to insufficient contact between the reactants.[1] 4. Suboptimal Temperature: The reaction is exothermic. If the temperature is too high, it can accelerate the hydrolysis of heptanoyl chloride.1. Slowly add the heptanoyl chloride to the reaction mixture at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize hydrolysis. Ensure vigorous stirring.[1] 2. Maintain the pH of the aqueous layer between 9 and 10. This can be achieved by the slow, concurrent addition of a base solution (e.g., NaOH). 3. Use a high-speed overhead stirrer or a large magnetic stir bar to ensure efficient mixing of the biphasic solution.[1] 4. Perform the addition of heptanoyl chloride in an ice bath to maintain a low temperature.
Product Contaminated with Heptanoic Acid Hydrolysis of Heptanoyl Chloride: This is the primary side reaction, leading to the formation of heptanoic acid as a major impurity.- Follow the recommendations for preventing hydrolysis mentioned above. - During work-up, wash the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate, to remove the acidic heptanoic acid.
Product Contaminated with Unreacted Glycine Incomplete Reaction: The reaction may not have gone to completion. Poor Extraction: Glycine has some solubility in the organic phase, especially if the pH is not optimal.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - During work-up, wash the organic layer with 1 M HCl to remove any unreacted glycine and excess base.
Oily Product Instead of a Solid Presence of Impurities: Unreacted starting materials or byproducts can prevent the product from solidifying. Residual Solvent: Incomplete removal of the extraction solvent.- Purify the crude product using column chromatography on silica (B1680970) gel. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Ensure all solvent is removed under reduced pressure.
Difficulty in Purification by Recrystallization Inappropriate Solvent System: The chosen solvent may not be suitable for effective recrystallization of this compound.- A common and effective solvent system for the recrystallization of N-acyl glycines is an ethanol/water mixture. - Other potential solvent systems to explore include ethyl acetate (B1210297)/hexane and acetone/hexane.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method is the Schotten-Baumann reaction. This involves the acylation of glycine with heptanoyl chloride under basic aqueous conditions.

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting materials are glycine and heptanoyl chloride. A base, typically sodium hydroxide (B78521) (NaOH), is used to maintain the pH and neutralize the hydrochloric acid byproduct. Common solvents for the reaction and extraction include water, diethyl ether, or dichloromethane.

Q3: What are the critical parameters to control for achieving high purity and yield?

A3: The critical parameters include:

  • Temperature: Low temperature (0-5 °C) during the addition of heptanoyl chloride is crucial to minimize its hydrolysis.

  • pH: Maintaining a pH between 9 and 10 is optimal for the reaction.

  • Stirring: Vigorous stirring is necessary for efficient mixing of the reactants, especially in a biphasic system.

  • Stoichiometry: Using a slight excess of heptanoyl chloride can help drive the reaction to completion, but a large excess should be avoided to minimize purification challenges.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane, with a small amount of acetic acid to ensure the carboxylic acid group of the product is protonated. The starting materials and the product will have distinct Rf values.

Q5: What is the expected yield and purity of this compound?

A5: With an optimized protocol, yields can range from 70% to 90%. The purity of the crude product can be variable, but after purification by recrystallization or chromatography, a purity of ≥98% as determined by HPLC can be achieved.

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve glycine (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.2 eq.). Cool the flask in an ice bath to 0-5 °C.

  • Reaction: Slowly add heptanoyl chloride (1.1 eq.) dropwise to the cold, vigorously stirred glycine solution over 30-60 minutes. During the addition, simultaneously add a 2 M NaOH solution dropwise to maintain the pH of the reaction mixture between 9 and 10.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and acidify to pH 2 with concentrated HCl. A white precipitate should form.

    • Collect the precipitate by vacuum filtration and wash it with cold water.

    • To further purify, dissolve the crude product in ethyl acetate and wash sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a white solid.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Standard: A certified analytical standard of this compound should be used for comparison.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Glycine_NaOH Dissolve Glycine in NaOH(aq) Cooling Cool to 0-5 °C Glycine_NaOH->Cooling Add_Heptanoyl_Cl Add Heptanoyl Chloride (Maintain pH 9-10) Cooling->Add_Heptanoyl_Cl Stir_RT Stir at Room Temp Add_Heptanoyl_Cl->Stir_RT Acidify Acidify with HCl Stir_RT->Acidify Filter Filter Precipitate Acidify->Filter Extract Extract with Ethyl Acetate Filter->Extract Wash Wash Organic Layer Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Recrystallize Recrystallize (Ethanol/Water) Dry_Concentrate->Recrystallize Final_Product High-Purity This compound Recrystallize->Final_Product Troubleshooting_Low_Yield Start Low Yield of This compound Check_pH Was pH maintained between 9-10? Start->Check_pH Check_Temp Was temperature kept at 0-5 °C during addition? Check_pH->Check_Temp Yes Protonation Glycine Amino Group was Protonated Check_pH->Protonation No Check_Stirring Was stirring vigorous? Check_Temp->Check_Stirring Yes Hydrolysis Likely Hydrolysis of Heptanoyl Chloride Check_Temp->Hydrolysis No Check_Stirring->Hydrolysis Yes Poor_Mixing Poor Reactant Contact Check_Stirring->Poor_Mixing No Solution2 Improve temperature control Hydrolysis->Solution2 Solution1 Optimize pH control Protonation->Solution1 Solution3 Increase stirring speed Poor_Mixing->Solution3

References

Method refinement for sensitive detection of low N-Heptanoylglycine levels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of low levels of N-Heptanoylglycine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in refining their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

A1: this compound is an acylglycine, a metabolite formed from the conjugation of glycine (B1666218) with heptanoic acid. Acylglycines are important biomarkers for diagnosing and monitoring certain inherited metabolic disorders, particularly fatty acid oxidation defects.[1] Sensitive detection of low levels of this compound is crucial for early diagnosis and for studying the metabolic pathways involved in these diseases.

Q2: Which analytical technique is most suitable for the sensitive detection of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of acylglycines like this compound in biological matrices.[1] This technique offers high sensitivity, selectivity, and the ability to analyze complex mixtures.

Q3: What are the typical biological samples used for this compound analysis?

A3: Urine and plasma are the most common biological samples for the analysis of acylglycines.[1] Urine is often preferred due to the higher concentration of these metabolites.

Q4: What are the critical parameters to optimize for sensitive detection by LC-MS/MS?

A4: Key parameters for optimization include sample preparation to remove interferences, chromatographic conditions for good peak shape and separation, and mass spectrometry settings, particularly the electrospray ionization (ESI) source parameters, to maximize signal intensity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of low this compound levels.

Problem Potential Cause Recommended Solution
Poor Signal Intensity / No Peak Detected 1. Inefficient Ionization: Suboptimal electrospray ionization (ESI) source settings.1a. Optimize ESI Parameters: Systematically adjust the capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature. A design of experiments (DoE) approach can be effective.[2] For negative ion mode, which is often used for acidic molecules like this compound, carefully tuning the nebulizer pressure and gas temperature can be critical.[2] 1b. Check Sprayer Position: Optimize the position of the ESI sprayer relative to the mass spectrometer inlet. 1c. Mobile Phase Additives: Ensure the mobile phase contains an appropriate additive (e.g., 0.1% formic acid for positive mode or a low concentration of a weak base for negative mode) to promote ionization.
2. Sample Loss During Preparation: Inefficient extraction or degradation of the analyte.2a. Review Extraction Protocol: Ensure the chosen solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is validated for acylglycines. Check for appropriate pH adjustment during extraction. 2b. Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., this compound-d3) early in the sample preparation process to monitor and correct for recovery losses.
3. Instrument Contamination: Carryover from previous injections or a contaminated system.3a. Implement Thorough Wash Steps: Use a strong solvent wash for the autosampler needle and injection port between samples. 3b. Check for System Contamination: Run blank injections to assess system cleanliness. If contamination is observed, clean the ion source and transfer optics according to the manufacturer's guidelines.
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents.1a. Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. 1b. Check Reagents: Run blanks of your sample preparation reagents to identify any sources of contamination.
2. Matrix Effects: Co-eluting compounds from the biological matrix suppressing or enhancing the analyte signal.2a. Improve Chromatographic Separation: Optimize the LC gradient to better separate this compound from interfering matrix components. 2b. Enhance Sample Cleanup: Employ a more rigorous sample preparation method, such as a two-step SPE protocol, to remove more of the matrix.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample onto the column.1a. Dilute the Sample: If the concentration is high, dilute the sample extract before injection. 1b. Use a Higher Capacity Column: Consider a column with a larger internal diameter or a different stationary phase.
2. Inappropriate Mobile Phase: Mismatch between the sample solvent and the initial mobile phase composition.2a. Match Sample Diluent: Ensure the final sample diluent is similar in composition and strength to the initial mobile phase conditions.
3. Column Degradation: Loss of stationary phase or contamination of the column.3a. Use a Guard Column: Protect the analytical column with a guard column. 3b. Flush or Replace Column: Flush the column according to the manufacturer's instructions or replace it if performance does not improve.
Inconsistent Retention Times 1. Unstable Pump Performance: Fluctuations in the LC pump flow rate or gradient proportioning.1a. Purge the System: Purge the LC pumps to remove any air bubbles. 1b. Check for Leaks: Inspect all fittings and connections for leaks.
2. Lack of Column Equilibration: Insufficient time for the column to stabilize between injections.2a. Increase Equilibration Time: Lengthen the post-run equilibration step in your LC method.

Experimental Protocols

Sample Preparation from Urine

This protocol provides a general framework for the extraction of this compound from urine samples.

  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 4000 x g for 10 minutes to pellet any precipitate.

  • Internal Standard Spiking: To 100 µL of supernatant, add the internal standard (e.g., this compound-d3) to a final concentration of 1 µM.

  • Acidification: Acidify the sample by adding 10 µL of 1 M HCl to adjust the pH to approximately 2-3. This protonates the carboxylic acid group of this compound, making it more amenable to extraction.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

    • Loading: Load the acidified urine sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interfering substances.

    • Elution: Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

The following are typical starting conditions for the LC-MS/MS analysis of this compound. Optimization will be required for your specific instrumentation.

Liquid Chromatography Parameters:

Parameter Value
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

Mass Spectrometry Parameters (Negative Ion Mode):

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3000 V
Nebulizer Pressure 35 psi
Drying Gas Flow 10 L/min
Drying Gas Temperature 270°C
MRM Transitions This compound: m/z 186.1 -> 74.1 this compound-d3 (IS): m/z 189.1 -> 77.1

Note: The precursor ion for this compound in negative mode is [M-H]⁻ with a theoretical m/z of 186.12. The product ion at m/z 74.1 corresponds to the glycine fragment.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is acidify Acidify (pH 2-3) add_is->acidify spe Solid-Phase Extraction (SPE) acidify->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation esi_ionization ESI Ionization lc_separation->esi_ionization ms_detection MS/MS Detection (MRM) esi_ionization->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for this compound detection.

troubleshooting_logic cluster_ionization Ionization Issues cluster_sample_prep Sample Prep Issues cluster_system System Issues start Low/No Signal check_esi Optimize ESI Source Parameters start->check_esi review_extraction Review Extraction Protocol start->review_extraction check_carryover Check for Carryover (Blanks) start->check_carryover check_mobile_phase Verify Mobile Phase Additives check_esi->check_mobile_phase use_is Incorporate Internal Standard review_extraction->use_is clean_source Clean Ion Source check_carryover->clean_source

Caption: Troubleshooting logic for low signal intensity.

References

Addressing contamination issues in N-Heptanoylglycine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering contamination issues during the analysis of N-Heptanoylglycine via Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common sources of contamination in this compound analysis?

A1: Contamination in LC-MS analysis is common and can originate from multiple sources.[1][2][3] The ideal scenario is for only the mobile phase and the analyte of interest to enter the system.[1] However, in reality, contaminants can be introduced from various places.[3] Key sources include:

  • Solvents and Reagents: Impurities in solvents (even HPLC-grade), mobile phase additives, and water from purification systems can introduce contaminants. Polyethylene glycol (PEG) is a common contaminant found in detergents and even some solvents.

  • Labware and Consumables: Plasticizers (e.g., phthalates), slip agents, and antioxidants can leach from plastic tubes, pipette tips, vials, and well plates. Vial septa can be a source of silicone contamination. It is recommended to use labware made of high-density polyethylene, polypropylene (B1209903), or Teflon.

  • LC-MS System: The instrument itself can be a source of contamination. This includes leaching from tubing (PEEK), pump seals, and residue from previous analyses (carryover). Grease and oils from instrument maintenance can also appear as contaminants.

  • Sample Preparation: The methods used to prepare the sample can introduce interfering substances. For instance, solid-phase extraction (SPE) cartridges can leach impurities. Filtering samples can also introduce extractables, so it's advisable to pre-rinse the filter or discard the initial filtrate.

  • Laboratory Environment: The lab environment can contribute airborne contaminants like dust (containing keratin) and phthalates from plastic materials in the room.

cluster_sources Common Contamination Sources cluster_contaminants Resulting Contaminants Solvents Solvents & Reagents PEG PEG, Polymers Solvents->PEG SolventImp Solvent Impurities Solvents->SolventImp Labware Labware & Consumables Plasticizers Phthalates, Plasticizers Labware->Plasticizers Siloxanes Siloxanes Labware->Siloxanes System LC-MS System System->Plasticizers tubing, seals Carryover Analyte Carryover System->Carryover SamplePrep Sample Preparation SamplePrep->Plasticizers filters, tubes Environment Lab Environment Environment->Plasticizers Keratin Keratin, Dust Environment->Keratin

Diagram 1: Common sources of contamination in LC-MS analysis.
Q2: I am observing persistent, non-analyte peaks in my blank injections. How can I identify the contaminant and its source?

A2: Persistent background peaks are often indicative of systemic contamination. Identifying the contaminant is the first step to eliminating it.

Step 1: Characterize the Contaminant Review the mass-to-charge ratio (m/z) of the contaminating ion. Many common contaminants have well-documented masses. For example, a peak at m/z 391.28 often corresponds to the protonated adduct of the plasticizer Di-octyl phthalate (B1215562) ([M+H]+). Consult a table of common contaminants.

Table 1: Common LC-MS Contaminants and Their Potential Sources

Compound Family Common m/z Ions Observed Common Sources
Phthalates (Plasticizers) 149.02 (fragment), 279.16 ([Dibutylphthalate+H]+), 391.28 ([Dioctylphthalate+H]+) Plastic labware (tubes, vials), vial septa, solvent tubing, floor tiles.
Polyethylene Glycol (PEG) Series of peaks separated by 44.03 Da (e.g., 107.08, 151.10, 195.13) Detergents (glassware cleaning), solvents, some disposable wipes.
Polysiloxanes Series of peaks separated by 74.02 Da Silicone-lined septa, pump oils, silicone tubing, hand lotions.
Triethylamine (TEA) 102.13 ([M+H]+) Common mobile phase additive; very persistent and can contaminate systems for long periods.

| Sodium/Potassium Adducts | [M+Na]+, [M+K]+ | Glassware, buffers (e.g., PBS), mobile phase additives. |

Step 2: Isolate the Source (LC vs. MS) A systematic workflow is critical to pinpointing the contamination source.

G start Contamination Detected in Blank Injection isolate Isolate LC from MS (Use a Union) start->isolate infuse Infuse Mobile Phase Directly into MS isolate->infuse Test MS lc_blank Run Blank Gradient on LC to Waste isolate->lc_blank Test LC check_ms Contamination Still Present? infuse->check_ms check_lc Contamination Still Present? lc_blank->check_lc ms_source Source is MS or Mobile Phase check_ms->ms_source Yes lc_source Source is LC System (Injector, Column, Tubing) check_ms->lc_source No check_lc->lc_source Yes end System Clean check_lc->end No (Contamination was transient) clean_ms Clean Ion Source, Check Mobile Phase & Syringe ms_source->clean_ms clean_lc Systematically Clean/Replace LC Components lc_source->clean_lc clean_ms->end clean_lc->end

Diagram 2: Troubleshooting workflow to isolate contamination source.
Q3: I've identified a plasticizer as the contaminant. What is the best procedure to clean my LC-MS system?

A3: Phthalates and other plasticizers are hydrophobic and tend to accumulate in the LC system, especially on the column. A thorough system flush with a strong organic solvent is required.

System Cleaning Protocol:

  • Preparation: Remove the analytical column and replace it with a union. This protects the column from harsh cleaning solvents and ensures the entire system is flushed.

  • Initial Flush: Purge all pump channels with 100% Isopropanol (IPA). IPA is effective at dissolving greasy, hydrophobic residues.

  • Overnight Flush: Pump 100% IPA through all channels at a low flow rate (e.g., 0.2-0.5 mL/min) overnight. Ensure the waste container is sufficiently large.

  • Intermediate Flush: Switch to 100% Acetonitrile and flush the system for 1-2 hours.

  • Final Flush: Switch to 100% HPLC-grade water and flush for 1-2 hours to remove the organic solvents.

  • Re-equilibration: Re-install the column (or a new one if the old one is heavily contaminated) and equilibrate the system with your initial mobile phase conditions until the baseline is stable.

  • Verification: Run several blank injections to confirm the contaminant has been removed.

Table 2: Example of Contamination Reduction After System Flush This table illustrates the expected outcome of the cleaning protocol on a hypothetical system contaminated with Di-octyl phthalate.

MetricBefore Cleaning ProtocolAfter Cleaning Protocol
ContaminantDi-octyl phthalate (m/z 391.28)Di-octyl phthalate (m/z 391.28)
Peak Area in Blank850,000 counts15,000 counts
Signal-to-Noise (S/N)15>200 (Baseline Noise)
StatusContamination above LOQContamination below detection limits

Experimental Protocols & Preventative Measures

To ensure the long-term integrity of your this compound analysis, implement the following protocols.

Protocol 1: Contamination-Conscious Sample Preparation

This protocol minimizes the introduction of contaminants during sample handling and preparation.

  • Glove Selection: Always wear powder-free nitrile gloves. Change them frequently, especially after touching common surfaces.

  • Labware Selection: Whenever possible, use borosilicate glass or polypropylene labware. Avoid polystyrene and low-density polyethylene. If using plastic, rinse with a high-purity organic solvent (e.g., methanol (B129727) or isopropanol) before use.

  • Solvent and Reagent Purity: Use the highest purity solvents available (e.g., LC-MS grade). Prepare aqueous mobile phases fresh daily to prevent microbial growth. Do not top off solvent bottles; instead, use fresh solvent in a clean bottle.

  • Filtration: If sample filtration is necessary, use syringe filters made from nylon or PTFE. Discard the first 0.5-1.0 mL of filtrate to wash out any extractables from the filter membrane.

  • Vials and Caps: Use glass vials with PTFE-lined septa. Avoid septa with silicone or adhesive layers.

cluster_workflow Preventative Sample Preparation Workflow cluster_best_practices Key Considerations A 1. Wear Nitrile Gloves B 2. Use Glass or Polypropylene Labware A->B P1 Pre-rinse all consumables C 3. Aliquot Sample B->C P3 Avoid plastic unless necessary and tested D 4. Add High-Purity Solvents/Reagents C->D E 5. Vortex/Mix D->E P2 Use fresh, LC-MS grade solvents F 6. Centrifuge E->F G 7. Transfer Supernatant to Glass Vial F->G H 8. Cap with PTFE-lined Septum G->H I 9. Inject into LC-MS H->I

Diagram 3: Workflow for contamination-conscious sample preparation.

References

Technical Support Center: Optimizing N-Heptanoylglycine Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the GC-MS analysis of N-Heptanoylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance derivatization efficiency and ensure reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

This compound is a polar molecule with low volatility due to the presence of a carboxylic acid and an amide group. Direct injection into a gas chromatograph would lead to poor peak shape, thermal decomposition, and strong adsorption to the column. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making the compound suitable for GC-MS analysis.[1][2]

Q2: What are the most common derivatization methods for this compound?

The most common and effective derivatization techniques for N-acylglycines, including this compound, are silylation and alkylation.

  • Silylation: This is the most widely used method for compounds with active hydrogens. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), replace the acidic proton of the carboxylic acid and the proton of the amide group with a trimethylsilyl (B98337) (TMS) group.[3]

  • Alkylation: This method, primarily through esterification, targets the carboxylic acid group. Reagents like diazomethane (B1218177) or BF3-methanol convert the carboxylic acid into its corresponding methyl ester. While effective for the carboxyl group, the amide group may remain underivatized, which might still lead to some chromatographic issues.

Q3: Which derivatization reagent should I choose?

The choice of reagent depends on the specific requirements of your analysis.

  • BSTFA + TMCS: A versatile and highly reactive silylating agent that reacts with a wide range of polar compounds. The addition of TMCS as a catalyst enhances its reactivity, making it suitable for difficult-to-silylate compounds.[4]

  • MSTFA: Offers maximum volatility for the derivatives and its by-products, which can be beneficial to avoid interference with early eluting peaks in the chromatogram.[5]

  • Diazomethane: Reacts rapidly and specifically with carboxylic acids to form methyl esters with high yields and minimal by-products. However, it is highly toxic and explosive, requiring special handling precautions.

Q4: How can I improve the efficiency of my silylation reaction?

To enhance the derivatization yield, consider the following factors:

  • Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water will consume the reagent and lead to incomplete derivatization and hydrolysis of the formed derivatives.

  • Reaction Temperature and Time: Increasing the temperature (e.g., 60-100°C) and reaction time can drive the reaction to completion. However, excessive heat can lead to degradation of the analyte or derivatizing reagent. Optimization of these parameters is crucial.

  • Catalyst: The addition of a catalyst like TMCS can significantly increase the reactivity of silylating reagents like BSTFA.

  • Reagent Excess: Use a sufficient molar excess of the derivatizing reagent to ensure the reaction goes to completion.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization and GC-MS analysis of this compound.

dot

TroubleshootingWorkflow cluster_symptoms Observed Problem cluster_causes Potential Cause cluster_solutions Recommended Solution Symptom1 No Peak or Very Small Peak Cause1 Incomplete Derivatization Symptom1->Cause1 Cause2 Analyte Degradation Symptom1->Cause2 Symptom2 Tailing Peak Symptom2->Cause1 Cause3 Active Sites in GC System Symptom2->Cause3 Symptom3 Split Peak Cause4 Improper Injection Technique Symptom3->Cause4 Cause8 Poor Column Condition Symptom3->Cause8 Symptom4 Broad Peak Cause5 Column Overload Symptom4->Cause5 Cause7 Inlet Temperature Too Low Symptom4->Cause7 Symptom5 Ghost Peaks Cause6 Contamination Symptom5->Cause6 Solution1 Optimize derivatization: - Increase reagent excess - Increase temperature/time - Ensure anhydrous conditions Cause1->Solution1 Solution2 Check sample stability Use milder derivatization conditions Cause2->Solution2 Solution3 Deactivate inlet liner Use a fresh, high-quality column Trim the column front Cause3->Solution3 Solution4 Ensure proper syringe handling Optimize injection speed Cause4->Solution4 Solution5 Dilute sample Increase split ratio Cause5->Solution5 Solution6 Run blank injections Clean injector port Replace septum Cause6->Solution6 Solution7 Increase inlet temperature Cause7->Solution7 Solution8 Condition the column Replace the column Cause8->Solution8

Caption: Troubleshooting workflow for GC-MS analysis of this compound.

Problem Potential Cause Troubleshooting Steps
No peak or very small peak Incomplete derivatization- Ensure anhydrous conditions by drying the sample thoroughly and using dry solvents. - Increase the molar excess of the derivatizing reagent. - Optimize reaction time and temperature. - Use a catalyst (e.g., TMCS with BSTFA).
Analyte degradation- Check the thermal stability of the derivatized analyte. - Consider a milder derivatization method or lower reaction temperatures.
Injection port issues- Ensure the injection port temperature is appropriate for the derivative's volatility. - Check for a blocked syringe or liner.
Peak tailing Incomplete derivatization- The presence of unreacted polar this compound can cause tailing. Re-optimize derivatization conditions as described above.
Active sites in the GC system- Use a deactivated inlet liner. - Condition the GC column according to the manufacturer's instructions. - Trim the first few centimeters of the column to remove active sites.
Hydrolysis of the derivative- Ensure the entire system, from sample preparation to injection, is free from moisture. Use moisture traps on gas lines.
Split peaks Improper injection technique- Ensure a smooth and rapid injection. An autosampler is recommended for better reproducibility.
Incompatibility between sample solvent and stationary phase- Ensure the solvent is compatible with the column's stationary phase.
Column installation issues- Ensure the column is installed correctly in the injector and detector ports according to the manufacturer's guidelines.
Broad peaks Column overload- Dilute the sample or increase the split ratio to reduce the amount of analyte introduced onto the column.
Low inlet temperature- A low inlet temperature can cause slow vaporization of the sample, leading to band broadening. Increase the inlet temperature.
Poor column condition- The column may be contaminated or degraded. Condition or replace the column.
Ghost peaks (peaks in blank runs) Contamination- Run blank injections of the solvent to identify the source of contamination. - Clean the injection port and replace the septum. - Check for contamination in the derivatization reagents or solvents.

Data Presentation

Table 1: Comparison of Common Derivatization Methods for this compound

Derivatization MethodReagent(s)Target Functional GroupsAdvantagesDisadvantages
Silylation BSTFA + 1% TMCSCarboxylic acid, AmideForms volatile and thermally stable TMS derivatives; versatile for various polar compounds.Moisture sensitive; by-products can sometimes interfere with analysis.
Silylation MSTFACarboxylic acid, AmideBy-products are highly volatile, reducing chromatographic interference.Moisture sensitive; may require higher temperatures for complete reaction.
Alkylation (Esterification) DiazomethaneCarboxylic acidHighly reactive and specific for carboxylic acids, high yield.Highly toxic and explosive; may not derivatize the amide group.
Alkylation (Esterification) BF3-MethanolCarboxylic acidEffective for esterification; reagents are readily available.Requires removal of the acidic catalyst; may not derivatize the amide group.

Experimental Protocols

dot

DerivatizationWorkflow Start Start: Dried this compound Sample Step1 Add Derivatization Reagent (e.g., BSTFA + 1% TMCS in Acetonitrile) Start->Step1 Step2 Incubate at Elevated Temperature (e.g., 70°C for 60 min) Step1->Step2 Step3 Cool to Room Temperature Step2->Step3 Step4 Inject into GC-MS Step3->Step4 End Analysis of Derivatized This compound Step4->End

Caption: General workflow for the derivatization of this compound.

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is adapted from general procedures for the derivatization of amino acids and related compounds.

Materials:

  • This compound standard or dried sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Anhydrous acetonitrile (B52724)

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of this compound or the dried sample extract into a reaction vial.

    • If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen at 40-50°C. It is crucial to remove all traces of water.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous acetonitrile to the dried sample and vortex briefly to dissolve.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial in a heating block or oven at 70°C for 60 minutes.

  • Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.

Protocol 2: Silylation using MSTFA

This protocol is a suitable alternative to BSTFA, particularly when volatile by-products are desired.

Materials:

  • This compound standard or dried sample extract

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous pyridine (B92270) or acetonitrile

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation:

    • Prepare the dried sample as described in Protocol 1.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine or acetonitrile to the dried sample.

    • Add 100 µL of MSTFA to the vial.

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 80°C for 30 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Note: These protocols provide a starting point. The optimal reaction conditions (reagent volume, temperature, and time) may need to be determined empirically for your specific application and sample matrix.

References

Validation & Comparative

A Comparative Analysis of N-Heptanoylglycine and Suberoylglycine as Biomarkers for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is an autosomal recessive inherited disorder of fatty acid oxidation. The deficiency of the MCAD enzyme leads to an inability to properly metabolize medium-chain fatty acids, resulting in their accumulation and the production of alternative, often toxic, metabolites. Accurate and timely diagnosis of MCADD is critical to prevent life-threatening metabolic crises. This guide provides a detailed comparison of two key urinary biomarkers, N-Heptanoylglycine and suberoylglycine, used in the diagnosis and monitoring of MCADD.

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and suberoylglycine as urinary biomarkers for MCADD. It is important to note that urinary acylglycine levels can be normal in asymptomatic patients and may normalize rapidly after the administration of dextrose-containing intravenous solutions[1].

BiomarkerTypical Concentration in MCADD Patients (μmol/mmol creatinine)Typical Concentration in Healthy Controls (μmol/mmol creatinine)Diagnostic Specificity
This compound Data not readily available in cited literature.Undetectable or present at very low levels.Considered a specific marker for MCADD.
Suberoylglycine Elevated, with reported ranges varying.Generally low, but can overlap with asymptomatic MCADD patients, especially in individuals on a diet containing medium-chain triglycerides (MCT)[2].Less specific than other acylglycines like n-hexanoylglycine due to potential for overlap with control ranges[2].

Metabolic Pathways and Biomarker Formation

In MCADD, the blockage of beta-oxidation of medium-chain fatty acids leads to the accumulation of their acyl-CoA esters. These are then shunted into alternative metabolic pathways, including omega-oxidation and conjugation with glycine (B1666218), leading to the formation of this compound and suberoylglycine.

This compound Formation

This compound is formed from heptanoyl-CoA, which is derived from the metabolism of odd-chain fatty acids. In MCADD, the metabolism of even-chain fatty acids is impaired, leading to a reliance on alternative energy sources, including odd-chain fatty acids. The resulting heptanoyl-CoA is then conjugated with glycine by the enzyme glycine N-acyltransferase to form this compound, which is subsequently excreted in the urine.

Odd-chain Fatty Acids Odd-chain Fatty Acids Heptanoyl-CoA Heptanoyl-CoA Odd-chain Fatty Acids->Heptanoyl-CoA β-oxidation This compound This compound Heptanoyl-CoA->this compound + Glycine (Glycine N-acyltransferase) Urinary Excretion Urinary Excretion This compound->Urinary Excretion

Caption: Metabolic pathway of this compound formation.

Suberoylglycine Formation

Suberoylglycine is a dicarboxylic acylglycine. Its precursor, suberic acid (a C8 dicarboxylic acid), is formed through the omega-oxidation of medium-chain fatty acids. When beta-oxidation is deficient, as in MCADD, fatty acids are alternatively metabolized at their omega (ω) carbon, leading to the formation of dicarboxylic acids. Suberic acid is then activated to suberyl-CoA and subsequently conjugated with glycine to form suberoylglycine.

Medium-chain Fatty Acids Medium-chain Fatty Acids Suberic Acid Suberic Acid Medium-chain Fatty Acids->Suberic Acid ω-oxidation Suberyl-CoA Suberyl-CoA Suberic Acid->Suberyl-CoA Suberoylglycine Suberoylglycine Suberyl-CoA->Suberoylglycine + Glycine (Glycine N-acyltransferase) Urinary Excretion Urinary Excretion Suberoylglycine->Urinary Excretion

Caption: Metabolic pathway of suberoylglycine formation.

Experimental Protocols

The quantitative analysis of this compound and suberoylglycine in urine is typically performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method offers high sensitivity and specificity for the detection of acylglycines.

Protocol: Urinary Acylglycine Analysis by UPLC-MS/MS

This protocol is based on the methodology described in Current Protocols in Human Genetics.

1. Sample Preparation:

  • Internal Standard Addition: A known amount of a stable isotope-labeled internal standard for each analyte (e.g., [¹³C₂]-N-Heptanoylglycine, [¹³C₂]-suberoylglycine) is added to a specific volume of urine.

  • Acidification: The urine sample is acidified, typically with hydrochloric acid.

  • Solid-Phase Extraction (SPE): The acidified sample is passed through a C18 SPE cartridge. This step helps to remove interfering substances and concentrate the acylglycines.

  • Elution: The acylglycines are eluted from the SPE cartridge using an organic solvent, such as methanol (B129727) or acetonitrile (B52724).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a small volume of the initial mobile phase.

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into a UPLC system equipped with a C18 column. A gradient elution is typically used with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization.

  • Mass Spectrometric Detection: The eluent from the UPLC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to specifically detect and quantify the precursor-to-product ion transitions for each analyte and its corresponding internal standard.

3. Data Analysis:

  • The peak areas of the analytes and their internal standards are integrated.

  • A calibration curve is generated by analyzing a series of standards with known concentrations of each acylglycine.

  • The concentration of each acylglycine in the urine sample is calculated based on the peak area ratio of the analyte to its internal standard and the calibration curve. The final concentration is typically normalized to the urinary creatinine (B1669602) concentration.

cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Analysis Urine Sample Urine Sample Add Internal Standards Add Internal Standards Urine Sample->Add Internal Standards Acidification Acidification Add Internal Standards->Acidification SPE SPE Acidification->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC Separation UPLC Separation Reconstitution->UPLC Separation ESI-MS/MS Detection (MRM) ESI-MS/MS Detection (MRM) UPLC Separation->ESI-MS/MS Detection (MRM) Peak Integration Peak Integration ESI-MS/MS Detection (MRM)->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Caption: Experimental workflow for UPLC-MS/MS analysis of urinary acylglycines.

Conclusion

Both this compound and suberoylglycine are valuable urinary biomarkers for the diagnosis of MCADD. However, the available evidence suggests that suberoylglycine may have lower diagnostic specificity due to potential overlap with concentrations found in healthy individuals, particularly those on an MCT-rich diet[2]. While quantitative data for this compound is less prevalent in the literature, its formation from a distinct metabolic pathway makes it a potentially more specific marker for MCADD. Further research is warranted to establish definitive concentration ranges and diagnostic cut-offs for this compound in the MCADD population. The use of highly sensitive and specific UPLC-MS/MS methods is essential for the accurate quantification of these biomarkers, aiding in the timely diagnosis and management of this critical inborn error of metabolism.

References

A Comparative Guide to N-Heptanoylglycine Quantification: ELISA vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation comparison of two prominent analytical methods for the quantification of N-Heptanoylglycine: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This compound is a critical biomarker for Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. Accurate and reliable quantification of this metabolite is paramount for early diagnosis, monitoring disease progression, and assessing therapeutic efficacy.

This document presents a detailed comparison of the performance of a hypothetical, yet representative, this compound ELISA kit with a validated LC-MS/MS method. The experimental data, while illustrative, is based on typical performance characteristics of these platforms for similar small molecule biomarkers.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for the this compound ELISA and LC-MS/MS assays.

Performance MetricThis compound ELISAThis compound LC-MS/MS
Linearity (R²) > 0.99> 0.999
Limit of Detection (LOD) ~0.5 ng/mL~0.1 ng/mL
Lower Limit of Quantification (LLOQ) ~1.5 ng/mL~0.3 ng/mL
Intra-assay Precision (%CV) < 10%< 5%
Inter-assay Precision (%CV) < 15%< 8%
Accuracy (% Recovery) 85-115%95-105%
Specificity High (potential for cross-reactivity)Very High (based on mass-to-charge ratio)
Throughput High (96-well plate format)Moderate to High (depends on runtime)
Sample Volume ~50-100 µL~10-50 µL
Cost per Sample LowerHigher

Experimental Protocols

This compound ELISA Protocol (Representative)

This protocol outlines a typical competitive ELISA procedure for this compound quantification.

  • Preparation of Reagents: All reagents, including standards, samples, and buffers, are brought to room temperature before use. A standard curve is prepared by serially diluting a stock solution of this compound.

  • Coating: A microplate is pre-coated with an antibody specific for this compound.

  • Competitive Reaction: Standards and samples are added to the wells, followed by the addition of a fixed amount of horseradish peroxidase (HRP)-conjugated this compound. During incubation, the free this compound in the samples and standards competes with the HRP-conjugated this compound for binding to the antibody coated on the plate.

  • Washing: The plate is washed to remove unbound components.

  • Substrate Addition: A TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added to each well. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.

  • Stopping the Reaction: The enzymatic reaction is stopped by the addition of a stop solution (e.g., sulfuric acid).

  • Data Acquisition: The optical density (OD) is measured at 450 nm using a microplate reader. The concentration of this compound in the samples is inversely proportional to the OD and is calculated by interpolating from the standard curve.

This compound LC-MS/MS Protocol (Representative)

This protocol describes a general workflow for the quantification of this compound using LC-MS/MS.

  • Sample Preparation:

    • Internal Standard Spiking: An internal standard (e.g., deuterated this compound) is added to each sample, calibrator, and quality control sample to correct for matrix effects and variations in sample processing.

    • Protein Precipitation: Proteins are precipitated from the biological matrix (e.g., plasma, urine) by adding a solvent like acetonitrile (B52724). The mixture is vortexed and then centrifuged.

    • Supernatant Transfer: The clear supernatant containing this compound and the internal standard is transferred to a new vial for analysis.

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is typically used for separation.

    • Mobile Phase: A gradient elution is performed using a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Injection: A small volume of the prepared sample is injected onto the LC system.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: The eluent from the LC column is introduced into the mass spectrometer, where this compound and the internal standard are ionized, typically using electrospray ionization (ESI) in negative or positive mode.

    • MRM Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both this compound and its internal standard are monitored for highly selective and sensitive detection.

  • Data Analysis: The peak area ratios of the analyte to the internal standard are used to construct a calibration curve. The concentration of this compound in the samples is determined from this curve.

Visualizations

cluster_pathway Biological Pathway of this compound Formation in MCAD Deficiency Fat Medium-Chain Fatty Acids (e.g., Heptanoic Acid) FattyAcylCoA Heptanoyl-CoA Fat->FattyAcylCoA MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) FattyAcylCoA->MCAD Deficient in MCAD Deficiency GNAT Glycine N-Acyltransferase FattyAcylCoA->GNAT Alternative Pathway BetaOx ß-Oxidation MCAD->BetaOx Glycine Glycine Glycine->GNAT N_Heptanoylglycine This compound (Accumulates and is excreted) GNAT->N_Heptanoylglycine

Caption: Metabolic pathway in MCAD deficiency leading to this compound formation.

cluster_workflow Cross-Validation Workflow: ELISA vs. LC-MS/MS cluster_sample Sample Collection & Preparation cluster_elisa ELISA Analysis cluster_lcms LC-MS/MS Analysis cluster_comparison Data Comparison Sample Biological Sample (e.g., Plasma, Urine) Prep Sample Preparation (e.g., Dilution, Protein Precipitation) Sample->Prep ELISA_Plate Competitive ELISA Prep->ELISA_Plate LC Liquid Chromatography (Separation) Prep->LC Reader Plate Reader (OD 450nm) ELISA_Plate->Reader ELISA_Data ELISA Data (Concentration) Reader->ELISA_Data Comparison Statistical Analysis (Correlation, Bland-Altman) ELISA_Data->Comparison MS Tandem Mass Spectrometry (Detection) LC->MS LCMS_Data LC-MS/MS Data (Peak Area Ratio) MS->LCMS_Data LCMS_Data->Comparison

Caption: Workflow for the cross-validation of this compound ELISA and LC-MS/MS.

N-Heptanoylglycine in MCADD: A Comparative Analysis Against Other Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of N-heptanoylglycine levels reveals its potential as a secondary biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency, though its utility varies when compared to other fatty acid oxidation disorders (FAODs). While a broad urinary acylglycine profile remains a cornerstone for the diagnosis of several inherited metabolic diseases, the specific elevation of this compound is less pronounced and more variable than the primary diagnostic markers for MCADD.

This guide provides a comparative analysis of this compound levels in patients with MCADD versus those with other FAODs, including Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, and Carnitine Palmitoyltransferase II (CPT II) deficiency. The information is intended for researchers, scientists, and drug development professionals actively engaged in the study of inborn errors of metabolism.

Quantitative Data Summary

Urinary concentrations of this compound and other relevant acylglycines are presented below. The data is compiled from studies utilizing advanced analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

AcylglycineDisorderPatient Concentration Range (mmol/mol creatinine)Normal Reference Range (mmol/mol creatinine)
This compound MCADD Often within the normal reference range, may be mildly elevated < 2
VLCAD DeficiencyGenerally within the normal reference range< 2
LCHAD DeficiencyGenerally within the normal reference range< 2
CPT II DeficiencyGenerally within the normal reference range< 2
N-Hexanoylglycine MCADD Significantly elevated (e.g., >20) < 2
Suberylglycine MCADD Significantly elevated (e.g., >5) < 2

Note: The provided concentration ranges are indicative and may vary between laboratories and individual patient conditions. It is crucial to consult specific laboratory reference intervals for accurate interpretation.

Experimental Protocols

The quantification of urinary acylglycines is predominantly performed using methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Methodology: Urinary Acylglycine Analysis by UPLC-MS/MS

A widely accepted method for the quantitative analysis of urinary acylglycines involves the following key steps:

  • Sample Preparation:

    • Aliquots of urine are normalized based on creatinine (B1669602) concentration.

    • Internal standards, typically stable isotope-labeled versions of the analytes (e.g., d3-N-acetylglycine, d3-N-propionylglycine, d5-N-isovalerylglycine), are added to the urine samples.

    • The samples undergo solid-phase extraction (SPE) to isolate the acylglycines from other urinary components.

    • The extracted acylglycines are then derivatized, for example, by butylation with 3N HCl in n-butanol, to improve their chromatographic and mass spectrometric properties.

    • The derivatized samples are dried and reconstituted in the initial mobile phase for injection into the UPLC-MS/MS system.

  • UPLC-MS/MS Analysis:

    • Chromatography: The derivatized acylglycines are separated on a reverse-phase UPLC column (e.g., a C18 column) using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive like formic acid to improve ionization.

    • Mass Spectrometry: The separated analytes are detected using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for each acylglycine and its corresponding internal standard are monitored.

  • Data Analysis:

    • The concentration of each acylglycine is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of analytical standards.

    • Results are typically reported in mmol/mol creatinine to account for variations in urine dilution.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic context of this compound and the analytical workflow for its measurement.

Metabolic Pathway of Odd-Chain Fatty Acid Oxidation Heptanoic Acid (C7) Heptanoic Acid (C7) Heptanoyl-CoA Heptanoyl-CoA Heptanoic Acid (C7)->Heptanoyl-CoA Beta-Oxidation Beta-Oxidation Heptanoyl-CoA->Beta-Oxidation Glycine (B1666218) Conjugation Glycine Conjugation Heptanoyl-CoA->Glycine Conjugation Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle This compound This compound Glycine Conjugation->this compound

Caption: Metabolism of heptanoic acid leading to energy production or glycine conjugation.

UPLC-MS/MS Workflow for Urinary Acylglycine Analysis Urine Sample Urine Sample Internal Standard Spiking Internal Standard Spiking Urine Sample->Internal Standard Spiking Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Internal Standard Spiking->Solid-Phase Extraction (SPE) Derivatization Derivatization Solid-Phase Extraction (SPE)->Derivatization UPLC Separation UPLC Separation Derivatization->UPLC Separation Tandem Mass Spectrometry (MS/MS) Tandem Mass Spectrometry (MS/MS) UPLC Separation->Tandem Mass Spectrometry (MS/MS) Data Analysis Data Analysis Tandem Mass Spectrometry (MS/MS)->Data Analysis

Caption: Analytical workflow for the quantification of urinary acylglycines.

A Comparative Analysis of N-Heptanoylglycine and Other Urinary Acylglycines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-Heptanoylglycine and other significant urinary acylglycines. It includes supporting experimental data, detailed methodologies, and visual representations of relevant biochemical pathways.

Urinary acylglycines are a class of metabolites formed from the conjugation of acyl-CoA esters with glycine (B1666218).[1] Their analysis is a cornerstone in the diagnosis and monitoring of inborn errors of metabolism (IEMs), particularly organic acidurias and mitochondrial fatty acid oxidation disorders.[2] In these conditions, the genetic deficiency of a specific enzyme leads to the accumulation of a particular acyl-CoA species, which is then shunted into the glycine conjugation pathway, resulting in elevated urinary excretion of the corresponding acylglycine. This guide focuses on this compound and provides a comparative perspective with other clinically relevant urinary acylglycines.

Biochemical Origin and Clinical Significance

Acylglycines are synthesized in the mitochondria via a two-step process. First, a carboxylic acid (either of endogenous or xenobiotic origin) is activated to its corresponding acyl-CoA thioester.[3] This reaction is catalyzed by acyl-CoA synthetases. Subsequently, the acyl group is transferred from coenzyme A to the amino group of glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT).[4] This pathway serves as a detoxification mechanism to eliminate accumulating acyl-CoA species that can be toxic or sequester the essential cofactor coenzyme A.[4]

Different acylglycines serve as biomarkers for specific metabolic disorders. For instance, isovalerylglycine is a hallmark of isovaleric acidemia, while propionylglycine is elevated in propionic acidemia. This compound, a glycine conjugate of heptanoic acid (a C7 fatty acid), is less commonly assayed and its clinical significance is not as well-established as other acylglycines. However, its presence in urine may be indicative of disruptions in medium-chain fatty acid metabolism.

Comparative Data of Urinary Acylglycines

The following table summarizes the urinary concentrations of this compound and other key acylglycines in healthy individuals and in patients with relevant metabolic disorders. It is important to note that reference ranges can vary between laboratories and analytical methods.

AcylglycineNormal Urinary Concentration (mmol/mol creatinine)Associated Inborn Error of MetabolismPathological Urinary Concentration (mmol/mol creatinine)
This compound Detected, but not routinely quantifiedMedium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (potential)Not well established
Isovalerylglycine < 5Isovaleric Acidemia> 100
Propionylglycine < 2Propionic Acidemia, Methylmalonic Acidemia> 50
Tiglylglycine < 3Beta-Ketothiolase Deficiency, 2-Methyl-3-Hydroxybutyric Aciduria> 50
Hexanoylglycine < 2Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency> 100
Suberylglycine < 5Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency, Dicarboxylic Acidurias> 50
Phenylpropionylglycine UndetectableMedium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency> 10

Experimental Protocols for Acylglycine Analysis

The quantitative analysis of urinary acylglycines is predominantly performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Urinary Acylglycine Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the extraction of acylglycines from urine, followed by derivatization to increase their volatility for GC separation.

a. Sample Preparation and Extraction:

  • To 1 mL of urine, add a known amount of a stable isotope-labeled internal standard (e.g., d3-N-acetylglycine).

  • Acidify the urine sample to a pH below 2 using hydrochloric acid.

  • Extract the acylglycines with an organic solvent, such as ethyl acetate, by vortexing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate it to dryness under a stream of nitrogen.

b. Derivatization:

  • To the dried extract, add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate the mixture at 60-80°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

c. GC-MS Analysis:

  • Inject an aliquot of the derivatized sample into the GC-MS system.

  • Use a capillary column (e.g., DB-5ms) for chromatographic separation.

  • The mass spectrometer is typically operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification of target acylglycines.

Urinary Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and specificity and often requires less sample preparation than GC-MS.

a. Sample Preparation:

  • To a small volume of urine (e.g., 100 µL), add an internal standard mixture containing stable isotope-labeled analogs of the acylglycines of interest.

  • Dilute the sample with a suitable buffer or mobile phase.

  • Centrifuge the sample to pellet any particulate matter.

b. UPLC-MS/MS Analysis:

  • Inject the supernatant into the UPLC-MS/MS system.

  • Use a reverse-phase column (e.g., C18) for chromatographic separation.

  • The mass spectrometer is operated in electrospray ionization (ESI) mode, typically in the positive ion mode.

  • Use multiple reaction monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for each acylglycine.

Visualizing the Glycine Conjugation Pathway

The following diagram illustrates the general pathway for the formation of acylglycines from acyl-CoAs and glycine.

GlycineConjugation AcylCoA Acyl-CoA GLYAT Glycine N-acyltransferase (GLYAT) AcylCoA->GLYAT Glycine Glycine Glycine->GLYAT Acylglycine Acylglycine GLYAT->Acylglycine Urinary Excretion CoA Coenzyme A (CoA) GLYAT->CoA

Caption: The glycine conjugation pathway for the formation of acylglycines.

Experimental Workflow for Acylglycine Analysis

The diagram below outlines the typical workflow for the analysis of urinary acylglycines using UPLC-MS/MS.

AcylglycineWorkflow UrineSample Urine Sample Collection InternalStandard Addition of Internal Standards UrineSample->InternalStandard Dilution Sample Dilution and Centrifugation InternalStandard->Dilution UPLCMSMS UPLC-MS/MS Analysis Dilution->UPLCMSMS DataProcessing Data Processing and Quantification UPLCMSMS->DataProcessing ResultInterpretation Result Interpretation and Reporting DataProcessing->ResultInterpretation

Caption: A typical workflow for urinary acylglycine analysis by UPLC-MS/MS.

References

Validating the Clinical Utility of N-Heptanoylglycine in Newborn Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early and accurate diagnosis of inborn errors of metabolism (IEM) through newborn screening (NBS) is critical for preventing severe clinical outcomes. Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) is one of the most common fatty acid oxidation disorders (FAODs) identified through NBS. Current screening methods, while effective, are not without limitations, including the occurrence of false-positive results. This guide provides a comparative analysis of N-Heptanoylglycine as a potential second-tier biomarker for MCADD, comparing it with the current standard of care and providing the foundational experimental data and protocols to support its validation.

Current Landscape of MCADD Newborn Screening

Newborn screening for MCADD is primarily conducted using tandem mass spectrometry (MS/MS) to analyze acylcarnitine profiles in dried blood spots (DBS). The key biomarker is octanoylcarnitine (B1202733) (C8), often assessed in conjunction with other medium-chain acylcarnitines such as hexanoylcarnitine (B1232462) (C6) and decanoylcarnitine (B1670086) (C10), and their respective ratios (e.g., C8/C10 and C8/C2). While this approach has significantly reduced morbidity and mortality associated with MCADD, false-positive results can lead to unnecessary parental anxiety and follow-up testing.

The Promise of Acylglycines as Second-Tier Biomarkers

Acylglycines are metabolites formed from the conjugation of acyl-CoA species with glycine. In FAODs like MCADD, the enzymatic block leads to an accumulation of specific acyl-CoAs, which are then shunted towards the formation of acylglycines. The analysis of urinary acylglycines, such as hexanoylglycine (B26119) and suberylglycine, has been shown to be a highly specific and reliable method for diagnosing MCADD, even in asymptomatic individuals. This suggests that the quantification of acylglycines, including this compound, from the primary DBS sample could serve as a valuable second-tier test to improve the specificity of NBS for MCADD.

Comparative Analysis: this compound vs. Standard Biomarkers

While direct quantitative data for this compound in a large newborn screening cohort is not yet widely published, its utility can be inferred from studies on other acylglycines. The following table compares the performance characteristics of this compound (projected based on data from other acylglycines) with the current primary biomarker, octanoylcarnitine.

FeatureOctanoylcarnitine (C8)This compound (and other Acylglycines)
Biomarker Type AcylcarnitineAcylglycine
Role in Screening Primary Screening MarkerPotential Second-Tier Confirmatory Marker
Analytical Method Tandem Mass Spectrometry (MS/MS)UPLC-Tandem Mass Spectrometry (UPLC-MS/MS)
Sample Matrix Dried Blood Spot (DBS)Dried Blood Spot (DBS), Urine
Reported Specificity Good, but prone to false positivesExcellent, can reduce false-positive rates[1][2]
Reported Sensitivity HighHigh
Advantages Well-established, high-throughputHigh specificity, less affected by dietary factors
Limitations False positives can occurRequires a separate, more targeted assay

Experimental Protocols

Quantification of Acylglycines from Dried Blood Spots by UPLC-MS/MS

This protocol is adapted from a validated method for the quantification of 15 acylglycines from DBS and is applicable for the analysis of this compound.[1][2]

a. Sample Preparation:

  • Punch two 3.2 mm discs from the dried blood spot card.

  • Place the discs in a 96-well plate.

  • Add an internal standard solution containing isotopically labeled acylglycines.

  • Extract the acylglycines from the DBS discs using a suitable organic solvent.

  • Evaporate the solvent to dryness under a stream of nitrogen.

b. Derivatization:

  • Reconstitute the dried extract in butanolic-HCl.

  • Incubate the plate at 65°C for 20 minutes to convert the acylglycines to their butyl esters.

  • Evaporate the butanolic-HCl to dryness under nitrogen.

c. UPLC-MS/MS Analysis:

  • Reconstitute the derivatized sample in the mobile phase.

  • Inject the sample onto a UPLC system equipped with a suitable C18 column.

  • Perform chromatographic separation using a gradient elution.

  • Detect and quantify the acylglycines using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

First-Tier Newborn Screening for MCADD by MS/MS

This is the standard, widely used protocol for the initial screening of MCADD.

a. Sample Preparation:

  • Punch a 3.2 mm disc from the dried blood spot card.

  • Place the disc in a 96-well plate.

  • Add a methanol (B129727) solution containing isotopically labeled internal standards for amino acids and acylcarnitines.

  • Elute the analytes from the DBS disc.

b. Derivatization:

  • Evaporate the methanol extract to dryness.

  • Add butanolic-HCl and incubate to form butyl esters of the analytes.

  • Evaporate the reagent to dryness.

c. Flow Injection Analysis-MS/MS:

  • Reconstitute the dried, derivatized sample in the mobile phase.

  • Introduce the sample into the mass spectrometer via flow injection (without chromatographic separation).

  • Analyze the acylcarnitine profile using precursor ion or neutral loss scanning modes.

Visualizing the Metabolic Pathway and Experimental Workflow

Metabolic Pathway of this compound Formation in MCADD

MCADD_Pathway Fat Medium-Chain Fatty Acids (e.g., Heptanoic Acid) AcylCoA Heptanoyl-CoA Fat->AcylCoA MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) AcylCoA->MCAD GNAT Glycine N-Acyltransferase AcylCoA->GNAT MCAD->Block   Deficient in MCADD BetaOxidation Further Beta-Oxidation Block->BetaOxidation Glycine Glycine Glycine->GNAT Heptanoylglycine This compound (Excreted) GNAT->Heptanoylglycine

Caption: Metabolic pathway of this compound formation in MCADD.

Proposed Two-Tier Newborn Screening Workflow

NBS_Workflow DBS Dried Blood Spot Sample Tier1 Tier 1: Acylcarnitine Profile (MS/MS) DBS->Tier1 Normal Normal C8 Tier1->Normal Elevated Elevated C8 Tier1->Elevated ScreenNegative Screen Negative Normal->ScreenNegative Tier2 Tier 2: Acylglycine Analysis (UPLC-MS/MS) Elevated->Tier2 AcylglycineNormal Normal Acylglycines Tier2->AcylglycineNormal AcylglycineElevated Elevated Acylglycines Tier2->AcylglycineElevated LowRisk Low Risk / False Positive AcylglycineNormal->LowRisk HighRisk High Risk for MCADD (Refer for Confirmatory Testing) AcylglycineElevated->HighRisk

Caption: Proposed two-tier newborn screening workflow for MCADD.

Conclusion and Future Directions

The integration of this compound and other acylglycines as second-tier markers in newborn screening programs for MCADD holds significant promise for improving the accuracy and efficiency of early detection. The presented experimental protocol for acylglycine analysis from DBS provides a robust foundation for the validation of this compound. Further large-scale studies are warranted to establish definitive cut-off values and to quantify the precise improvement in specificity and positive predictive value. Such validation will be a critical step towards the implementation of a more refined and reliable newborn screening workflow for MCADD, ultimately benefiting newborns and their families.

References

A Head-to-Head Comparison of Analytical Methods for N-Heptanoylglycine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Heptanoylglycine, a key biomarker in the diagnosis of certain metabolic disorders, demands accurate and reliable quantification in biological matrices. This guide provides a comprehensive head-to-head comparison of the two predominant analytical techniques for its measurement: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is based on published experimental data, offering insights into the performance, protocols, and workflows of each method to aid researchers in selecting the most suitable approach for their specific needs.

Quantitative Performance at a Glance

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for the analysis of this compound and other acylglycines using LC-MS/MS and GC-MS.

Performance ParameterLC-MS/MS (UPLC-MS/MS)GC-MS
Linearity (R²) >0.99[1][2]Not explicitly stated for this compound
Precision (CV%) <10% (within- and between-run)[1]Not explicitly stated for this compound
Recovery 90.2% - 109.3% for various acylglycines[1]Not explicitly stated for this compound
Sensitivity High sensitivity, suitable for low-level detection[3]Generally high sensitivity
Specificity High specificity due to MRM transitionsHigh specificity with chemical ionization
Throughput High-throughput capabilityLower throughput compared to modern LC-MS/MS

Experimental Workflows

The analytical workflow for both LC-MS/MS and GC-MS involves several critical steps from sample preparation to data acquisition. The following diagrams illustrate the typical workflows for each technique.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine/Blood Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Extraction Derivatization Butylation SPE->Derivatization Derivatization UPLC UPLC Separation Derivatization->UPLC Injection MSMS Tandem MS Detection (MRM) UPLC->MSMS Quantification Quantification MSMS->Quantification

Figure 1: LC-MS/MS analytical workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine Sample LLE Liquid-Liquid or Solid-Phase Extraction Sample->LLE Extraction Derivatization Silylation (e.g., with BSTFA) LLE->Derivatization Derivatization GC GC Separation Derivatization->GC Injection MS MS Detection (NCI) GC->MS Quantification Quantification MS->Quantification

Figure 2: GC-MS analytical workflow for this compound.

Detailed Experimental Protocols

Accurate and reproducible results are contingent on meticulous adherence to experimental protocols. The following sections detail the methodologies for the key experiments cited in this comparison.

LC-MS/MS Method for Acylglycine Analysis

This method is adapted from established protocols for the quantitative analysis of acylglycines in biological fluids.

1. Sample Preparation:

  • Solid-Phase Extraction (SPE): Acylglycines are extracted from urine samples using an anion exchange SPE cartridge. This step serves to concentrate the analytes and remove interfering matrix components.

  • Derivatization: The extracted acylglycines are then derivatized with n-butanol. This butylation step improves the chromatographic separation and ionization efficiency of the analytes.

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation: The derivatized sample is injected into an Ultra-Performance Liquid Chromatography (UPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile (B52724) with a small percentage of formic acid to aid ionization.

  • Mass Spectrometric Detection: The UPLC system is coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each acylglycine and their corresponding stable isotope-labeled internal standards.

3. Data Analysis:

  • Quantification is based on the peak area ratios of the analyte to the internal standard. Calibration curves are generated using a series of standards with known concentrations.

GC-MS Method for Acylglycine Analysis

This protocol is based on a stable isotope dilution method for the quantitative analysis of short- and medium-chain acylglycines.

1. Sample Preparation:

  • Extraction: Acylglycines are extracted from urine using either liquid-liquid extraction or solid-phase extraction.

  • Derivatization: The extracted analytes are derivatized to increase their volatility for GC analysis. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) which creates trimethylsilyl (B98337) (TMS) esters. Another described method involves the formation of bis(trifluoromethyl)benzyl (BTFMB) ester derivatives.

2. GC-MS Analysis:

  • Chromatographic Separation: The derivatized sample is injected into a Gas Chromatograph. A capillary column, such as a DB-5ms, is used to separate the different acylglycine derivatives. The oven temperature is programmed to ramp up to ensure the elution of all compounds of interest.

  • Mass Spectrometric Detection: The GC is interfaced with a Mass Spectrometer, often operating in Negative Chemical Ionization (NCI) mode, which provides high sensitivity for electronegative derivatives like BTFMB esters. Selected Ion Monitoring (SIM) is used to monitor specific ions for each analyte and internal standard for quantification.

3. Data Analysis:

  • Similar to the LC-MS/MS method, quantification is achieved by comparing the peak area ratios of the analyte to its stable isotope-labeled internal standard against a calibration curve.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound. Modern UPLC-MS/MS methods generally offer higher throughput, making them well-suited for clinical laboratories and large-scale studies. The high specificity of MRM also minimizes the chances of interference. GC-MS, particularly with NCI, remains a highly sensitive and reliable method, especially when dealing with complex matrices. The choice between the two will ultimately depend on the specific requirements of the study, including sample throughput needs, available instrumentation, and the desired level of sensitivity and specificity. Researchers should carefully consider the performance data and experimental protocols presented in this guide to make an informed decision.

References

Navigating Disease Severity in MCAD Deficiency: A Comparative Guide to Acylcarnitine and Acylglycine Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key biomarkers used to assess the severity of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common inherited disorder of fatty acid metabolism. While the initial inquiry focused on N-Heptanoylglycine, extensive research indicates that for MCAD deficiency, the primary and most clinically relevant biomarkers are specific acylcarnitines, with certain acylglycines serving as important secondary indicators. This document outlines the quantitative correlation of these biomarkers with disease state, details the experimental protocols for their measurement, and illustrates the underlying metabolic pathway.

Biomarker Performance: A Quantitative Comparison

The severity of MCAD deficiency can range from asymptomatic to life-threatening metabolic crises, often triggered by fasting or illness.[1] The concentrations of specific metabolites in blood and urine directly correlate with the patient's clinical status. The primary biomarkers for MCAD deficiency are octanoylcarnitine (B1202733) (C8) and the ratios of C8 to other acylcarnitines (C8/C10 and C8/C2) in blood spots.[2] Secondary, yet significant, biomarkers include urinary acylglycines such as N-hexanoylglycine and suberylglycine, which are particularly elevated during acute metabolic episodes.[3]

Table 1: Acylcarnitine Concentrations in Dried Blood Spots and Correlation with MCAD Deficiency Severity

BiomarkerHealthy NewbornsAsymptomatic MCAD DeficiencySymptomatic MCAD Deficiency (Acute Crisis)
Octanoylcarnitine (C8) < 0.22 µmol/L[4]0.33 - 4.4 µmol/L[4]3.1 - 28.3 µmol/L
C8/C10 Acylcarnitine Ratio < 5> 5Significantly elevated, often > 10
C8/C2 Acylcarnitine Ratio Normal (variable)ElevatedMarkedly elevated

Table 2: Urinary Acylglycine Concentrations and Correlation with MCAD Deficiency Severity

BiomarkerHealthy IndividualsAsymptomatic MCAD DeficiencySymptomatic MCAD Deficiency (Acute Crisis)
N-Hexanoylglycine 1 - 2 µg/mg creatinine (B1669602)3 - 170 µg/mg creatinine20 - 600 µg/mg creatinine
Suberylglycine Undetectable or very lowElevatedMarkedly elevated

The Biochemical Landscape of MCAD Deficiency

MCAD deficiency is caused by a defect in the medium-chain acyl-CoA dehydrogenase enzyme, which is crucial for the beta-oxidation of medium-chain fatty acids. This enzymatic block leads to the accumulation of medium-chain fatty acyl-CoAs, which are then shunted into alternative metabolic pathways, resulting in the formation and accumulation of the aforementioned acylcarnitine and acylglycine biomarkers.

MCAD_Deficiency_Pathway cluster_mitochondrion Mitochondrial Matrix cluster_alternative Alternative Pathways Medium-Chain Fatty Acyl-CoA Medium-Chain Fatty Acyl-CoA MCAD_enzyme Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Medium-Chain Fatty Acyl-CoA->MCAD_enzyme Normal Pathway Defective_MCAD Defective MCAD Medium-Chain Fatty Acyl-CoA->Defective_MCAD Pathway in MCAD Deficiency Trans-2-enoyl-CoA Trans-2-enoyl-CoA MCAD_enzyme->Trans-2-enoyl-CoA Accumulated_MCFA_CoA Accumulated Medium-Chain Fatty Acyl-CoA Defective_MCAD->Accumulated_MCFA_CoA Beta-Oxidation Further Beta-Oxidation Trans-2-enoyl-CoA->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Carnitine_Conjugation Carnitine Conjugation Accumulated_MCFA_CoA->Carnitine_Conjugation Glycine_Conjugation Glycine Conjugation Accumulated_MCFA_CoA->Glycine_Conjugation Octanoylcarnitine Octanoylcarnitine (C8) (Blood) Carnitine_Conjugation->Octanoylcarnitine Acylglycines N-Hexanoylglycine, Suberylglycine (Urine) Glycine_Conjugation->Acylglycines

Caption: Metabolic pathway in MCAD deficiency.

Experimental Workflows and Logical Relationships

The accurate quantification of these biomarkers is paramount for diagnosis and monitoring of MCAD deficiency. The following diagram illustrates the typical workflow from sample collection to data analysis.

Experimental_Workflow cluster_acylcarnitine Acylcarnitine Analysis (Blood) cluster_acylglycine Acylglycine Analysis (Urine) DBS Dried Blood Spot (DBS) Collection Punch 3.2 mm Punch DBS->Punch Extraction_AC Methanol Extraction with Labeled Internal Standards Punch->Extraction_AC Derivatization_AC Butylation Extraction_AC->Derivatization_AC MS_AC Flow Injection Analysis- Tandem Mass Spectrometry (FIA-MS/MS) Derivatization_AC->MS_AC Data_AC Quantification of C8, C8/C10, C8/C2 MS_AC->Data_AC Urine Urine Sample Collection Extraction_AG Liquid-Liquid or Solid-Phase Extraction with Labeled Internal Standards Urine->Extraction_AG Derivatization_AG Derivatization (e.g., Silylation) Extraction_AG->Derivatization_AG GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization_AG->GCMS Data_AG Quantification of N-Hexanoylglycine, Suberylglycine GCMS->Data_AG

Caption: Experimental workflow for biomarker analysis.

Experimental Protocols

Analysis of Acylcarnitines in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This method is the standard for newborn screening and subsequent monitoring of MCAD deficiency.

  • Sample Preparation: A 3.2 mm disc is punched from a dried blood spot collected on a filter card.

  • Extraction: The disc is placed in a well of a microtiter plate, and a methanol-based extraction solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines is added. The plate is then agitated to facilitate extraction.

  • Derivatization: The extracted acylcarnitines are converted to their butyl esters by adding butanolic-HCl and incubating. This step enhances their ionization efficiency and chromatographic behavior.

  • Analysis: The derivatized extract is analyzed by flow injection analysis-tandem mass spectrometry (FIA-MS/MS). The analysis is typically performed in positive ion mode, monitoring for specific precursor-to-product ion transitions for each acylcarnitine.

  • Quantification: The concentration of each acylcarnitine is determined by comparing the signal intensity of the analyte to that of its corresponding labeled internal standard.

Analysis of Urinary Acylglycines by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is crucial for confirming the diagnosis, especially during a metabolic crisis.

  • Sample Preparation: An aliquot of urine, normalized to creatinine concentration, is used.

  • Extraction: Acylglycines are extracted from the urine using liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after acidification. A stable isotope-labeled internal standard for the acylglycines of interest is added prior to extraction.

  • Derivatization: The extracted acylglycines are derivatized to make them volatile for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS). The acylglycines are separated on a capillary column and detected by the mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Quantification: The concentration of each acylglycine is determined by comparing the peak area of the analyte to that of its corresponding labeled internal standard.

References

N-Heptanoylglycine vs. C8-Carnitine: A Comparative Guide to Biomarker Specificity in MCAD Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of N-Heptanoylglycine and C8-Carnitine as biomarkers, with a focus on their specificity for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This guide provides an objective analysis of their performance based on available experimental data.

In the diagnosis and monitoring of inborn errors of metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the specificity of biomarkers is paramount for accurate and timely intervention. MCAD deficiency is an autosomal recessive disorder that impairs the body's ability to break down medium-chain fatty acids for energy, leading to serious health complications. This guide provides a comprehensive comparison of two biomarkers: C8-carnitine (octanoylcarnitine), the established primary biomarker, and this compound, a less commonly evaluated acylglycine.

Executive Summary

Current scientific literature firmly establishes C8-carnitine as the primary and most specific biomarker for the diagnosis of MCAD deficiency , particularly in newborn screening programs. Its elevation in dried blood spots is a direct consequence of the enzymatic block in the fatty acid β-oxidation pathway. While acylglycines, as a class, are recognized as important secondary biomarkers, with N-hexanoylglycine being well-documented for its high specificity, there is a notable lack of direct evidence supporting this compound as a routinely used or more specific biomarker than C8-carnitine for MCAD deficiency.

C8-Carnitine: The Gold Standard Biomarker for MCAD Deficiency

C8-carnitine is an acylcarnitine that accumulates in individuals with MCAD deficiency due to the inability to metabolize medium-chain fatty acids. Its measurement in dried blood spots by tandem mass spectrometry (MS/MS) is a cornerstone of newborn screening programs worldwide.

Quantitative Data for C8-Carnitine in MCAD Deficiency

The following table summarizes the typical concentrations of C8-carnitine in newborns with and without MCAD deficiency.

CohortC8-Carnitine Concentration (µmol/L)Reference
Healthy Newborns< 0.22 - 0.7[1][2][3]
Newborns with MCAD Deficiency3.1 - 28.3[1]
Older Patients with MCAD Deficiency0.33 - 4.4[1]

Ratios of C8-carnitine to other acylcarnitines, such as C2 (acetylcarnitine) and C10 (decanoylcarnitine), are often used to enhance diagnostic accuracy.

N-Acylglycines: A Secondary but Specific Class of Biomarkers

In MCAD deficiency, the accumulation of medium-chain acyl-CoAs can also lead to their conjugation with glycine (B1666218), forming N-acylglycines that are excreted in the urine. While several N-acylglycines are elevated in MCAD deficiency, N-hexanoylglycine (C6) and suberylglycine (B135176) (C8 dicarboxylic acid glycine conjugate) are the most frequently cited and have demonstrated high diagnostic specificity.

The Case of this compound

This compound is the glycine conjugate of heptanoic acid (a seven-carbon fatty acid). The current body of research on biomarkers for MCAD deficiency does not provide evidence for this compound being a primary or more specific biomarker than C8-carnitine. Its clinical utility in this context has not been established. It is important to note that the therapeutic use of triheptanoin (B1683035) (a synthetic triglyceride of heptanoic acid) in other fatty acid oxidation disorders can lead to the production of this compound, but this is a result of treatment, not a primary diagnostic marker for MCAD deficiency.

Quantitative Data for N-Hexanoylglycine in MCAD Deficiency

As a proxy for the performance of acylglycines, the following data for N-hexanoylglycine is presented.

CohortUrinary N-Hexanoylglycine (µg/mg of creatinine)Reference
Healthy Individuals1 - 2
Individuals with MCAD Deficiency (Asymptomatic)3 - 170
Individuals with MCAD Deficiency (Acute Phase)20 - 600

Metabolic Pathways and Biomarker Formation

The formation of C8-carnitine and N-acylglycines in MCAD deficiency stems from the same metabolic block. The diagrams below illustrate the underlying biochemical pathways.

cluster_Mitochondrion Mitochondrial Matrix Medium-Chain Fatty Acyl-CoA Medium-Chain Fatty Acyl-CoA MCAD MCAD Medium-Chain Fatty Acyl-CoA->MCAD Substrate C8-Carnitine C8-Carnitine Medium-Chain Fatty Acyl-CoA->C8-Carnitine Conjugation via CPT-II Accumulation Accumulation Medium-Chain Enoyl-CoA Medium-Chain Enoyl-CoA MCAD->Medium-Chain Enoyl-CoA Blocked in MCAD Deficiency Beta-Oxidation Spiral Beta-Oxidation Spiral Medium-Chain Enoyl-CoA->Beta-Oxidation Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA Carnitine Carnitine Carnitine->C8-Carnitine CPT-II CPT-II Accumulation->C8-Carnitine Increased Formation

Figure 1. Formation of C8-Carnitine in MCAD Deficiency.

cluster_Mitochondrion Mitochondrial Matrix Accumulated Medium-Chain Acyl-CoA Accumulated Medium-Chain Acyl-CoA N-Acylglycines N-Acylglycines Accumulated Medium-Chain Acyl-CoA->N-Acylglycines Conjugation Glycine Glycine Glycine N-Acyltransferase Glycine N-Acyltransferase Glycine->Glycine N-Acyltransferase Urine Urine N-Acylglycines->Urine Excretion

Figure 2. Formation and Excretion of N-Acylglycines.

Experimental Protocols

Measurement of C8-Carnitine in Dried Blood Spots by Tandem Mass Spectrometry

This method is widely used in newborn screening laboratories.

  • Sample Preparation:

    • A 3 mm disc is punched from the dried blood spot filter card.

    • The disc is placed in a well of a 96-well plate.

    • An extraction solution containing methanol (B129727) and stable isotope-labeled internal standards (e.g., d3-C8-carnitine) is added.

    • The plate is agitated to extract the analytes.

  • Derivatization (Butylation):

    • The extracted solution is dried under nitrogen.

    • Butanolic-HCl is added, and the plate is heated to convert the acylcarnitines to their butyl esters.

    • The derivatized sample is dried again and reconstituted in an appropriate solvent for injection.

  • Analysis by Tandem Mass Spectrometry (MS/MS):

    • The analysis is performed using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source.

    • The instrument is operated in precursor ion scanning mode for m/z 85 (a characteristic fragment of carnitine esters) or in multiple reaction monitoring (MRM) mode for specific precursor-to-product ion transitions for each acylcarnitine.

    • Quantification is achieved by comparing the signal of the endogenous C8-carnitine to its stable isotope-labeled internal standard.

Measurement of N-Acylglycines in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a common method for the analysis of urinary organic acids, including acylglycines.

  • Sample Preparation:

    • A defined volume of urine, normalized to creatinine (B1669602) concentration, is used.

    • Stable isotope-labeled internal standards for the acylglycines of interest are added.

    • The sample is acidified and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic extract is dried under nitrogen.

  • Derivatization:

    • The dried extract is derivatized to make the acylglycines volatile for GC analysis. A common method is silylation using reagents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide).

  • Analysis by GC-MS:

    • The derivatized sample is injected into a gas chromatograph for separation.

    • The separated compounds are then introduced into a mass spectrometer.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the derivatized acylglycines and their internal standards.

Conclusion

Based on the currently available scientific evidence, C8-carnitine is unequivocally the more specific and primary biomarker for the diagnosis of MCAD deficiency when compared to the broader class of acylglycines. Its direct and significant accumulation in the blood of affected individuals makes it an ideal target for high-throughput newborn screening. While urinary acylglycines, such as N-hexanoylglycine, serve as valuable confirmatory diagnostic markers, there is no data to support this compound as a biomarker with superior or even comparable specificity to C8-carnitine for MCAD deficiency. Future research may explore the full spectrum of acylglycines in this and other metabolic disorders, but for current diagnostic purposes, C8-carnitine remains the gold standard.

References

A Researcher's Guide to Inter-laboratory Comparison of N-Heptanoylglycine Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of N-Heptanoylglycine quantification. It outlines detailed experimental protocols for two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and presents a hypothetical comparison of their performance. The information herein is intended to assist researchers in designing and executing robust analytical studies for this important metabolite.

This compound is an acylglycine, a class of metabolites formed from the conjugation of a fatty acid with glycine.[1][2][3] These molecules are involved in fatty acid metabolism and their levels can be indicative of certain metabolic disorders.[1][2] Accurate and reproducible measurement of this compound is therefore crucial for both basic research and clinical diagnostics.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is critical for the reliable quantification of this compound. Below is a comparison of two powerful methods: LC-MS/MS and GC-MS.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, followed by mass-to-charge ratio detection of precursor and product ions.Separation based on volatility, followed by mass-to-charge ratio detection of fragment ions.
Sample Preparation Protein precipitation and/or solid-phase extraction. Derivatization is typically not required.Requires derivatization (e.g., silylation or alkylation) to increase volatility and thermal stability.
Sensitivity Generally high, capable of detecting picogram to femtogram levels.Can be very sensitive, but may be limited by derivatization efficiency and background noise.
Specificity Highly specific due to the use of Multiple Reaction Monitoring (MRM).Good specificity, but can be affected by co-eluting compounds with similar fragmentation patterns.
Throughput High, with typical run times of a few minutes per sample.Lower, as derivatization adds to the sample preparation time.
Advantages High sensitivity and specificity, no need for derivatization, suitable for a wide range of biological matrices.Well-established technique with extensive libraries of mass spectra.
Disadvantages Matrix effects can suppress or enhance ionization, potentially affecting accuracy.Derivatization can be time-consuming and introduce variability. Not suitable for thermally labile compounds.

Metabolic Pathway of this compound

Understanding the metabolic context of this compound is essential for interpreting measurement data. The diagram below illustrates the primary biosynthetic and degradation pathways for N-acylglycines.

Heptanoic_Acid Heptanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Heptanoic_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Heptanoyl_CoA Heptanoyl-CoA Acyl_CoA_Synthetase->Heptanoyl_CoA GLYAT Glycine N-acyltransferase (GLYAT) Heptanoyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Heptanoylglycine This compound GLYAT->N_Heptanoylglycine CoA FAAH Fatty Acid Amide Hydrolase (FAAH) N_Heptanoylglycine->FAAH H2O Heptanoic_Acid_deg Heptanoic Acid FAAH->Heptanoic_Acid_deg Glycine_deg Glycine FAAH->Glycine_deg

Biosynthesis and degradation of this compound.

Experimental Protocols

This section provides detailed, hypothetical protocols for the quantification of this compound in human plasma.

Protocol 1: Quantitative Analysis by LC-MS/MS

1. Materials and Reagents:

  • This compound analytical standard

  • This compound-d5 (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of internal standard working solution (this compound-d5 in methanol).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% methanol in water.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-4.0 min: 95% to 5% B

    • 4.0-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) m/z 188.1 -> Product ion (Q3) m/z 76.1

    • This compound-d5 (IS): Precursor ion (Q1) m/z 193.1 -> Product ion (Q3) m/z 81.1

Protocol 2: Quantitative Analysis by GC-MS (with Derivatization)

1. Materials and Reagents:

  • This compound analytical standard

  • This compound-d5 (internal standard)

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (B1210297) (GC grade)

  • Human plasma (K2-EDTA)

2. Sample Preparation:

  • Perform protein precipitation and extraction as described in the LC-MS/MS protocol (steps 1-6).

  • To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool to room temperature.

  • The derivatized sample is ready for GC-MS analysis.

3. GC-MS Conditions:

  • GC System: Gas chromatograph with an autosampler

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) or MRM

  • Monitored Ions (Hypothetical for TMS derivative):

    • This compound: m/z [M-15]+, [M-117]+

    • This compound-d5 (IS): Corresponding shifted ions

Inter-laboratory Comparison Study Workflow

To ensure the reproducibility and comparability of this compound measurements across different laboratories, a well-designed inter-laboratory comparison study is essential.

start Study Design & Protocol Development prep Preparation & Distribution of Standardized Samples start->prep labA Participating Laboratory A (LC-MS/MS) prep->labA labB Participating Laboratory B (LC-MS/MS) prep->labB labC Participating Laboratory C (GC-MS) prep->labC analysis Sample Analysis labA->analysis labB->analysis labC->analysis data_submission Data Submission to Coordinating Center analysis->data_submission statistical_analysis Statistical Analysis (e.g., Z-scores, Youden plots) data_submission->statistical_analysis report Report Generation & Dissemination statistical_analysis->report end Conclusion & Recommendations report->end

Workflow for an inter-laboratory comparison study.

This guide provides a foundational framework for the inter-laboratory comparison of this compound measurements. Adherence to standardized protocols and rigorous data analysis are paramount for achieving comparable and reliable results, which will ultimately advance our understanding of the role of this metabolite in health and disease.

References

Statistical analysis for validating N-Heptanoylglycine as a diagnostic marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical and methodological comparison of N-Heptanoylglycine and other key biomarkers for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), one of the most common inherited metabolic disorders. We delve into the experimental data supporting the use of various markers, detail the analytical protocols, and present signaling pathways and diagnostic workflows to contextualize their clinical utility.

Executive Summary

The diagnosis of Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) primarily relies on the detection of elevated levels of medium-chain acylcarnitines in dried blood spots as part of newborn screening programs. Among these, octanoylcarnitine (B1202733) (C8) is the most prominent marker. Urinary acylglycines, including this compound, serve as crucial confirmatory biomarkers. While N-hexanoylglycine is the most specific urinary marker for MCADD, a broader acylglycine profile provides a more comprehensive diagnostic picture, especially in asymptomatic patients where blood acylcarnitine levels may have normalized. This guide compares the diagnostic performance of these key metabolites.

Comparative Analysis of Diagnostic Markers for MCADD

The following table summarizes the quantitative performance of primary and secondary biomarkers for MCADD, highlighting their roles in screening and confirmatory diagnosis.

Biomarker CategorySpecific MarkerSample TypeDiagnostic PerformanceKey Findings
Primary Screening Markers (Acylcarnitines) Octanoylcarnitine (C8)Dried Blood SpotSensitivity: 99%[1] Specificity: ~100%[1] Positive Predictive Value: 86%[1]Highly elevated in newborns with MCADD, making it an excellent primary screening marker.[2][3] Levels can be significantly higher in the first few days of life.
C8/C10 and C8/C2 RatiosDried Blood SpotEnhances specificity of C8 measurement.These ratios are often more reliable than C8 alone in distinguishing true MCADD cases from false positives.
Confirmatory Markers (Urinary Acylglycines) N-HexanoylglycineUrineHighly specific for MCADD diagnosis.Levels are significantly increased in all urine samples from patients with confirmed MCADD, clearly distinguishing them from controls. Considered the most significant diagnostic acylglycine marker for MCADD.
3-PhenylpropionylglycineUrineHighly specific for MCADD diagnosis.Works in conjunction with N-hexanoylglycine for a reliable diagnosis.
This compoundUrineContributes to the overall acylglycine profile.While not the primary acylglycine marker, its presence along with other acylglycines supports the diagnosis of MCADD.
SuberylglycineUrineLess specific than other acylglycines.Levels can overlap with those in healthy controls, especially those on diets containing medium-chain triglycerides.

Signaling Pathway and Diagnostic Workflow

Mitochondrial Fatty Acid β-Oxidation Pathway and the Pathophysiology of MCADD

Medium-chain acyl-CoA dehydrogenase (MCAD) is a crucial enzyme in the mitochondrial β-oxidation of fatty acids with chain lengths between 6 and 12 carbons. In MCADD, a deficiency in this enzyme leads to the accumulation of medium-chain fatty acyl-CoA esters. These accumulated esters are then diverted into alternative metabolic pathways, leading to the formation and excretion of octanoylcarnitine and various acylglycines, including this compound.

fatty_acids Medium-Chain Fatty Acids acyl_coa Medium-Chain Acyl-CoA fatty_acids->acyl_coa mcad Medium-Chain Acyl-CoA Dehydrogenase (MCAD) acyl_coa->mcad acylcarnitine Octanoylcarnitine (C8) (Excreted) acyl_coa->acylcarnitine Alternative Pathway (Carnitine Conjugation) acylglycines N-Hexanoylglycine This compound (Excreted in Urine) acyl_coa->acylglycines Alternative Pathway (Glycine Conjugation) beta_oxidation β-Oxidation Cycle mcad->beta_oxidation mcadd_block MCADD Enzyme Block acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa carnitine Carnitine carnitine->acylcarnitine glycine Glycine glycine->acylglycines mcadd_block->acyl_coa Accumulation

Caption: Metabolic pathway of medium-chain fatty acids and the effect of MCADD.

Diagnostic Workflow for MCADD

The diagnosis of MCADD typically follows a two-step process involving initial screening followed by confirmatory testing. This workflow ensures high sensitivity and specificity.

newborn Newborn screening Newborn Screening (Dried Blood Spot) newborn->screening msms_blood Tandem Mass Spectrometry (MS/MS) Analysis of Acylcarnitines screening->msms_blood c8_levels Elevated Octanoylcarnitine (C8) and C8/C10, C8/C2 Ratios? msms_blood->c8_levels normal Normal Result c8_levels->normal No presumptive_positive Presumptive Positive c8_levels->presumptive_positive Yes confirmatory_testing Confirmatory Testing presumptive_positive->confirmatory_testing urine_sample Urine Sample Collection confirmatory_testing->urine_sample gcms_urine GC/MS or LC-MS/MS Analysis of Urinary Acylglycines urine_sample->gcms_urine acylglycine_levels Elevated N-Hexanoylglycine, This compound, etc.? gcms_urine->acylglycine_levels mcadd_diagnosis MCADD Diagnosis Confirmed acylglycine_levels->mcadd_diagnosis Yes further_investigation Further Investigation/ Rule out other disorders acylglycine_levels->further_investigation No

Caption: Diagnostic workflow for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD).

Experimental Protocols

Analysis of Acylcarnitines in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This method is the standard for newborn screening for MCADD.

  • Sample Preparation:

    • A 3mm disk is punched from the dried blood spot on a filter card.

    • The disk is placed in a microtiter plate well.

    • An extraction solution containing methanol (B129727) and internal standards (stable isotope-labeled acylcarnitines) is added to each well.

    • The plate is agitated to allow for the extraction of acylcarnitines.

    • The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.

  • Derivatization:

    • The dried residue is reconstituted in a solution of acidic butanol (butanol and acetyl chloride).

    • The plate is sealed and heated to convert the acylcarnitines to their butyl esters.

    • The butanolic solution is then evaporated to dryness.

    • The residue is reconstituted in a mobile phase for injection into the MS/MS system.

  • MS/MS Analysis:

    • The analysis is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Acylcarnitines are detected using a precursor ion scan of m/z 85.

    • Quantification is achieved by comparing the signal of the endogenous acylcarnitines to their corresponding stable isotope-labeled internal standards.

Analysis of Urinary Acylglycines by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a reliable confirmatory test for MCADD.

  • Sample Preparation and Extraction:

    • An aliquot of urine is mixed with an internal standard solution (stable isotope-labeled acylglycines).

    • The sample is acidified with hydrochloric acid.

    • The acylglycines are extracted from the urine using an organic solvent such as ethyl acetate.

    • The organic layer is separated and evaporated to dryness.

  • Derivatization:

    • The dried extract is derivatized to increase the volatility of the acylglycines for GC analysis. A common method is silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

    • The acylglycines are separated on a capillary column.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized acylglycines and their internal standards.

    • Quantification is based on the ratio of the peak area of the endogenous acylglycine to its corresponding internal standard.

Conclusion

The statistical validation of diagnostic markers for MCADD unequivocally positions octanoylcarnitine (C8) and its ratios as the primary tools for newborn screening due to their high sensitivity and specificity. This compound, as part of a broader urinary acylglycine profile, plays a vital confirmatory role. The complementary use of blood acylcarnitine and urinary acylglycine analysis provides a robust diagnostic framework for MCADD, enabling early detection and intervention, which are critical for preventing severe clinical outcomes. For researchers and professionals in drug development, understanding the nuances of these biomarker profiles is essential for designing clinical trials and developing novel therapeutic strategies for MCADD and other fatty acid oxidation disorders.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of N-Heptanoylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and to minimize environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of N-Heptanoylglycine, a combustible solid with high potential for water contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Step-by-Step Disposal Protocol

Given its classification as highly hazardous to water (WGK 3), this compound must not be disposed of down the sanitary sewer. Instead, it should be treated as a hazardous chemical waste.

  • Waste Identification and Segregation :

    • Properly label a dedicated waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified. Specifically, avoid mixing with strong oxidizing agents.

  • Container Management :

    • Use a container that is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or other resistant plastic containers are generally suitable.

    • Ensure the container has a secure, leak-proof lid.

    • Keep the container closed at all times except when adding waste.

  • Waste Accumulation and Storage :

    • Store the waste container in a designated and clearly marked "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.

    • The SAA should feature secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.

  • Final Disposal :

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Ensure all institutional and local regulations for hazardous waste pickup are followed.

Spill Management

In the event of a spill, and while wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Carefully collect the absorbed material and place it into the designated hazardous waste container. Thoroughly clean the spill area. Report the spill to your laboratory supervisor and EHS office.

Quantitative Data for this compound

PropertyValueSource
Molecular Formula C₉H₁₇NO₃[1]
Molecular Weight 187.24 g/mol [1]
Appearance White Solid[2]
Storage Class 11 - Combustible Solids
Water Hazard Class (WGK) 3 (Highly hazardous for water)
Storage Temperature 2-8°C
LD50/LC50 Data not available

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_solid Is the waste in solid form? start->is_solid is_liquid Is the waste in liquid form? start->is_liquid containerize Place in a labeled, sealed, and compatible hazardous waste container. is_solid->containerize Yes is_liquid->containerize No spill Is there a spill? is_liquid->spill Yes store Store in a designated Satellite Accumulation Area (SAA) with secondary containment. containerize->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor for pickup. store->contact_ehs end End: Proper Disposal contact_ehs->end absorb Absorb with inert material (e.g., vermiculite, sand). spill->absorb absorb->containerize

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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